molecular formula C9H16BF4N3O3 B012026 TSTU CAS No. 105882-38-0

TSTU

Cat. No.: B012026
CAS No.: 105882-38-0
M. Wt: 301.05 g/mol
InChI Key: YEBLHMRPZHNTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TSTU, also known as this compound, is a useful research compound. Its molecular formula is C9H16BF4N3O3 and its molecular weight is 301.05 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,5-Dioxopyrrolidin-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Methylurea Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O3.BF4/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;2-1(3,4)5/h5-6H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBLHMRPZHNTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BF4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431911
Record name TSTU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105832-38-0
Record name TSTU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the TSTU Coupling Reagent: Mechanism, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coupling reagent O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TSTU). It delves into the core mechanism of action, highlighting its role in the efficient formation of amide bonds, a cornerstone of peptide synthesis and bioconjugation. This document summarizes key performance characteristics, details experimental protocols for its application, and presents visual diagrams to elucidate reaction pathways and workflows. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the effective utilization of this compound in their work.

Introduction

The synthesis of peptides and the conjugation of biomolecules are fundamental processes in biomedical research and drug development. The formation of a stable amide bond between a carboxylic acid and an amine is the critical step in these processes. Coupling reagents are essential molecules that facilitate this reaction by activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

This compound is a uronium-type coupling reagent that has gained prominence due to its high efficiency, particularly in aqueous environments, and its ability to minimize racemization.[1][2] It is widely used for the synthesis of peptides, the conjugation of proteins and oligosaccharides, and the attachment of fluorescent labels to biomolecules.[1][3] This guide will explore the intricacies of this compound's function and provide practical guidance for its application.

Core Mechanism of Action

The primary function of this compound is to convert a carboxylic acid into a highly reactive N-succinimidyl (NHS) active ester. This transformation is the key to its efficacy as a coupling reagent. The reaction proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with this compound in the presence of a base. The this compound molecule provides a highly reactive uronium core that readily reacts with the carboxylate anion. This results in the formation of an unstable intermediate and the release of the N-hydroxysuccinimide (NHS) moiety.

  • Formation of the NHS Active Ester: The unstable intermediate rapidly rearranges to form the stable and highly reactive NHS active ester of the original carboxylic acid. Tetramethylurea is generated as a byproduct of this step.[4]

  • Nucleophilic Attack by the Amine: The NHS active ester is then susceptible to nucleophilic attack by a primary amine. The amine displaces the NHS group, forming a stable amide bond and releasing N-hydroxysuccinimide.

The byproducts of the overall reaction, tetramethylurea and N-hydroxysuccinimide, are generally soluble in aqueous and organic solvents, facilitating their removal during purification.[4]

TSTU_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster NHS Active Ester (R-CO-NHS) CarboxylicAcid->ActiveEster + this compound - Tetramethylurea This compound This compound Amine Amine (R'-NH2) Amide Amide Bond (R-CO-NH-R') ActiveEster->Amide + Amine (R'-NH2) - NHS Tetramethylurea Tetramethylurea NHS N-Hydroxysuccinimide

Diagram 1: Simplified reaction mechanism of this compound coupling.

Quantitative Data and Performance Comparison

FeatureThis compoundHBTU/HATUCOMU
Reagent Type UroniumAminium/UroniumUronium
Activation Forms NHS active esters[1]Forms HOBt/HOAt active estersForms Oxyma active esters
Efficiency High, especially in aqueous media[2]High, widely used standardsVery high, often considered superior
Racemization Low, especially with additives[1]Generally lowVery low
Byproducts Tetramethylurea, NHS[4]Tetramethylurea, HOBt/HOAtTetramethylurea, Oxyma
Solubility Good in organic and aqueous mixtures[5]Good in organic solventsGood in organic solvents

Table 1: Qualitative Comparison of Common Coupling Reagents.

Experimental Protocols

The following protocols provide detailed methodologies for key applications of this compound.

General Protocol for Amide Coupling in Aqueous/Organic Solvent Mixture

This protocol is adapted from a standard procedure for coupling hydrophilic compounds using this compound.[5]

Materials:

  • Carboxylic acid-containing molecule

  • Amine-containing molecule

  • This compound (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the carboxylic acid-containing molecule in a 2:2:1 mixture of DMF/Dioxane/Water to a suitable concentration.

  • Add 3 equivalents of diisopropylethylamine (DIPEA) to the solution while stirring.

  • Add 1.3 equivalents of this compound to the reaction mixture.

  • Allow the formation of the NHS active ester to proceed. The reaction time may vary depending on the substrate and can be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Once the active ester formation is complete, add 1.5 equivalents of the amine-containing molecule to the reaction mixture.

  • Continue stirring until the reaction is complete, as determined by monitoring the consumption of the starting materials.

  • Upon completion, remove the solvents under reduced pressure.

  • The crude product can then be isolated and purified using standard chromatographic techniques.

Aqueous_Coupling_Workflow Start Start DissolveAcid Dissolve Carboxylic Acid in DMF/Dioxane/Water (2:2:1) Start->DissolveAcid AddBase Add 3 eq. DIPEA DissolveAcid->AddBase Addthis compound Add 1.3 eq. This compound AddBase->Addthis compound Activate Active Ester Formation (Monitor completion) Addthis compound->Activate AddAmine Add 1.5 eq. Amine Activate->AddAmine Couple Amide Bond Formation (Monitor completion) AddAmine->Couple SolventRemoval Remove Solvents Couple->SolventRemoval Purify Isolate and Purify Product SolventRemoval->Purify End End Purify->End

Diagram 2: Workflow for this compound coupling in an aqueous/organic mixture.
Protocol for Labeling Proteins with an Amine-Reactive Probe using this compound

This protocol provides a general guideline for the bioconjugation of a protein with a fluorescent dye or other label containing a carboxylic acid, activated using this compound.

Materials:

  • Protein to be labeled (e.g., antibody)

  • Amine-reactive probe with a carboxylic acid (e.g., a fluorescent dye)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer to a concentration of 5-10 mg/mL.

  • Prepare the Amine-Reactive Probe Stock Solution: In a separate vial, dissolve the carboxylic acid-containing probe in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Activation of the Probe with this compound:

    • To the probe solution, add a slight molar excess (1.1 to 1.5 equivalents) of this compound.

    • Add 2-3 equivalents of a non-nucleophilic base such as DIPEA.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Labeling Reaction:

    • Slowly add the activated probe solution to the stirring protein solution. The molar ratio of the activated probe to the protein will need to be optimized for the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted probe and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

    • Determine the degree of labeling using UV-Vis spectrophotometry.

Protein_Labeling_Workflow Start Start PrepareProtein Prepare Protein Solution (5-10 mg/mL in Bicarbonate Buffer) Start->PrepareProtein PrepareProbe Prepare Probe Solution (10 mg/mL in DMF/DMSO) Start->PrepareProbe Labeling Add Activated Probe to Protein (Incubate 1-2 hours) PrepareProtein->Labeling ActivateProbe Activate Probe with this compound and DIPEA PrepareProbe->ActivateProbe ActivateProbe->Labeling Purification Purify Labeled Protein (Size-Exclusion Chromatography) Labeling->Purification Analysis Analyze Degree of Labeling Purification->Analysis End End Analysis->End

References

An In-Depth Technical Guide to TSTU: Chemical Properties, Structure, and Applications in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU), a widely utilized coupling reagent in organic and peptide chemistry. The document details its chemical and physical properties, molecular structure, and provides established protocols for its use in synthesis, particularly in the formation of amide bonds. Furthermore, it outlines standard methodologies for the analytical characterization of this compound, ensuring purity and quality for research and development applications.

Chemical Properties and Structure

This compound is a salt consisting of a uronium cation and a tetrafluoroborate anion. It is a white to off-white crystalline solid that is favored in many synthetic applications for its efficiency and stability under specific conditions.

Structure

The chemical structure of this compound is N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate. The uronium cation contains a reactive N-succinimidyl ester group, which is readily displaced by nucleophiles, making it an excellent activating agent for carboxylic acids.

Chemical Structure of this compound
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₉H₁₆BF₄N₃O₃[1]
Molecular Weight 301.05 g/mol [1]
Appearance White to off-white crystalline powder or needles[2]
Melting Point 198-201 °C[3]
Density 1.41 g/cm³[2]
Solubility Soluble in water, acetonitrile (B52724) (0.1 g/mL), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[4]
Storage Conditions 2-8°C, moisture sensitive[2]
Stability Stable under dry conditions; hydrolyzes in the presence of moisture.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its characterization, and its application in peptide coupling reactions.

Synthesis of this compound

While a detailed, publicly available, step-by-step synthesis protocol for this compound is not commonly found in standard literature, its synthesis generally involves the reaction of tetramethylurea with an activating agent to form the uronium salt, followed by the introduction of the N-hydroxysuccinimide moiety and counter-ion exchange to yield the tetrafluoroborate salt. For researchers requiring to synthesize this compound, consulting specialized organic synthesis literature or patents is recommended.

Purification: Crude this compound can be purified by recrystallization. A common method involves dissolving the solid in a minimal amount of a suitable hot solvent, followed by slow cooling to induce the formation of pure crystals. The choice of solvent will depend on the impurities present. After crystallization, the crystals should be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[5][6][7]

Analytical Characterization

Purity analysis of this compound can be effectively performed using reverse-phase HPLC.

  • Column: C18, 5 µm particle size, 4.6 mm x 250 mm.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

This method allows for the separation of this compound from potential impurities and starting materials.[8][9][10][11][12]

¹H and ¹³C NMR are crucial for confirming the structure of this compound.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR (in DMSO-d₆): The spectrum is expected to show signals corresponding to the four equivalent methyl groups on the uronium cation and the methylene (B1212753) protons of the succinimidyl ring. The chemical shifts (δ) are typically referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm).[13][14][15][16]

  • ¹³C NMR (in DMSO-d₆): The spectrum will show distinct signals for the methyl carbons, the carbonyl carbons of the succinimidyl ring, the methylene carbons of the succinimidyl ring, and the central carbon of the uronium cation. The chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).[13][14][15][16]

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

  • Sample Preparation: A KBr pellet is a common method for solid samples. A small amount of this compound (1-2 mg) is finely ground with dry KBr (100-200 mg) and pressed into a thin, transparent pellet.[17][18][19][20][21]

  • Expected Peaks: The IR spectrum will show characteristic absorption bands for the C=O stretching of the succinimidyl ester, C-N stretching, and the B-F stretching of the tetrafluoroborate anion.

Peptide Coupling Protocol (Solid-Phase)

This compound is a highly effective coupling reagent for solid-phase peptide synthesis (SPPS). The following is a general protocol for one coupling cycle.[22][23][24][25][26]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF in a reaction vessel.

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF.

    • Add this compound (3 equivalents) and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage and Purification: Once the synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane). The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.[27][28][29]

Reaction Mechanism and Logical Workflow

Peptide Bond Formation

The primary function of this compound in peptide synthesis is to activate the carboxyl group of an amino acid to facilitate the formation of an amide (peptide) bond with the amino group of another amino acid.[4]

Peptide_Bond_Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester N-Succinimidyl Active Ester Carboxylic_Acid->Active_Ester Activation This compound This compound This compound->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Coupling Amine Amine (R'-NH2) Amine->Peptide_Bond Byproducts Tetramethylurea + N-Hydroxysuccinimide Peptide_Bond->Byproducts

Caption: Mechanism of this compound-mediated peptide bond formation.

Solid-Phase Peptide Synthesis Workflow

The logical workflow for a single coupling cycle in solid-phase peptide synthesis using this compound is a sequential process of deprotection, washing, and coupling.

SPPS_Workflow Start Start Cycle Deprotection Fmoc-Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, this compound, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End End Cycle Wash2->End

Caption: General workflow for a single SPPS coupling cycle.

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis, particularly in the field of peptide chemistry. Its ability to efficiently generate active esters under mild conditions makes it a reagent of choice for the formation of amide bonds. This guide provides the essential technical information and detailed protocols required for the successful application and characterization of this compound in a research and development setting. Adherence to the outlined experimental procedures will facilitate reproducible and high-quality synthetic outcomes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of TSTU in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (this compound) in various organic solvents. This compound is a widely utilized coupling reagent in peptide synthesis and bioconjugation, making a thorough understanding of its solubility crucial for reaction optimization, purification, and formulation development.[1][2][3][4][5]

Core Properties of this compound

This compound is a white crystalline solid with a molecular weight of 301.05 g/mol .[2] It is favored in organic synthesis for its ability to efficiently mediate the formation of amide bonds by converting carboxylic acids into more reactive N-hydroxysuccinimide (NHS) esters.[1][3][4][5] This process is central to the synthesis of peptides and the modification of proteins.

Quantitative Solubility Data

The solubility of a reagent is a critical parameter for its effective use in chemical synthesis. It dictates the choice of solvent, the achievable concentration, and can influence reaction kinetics. The following table summarizes the available quantitative and qualitative solubility data for this compound in common organic solvents.

SolventChemical FormulaSolubilityTemperatureNotes
Acetonitrile (B52724) (ACN)CH₃CN0.1 g/mLNot SpecifiedResults in a clear solution.[5]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO≥ 100 mg/mLNot SpecifiedSaturation point was not reached at this concentration.[4]
Dimethylformamide (DMF)(CH₃)₂NC(O)HSolubleNot SpecifiedNo quantitative data available.
Dichloromethane (DCM)CH₂Cl₂Data Not AvailableNot Specified
Tetrahydrofuran (THF)C₄H₈OData Not AvailableNot Specified
Ethyl AcetateCH₃CO₂C₂H₅Data Not AvailableNot Specified
WaterH₂OSolubleNot SpecifiedNo quantitative data available.
Diethyl Ether(C₂H₅)₂OInsolubleNot SpecifiedOne source suggests insolubility in ether.

Experimental Protocol for Solubility Determination

A standardized and reproducible protocol is essential for determining the solubility of a compound like this compound. The shake-flask method is a widely accepted technique for establishing equilibrium solubility.

Detailed Methodology: Shake-Flask Method
  • Preparation of the Solvent System: Select the desired organic solvent of high purity. Ensure the solvent is dry, as this compound is moisture-sensitive.

  • Sample Preparation: Accurately weigh an excess amount of this compound into a clean, dry vial. The excess solid is necessary to ensure that a saturated solution is achieved.

  • Equilibration: Add a precise volume of the chosen solvent to the vial containing the this compound. Seal the vial tightly to prevent solvent evaporation. Place the vial in a constant temperature shaker or agitator. The system should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., PTFE) is recommended. This step is critical to avoid aspirating any solid particles.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • HPLC Method:

      • Column: A reverse-phase C18 column is typically suitable.

      • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like trifluoroacetic acid (TFA).

      • Detection: UV detection at an appropriate wavelength.

      • Calibration: A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting: The solubility is expressed in units of mass per volume (e.g., mg/mL or g/100mL) or as a molar concentration (mol/L) at the specified temperature.

Experimental Workflow Diagram

G cluster_0 Experimental Workflow for Solubility Determination A Add excess this compound to a vial B Add a known volume of solvent A->B C Seal vial and agitate at constant temperature until equilibrium is reached B->C D Centrifuge and filter to separate the saturated solution from excess solid C->D E Quantify this compound concentration in the filtrate via HPLC D->E F Report solubility at the specified temperature E->F

Workflow for determining equilibrium solubility.

Application in Peptide Synthesis: this compound-Mediated Amide Bond Formation

This compound's primary utility lies in its role as a coupling reagent in peptide synthesis. It activates the carboxylic acid of an N-protected amino acid, facilitating its reaction with the amine group of another amino acid to form a peptide bond.

The mechanism involves two main steps:

  • Activation of the Carboxylic Acid: In the presence of a base (e.g., diisopropylethylamine, DIEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of this compound, leading to the formation of a highly reactive N-succinimidyl active ester intermediate.[1]

  • Amide Bond Formation: The free amino group of the second amino acid then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This results in the formation of the desired peptide bond and the release of N-hydroxysuccinimide (HOSu) as a byproduct.

This compound-Mediated Coupling Mechanism

G cluster_0 This compound-Mediated Amide Bond Formation RCOOH N-Protected Amino Acid (R-COOH) Base + Base RCOO Carboxylate (R-COO⁻) RCOOH->RCOO Deprotonation This compound + this compound ActiveEster N-Succinimidyl Active Ester RCOO->ActiveEster Activation Amine + Amino Acid (H₂N-R') Peptide Dipeptide (R-CO-NH-R') ActiveEster->Peptide Nucleophilic Attack HOSu + HOSu

Mechanism of this compound in peptide bond formation.

References

In-Depth Technical Guide to the Stability and Storage of TSTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU), a widely used coupling reagent in peptide synthesis and bioconjugation. Understanding the stability profile of this compound is critical for ensuring reaction efficiency, reproducibility, and the integrity of synthesized molecules.

Summary of Stability and Storage Conditions

Proper handling and storage are paramount to maintaining the reactivity and purity of this compound. The reagent is sensitive to moisture, light, and elevated temperatures.

Recommended Storage

For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and dark environment.[1][2] The recommended storage temperature is between 2°C and 8°C.[1][2] It is also advisable to store the reagent under an inert gas atmosphere to prevent exposure to moisture and oxidation.[1]

Stability Profile

This compound is a stable crystalline solid when stored under the recommended dry conditions.[2] However, it is susceptible to degradation, primarily through hydrolysis, when exposed to moisture.[2] In solution, the stability of this compound is temperature-dependent. Stock solutions can be stored for up to 6 months at -80°C and for 1 month at -20°C, provided they are in a sealed container and protected from moisture.[3]

Quantitative Stability Data

The thermal stability of this compound has been assessed using techniques such as Differential Scanning Calorimetry (DSC). This data is crucial for understanding the thermal hazards and decomposition profile of the reagent.

ParameterValueReference
Onset Temperature (°C) 206
Heat of Decomposition (ΔHdec, J/g) -867

Table 1: Thermal Stability Data for this compound

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol for Thermal Stability Assessment (Based on DSC)

Objective: To determine the onset temperature of decomposition and the heat of decomposition of solid this compound.

Methodology:

  • A sample of this compound (1-5 mg) is accurately weighed into a standard aluminum DSC pan.

  • The pan is hermetically sealed.

  • The sample is placed in the DSC instrument.

  • A temperature program is initiated, typically heating the sample from ambient temperature to a final temperature well above the decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

  • An inert gas, such as nitrogen, is purged through the DSC cell during the analysis.

  • The heat flow to the sample is measured as a function of temperature.

  • The onset temperature of decomposition is determined as the temperature at which a significant exothermic event begins.

  • The heat of decomposition (ΔHdec) is calculated by integrating the area of the exothermic peak.

Protocol for Forced Degradation Study (Hydrolytic Stability)

Objective: To assess the stability of this compound in the presence of water and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Neutral Hydrolysis: Add a defined volume of the this compound stock solution to a vial containing purified water.

    • Acidic Hydrolysis: Add a defined volume of the this compound stock solution to a vial containing a dilute acidic solution (e.g., 0.1 N HCl).

    • Basic Hydrolysis: Add a defined volume of the this compound stock solution to a vial containing a dilute basic solution (e.g., 0.1 N NaOH).

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, 72 hours). Protect the samples from light.

  • Time-Point Analysis: At each time point, withdraw an aliquot of the sample.

  • Quenching (if necessary): Neutralize the acidic and basic samples to stop further degradation.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 3.3) to quantify the remaining this compound and detect the formation of degradation products.

Protocol for Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a set time (e.g., 20 minutes).

    • Hold at the high percentage for a few minutes.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products absorb, determined by UV-Vis spectroscopy.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples (from Protocol 3.2) are used to demonstrate the method's specificity.

Signaling Pathways and Experimental Workflows

Mechanism of this compound in Peptide Coupling

This compound is a uronium-based coupling reagent that activates a carboxylic acid to form a highly reactive N-hydroxysuccinimide (NHS) ester. This active ester then readily reacts with a primary amine to form a stable amide bond.

TSTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid Carboxylic Acid (R-COOH) NHS_Ester NHS Ester (R-CO-O-Su) CarboxylicAcid->NHS_Ester + this compound, Base This compound This compound This compound->NHS_Ester Base Base (e.g., DIPEA) Base->NHS_Ester Amide Amide Bond (R-CO-NH-R') NHS_Ester->Amide + Amine Byproduct1 Tetramethylurea NHS_Ester->Byproduct1 Amine Primary Amine (R'-NH2) Amine->Amide Byproduct2 N-Hydroxysuccinimide Amide->Byproduct2

Caption: Mechanism of this compound-mediated amide bond formation.

Hydrolytic Degradation Pathway of this compound

In the presence of water, the highly electrophilic uronium moiety of this compound is susceptible to nucleophilic attack by water, leading to its hydrolysis and inactivation. The primary degradation products are N-hydroxysuccinimide and tetramethylurea.

TSTU_Degradation This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis + H2O Water Water (H2O) Water->Hydrolysis NHS N-Hydroxysuccinimide Hydrolysis->NHS Protonated_TMU Protonated Tetramethylurea Hydrolysis->Protonated_TMU TMU Tetramethylurea Protonated_TMU->TMU - H+

Caption: Hydrolytic degradation pathway of this compound.

Experimental Workflow for Stability Testing

A logical workflow is essential for a comprehensive stability assessment of this compound. This involves subjecting the compound to various stress conditions and analyzing the outcomes using appropriate analytical techniques.

Stability_Workflow Start This compound Sample Stress Forced Degradation (Thermal, Hydrolytic, Photolytic) Start->Stress Analysis Stability-Indicating HPLC-UV/MS Analysis Stress->Analysis Data Data Interpretation (Quantify this compound, Identify Degradants) Analysis->Data Report Stability Report (Shelf-life, Storage Conditions) Data->Report

Caption: General workflow for this compound stability testing.

References

A Deep Dive into Peptide Coupling Reagents: TSTU vs. Other Uronium Salts

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis and drug development, the formation of the amide bond is the cornerstone of creating peptides and bioconjugates. The efficiency, fidelity, and purity of the final product are critically dependent on the choice of coupling reagent. Among the various classes of activators, uronium salts have become indispensable tools for researchers. This technical guide provides an in-depth comparison of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) with other commonly used uronium-type coupling reagents, including HBTU, HATU, HCTU, and COMU.

The Role and Mechanism of Uronium Salt Coupling Reagents

Uronium salt coupling reagents are employed to activate the carboxylic acid group of an N-protected amino acid, transforming it into a highly reactive species that is susceptible to nucleophilic attack by the free amino group of another amino acid or peptide.[1] This process, which culminates in the formation of a stable peptide bond, is typically facilitated by a tertiary base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

While historically categorized as "uronium" salts, crystallographic and NMR studies have shown that many common reagents in this class, such as HBTU and HATU, exist predominantly as the more stable guanidinium (B1211019) or aminium isomers.[2] However, reagents like COMU and this compound are true uronium salts.[2] This structural distinction can influence their reactivity and stability.

The general mechanism involves two primary stages:

  • Activation: The carboxylate anion, formed by the deprotonation of the carboxylic acid by a base, attacks the electrophilic carbon of the uronium salt. This results in the formation of a highly reactive intermediate.

  • Acyl Transfer: This intermediate then reacts with the N-terminal amine of the growing peptide chain to form the desired amide bond, releasing a byproduct.

G CarboxylicAcid R-COOH Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate -H⁺ Base Base (e.g., DIPEA) UroniumSalt Uronium Salt ActiveIntermediate Reactive Intermediate (e.g., O-acylisourea) Carboxylate->ActiveIntermediate + Uronium Salt Amine H₂N-R' PeptideBond R-CO-NH-R' ActiveIntermediate->PeptideBond + H₂N-R' Byproduct Byproduct PeptideBond->Byproduct + Byproduct

General mechanism of uronium salt-mediated amide bond formation.
The Specific Mechanism of this compound

This compound distinguishes itself by efficiently and rapidly converting carboxylic acids into N-succinimidyl (NHS) active esters.[3][4] These active esters are stable enough to be formed in situ and then react cleanly with primary amines to yield the amide bond.[3] This mechanism is particularly advantageous for bioconjugation and for reactions conducted in aqueous or mixed aqueous/organic solvent systems.[2]

TSTU_Mechanism CarboxylicAcid R-COOH Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate -H⁺ Base Base NHSEster R-CO-OSu (N-succinimidyl active ester) Carboxylate->NHSEster + this compound This compound This compound TMU Tetramethylurea (Byproduct) NHSEster->TMU PeptideBond R-CO-NH-R' NHSEster->PeptideBond + H₂N-R' Amine H₂N-R' HOSu HOSu (N-hydroxysuccinimide) PeptideBond->HOSu

Mechanism of this compound-mediated coupling via an NHS active ester.

Comparative Analysis of Uronium Salt Reagents

While all uronium-type reagents aim to facilitate amide bond formation, they exhibit significant differences in reactivity, racemization suppression, solubility, and cost.

FeatureThis compoundHBTUHATUHCTUCOMU
Full Name N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborateO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateO-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate
Leaving Group N-hydroxysuccinimide (HOSu)1-Hydroxybenzotriazole (HOBt)7-Aza-1-hydroxybenzotriazole (HOAt)6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)OxymaPure
Relative Reactivity High, especially for NHS ester formation.[5]Good, widely used as a standard reagent.[1][6]Very High, often considered the gold standard for difficult couplings.[6][7]High, more reactive than HBTU.[8]Very High, comparable to HATU.[9]
Racemization Suppression Excellent, effectively inhibits racemization.[3]Good, but can be higher than HATU/HCTU.[6]Excellent, due to the HOAt moiety.[7]Excellent, superior to HBTU.[8]Excellent, superior to HOBt-based reagents.[9][10]
Solubility Good solubility in water and organic solvents like DMF.Good solubility in organic solvents (e.g., DMF).[1]Good solubility in organic solvents (e.g., DMF).Good solubility in organic solvents (e.g., DMF).Good solubility in a broad range of solvents.[10]
Key Advantage Excellent for bioconjugation, aqueous phase reactions, and coupling to N-methyl amino acids with low racemization.[2]Cost-effective and reliable for standard peptide synthesis.[1]Highest reactivity for sterically hindered or difficult couplings.[7]A good balance of high reactivity and lower cost compared to HATU.[8]High reactivity, non-explosive byproducts (unlike benzotriazoles), and low allergenic potential.[9]
Potential Disadvantage May be less potent than HATU for the most challenging couplings.Can cause guanidinylation of the N-terminus if used in excess; less reactive than HATU/HCTU.[2]High cost; can cause guanidinylation if used in excess.[2][6]Can cause guanidinylation if used in excess.Less stable in DMF solution over several days compared to HBTU/HATU.[10]

Quantitative Data on Performance

Direct quantitative comparison is challenging as results vary based on the specific peptide sequence, resin, and reaction conditions. However, data from various studies provide valuable insights into the relative performance of these reagents.

Table 1: Comparative Coupling Efficiency for Difficult Sequences

Coupling ReagentModel PeptideResinCrude Purity / YieldSource
HBTU ACP(65-74)PolystyreneLess effective than HCTU[11]
HCTU ACP(65-74)Polystyrene≥ HBTU[11]
COMU ACP(65-74)PolystyreneLess effective than HBTU/HCTU[11]
HATU Model PeptideN/A83.63% (2x1 min coupling)[12]
HCTU Model PeptideN/A78.52% (2x1 min coupling)[12]

Note: The study on ACP(65-74) concluded a performance ranking of HCTU ≥ HBTU > COMU on polystyrene resins.[11] Another study showed HATU providing the highest crude purity in very short coupling times.[12]

Table 2: Racemization Suppression in Model Systems

Coupling MethodModel System% Epimer/RacemateSource
DIPCDI/HOBt Z-Phg-Pro-NH₂13.9% D-Phg[13]
DIPCDI/HOAt Z-Phg-Pro-NH₂2.5% D-Phg[13]
DIPCDI/Oxyma Pure Z-Phg-Pro-NH₂2.5% D-Phg[13]
This compound/HOSu/CuCl₂ C-terminal N-methyl amino acidReported to completely eliminate racemization[2]

Note: This data highlights the superior performance of HOAt and Oxyma-based reagents (like HATU and COMU) in suppressing racemization compared to HOBt-based ones (like HBTU). This compound, particularly in specific cocktails, is noted for its exceptional ability to prevent racemization.[2][13]

Experimental Protocols

Detailed Protocol for Peptide Coupling with this compound

This protocol is suitable for both solid-phase and solution-phase synthesis, particularly when working with aqueous solvent mixtures.

Materials:

  • N-protected amino acid or carboxylic acid

  • Resin-bound peptide with a free N-terminus (for SPPS) or amine component (for solution phase)

  • This compound (1.3 equivalents)

  • DIPEA (3.0 equivalents)

  • Solvent: DMF/Dioxane/Water (2:2:1 mixture) or anhydrous DMF

Procedure:

  • Dissolution: Dissolve the carboxylic acid component in the chosen solvent system. For aqueous applications, the DMF/dioxane/water mixture is effective. For standard SPPS, use anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq.) to the solution, followed by this compound (1.3 eq.). Stir the mixture at room temperature. The activation to the NHS ester is typically rapid, often complete within 5-10 minutes.

  • Coupling: Add the amine component (e.g., the resin with the free N-terminus, 1.0 eq.) to the activated acid solution.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a ninhydrin (B49086) test (Kaiser test) in SPPS, which should be negative upon completion.

  • Washing (for SPPS): After the reaction is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Isolation (for Solution Phase): Remove the solvents under reduced pressure and isolate the crude product. Purification is typically performed using chromatography.

General Protocol for HBTU/HATU/HCTU Coupling in SPPS

Materials:

  • Fmoc-protected amino acid (3-5 equivalents)

  • Coupling reagent (HBTU, HATU, or HCTU) (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • Anhydrous DMF

  • Resin-bound peptide with a free N-terminus (1.0 equivalent)

Procedure:

  • Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal Fmoc group has been removed using a 20% piperidine (B6355638) in DMF solution.

  • Activation (Pre-activation Method): a. In a separate reaction vessel, dissolve the Fmoc-amino acid (3-5 eq.) and the coupling reagent (e.g., HBTU, 3-5 eq.) in DMF. b. Add DIPEA (6-10 eq.) to initiate the activation. Allow the solution to pre-activate for 1-5 minutes.

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for the desired time. Coupling times can range from 20 minutes to 2 hours, depending on the difficulty of the coupling. HATU generally allows for shorter coupling times.[7][14][15]

  • Monitoring: Check for reaction completion using the Kaiser test.

  • Washing: Filter the resin and wash thoroughly with DMF and DCM to prepare for the next cycle of deprotection and coupling.

SPPS_Workflow cluster_activation Coupling Sub-protocol Start Start with Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Coupling Step Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Activate a. Activate AA with Coupling Reagent + Base Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotect Yes Cleave Final Cleavage & Deprotection (TFA cocktail) Repeat->Cleave No (Final AA) Purify Purify Peptide (HPLC) Cleave->Purify End Final Peptide Purify->End Add_to_Resin b. Add to Resin React c. Agitate & React

A general workflow for a single coupling cycle in Fmoc-based SPPS.

Conclusion: Selecting the Right Reagent

The choice of a uronium salt coupling reagent is a critical decision in peptide synthesis that directly impacts yield, purity, and cost.

  • This compound emerges as a highly versatile and efficient reagent, particularly distinguished by its ability to form NHS esters, its excellent performance in aqueous media, and its strong suppression of racemization. It is an ideal choice for the synthesis of glycopeptides, bioconjugation, labeling, and for coupling sensitive N-methylated amino acids.[2][3]

  • HBTU remains a cost-effective and reliable workhorse for routine peptide synthesis, offering a good balance of performance and price.[1]

  • HCTU provides a step-up in reactivity from HBTU without the premium cost of HATU, making it an excellent choice for more demanding syntheses and for optimizing reaction times.[8]

  • HATU is the reagent of choice for the most challenging synthetic targets, including sterically hindered couplings and sequences prone to aggregation, where its superior reactivity can overcome synthetic obstacles.[7]

  • COMU represents a modern alternative that combines the high reactivity of HATU with improved safety (non-explosive byproducts) and solubility profiles, making it particularly suitable for automated and microwave-assisted synthesis.[9]

For researchers and drug development professionals, a thorough understanding of these reagents' distinct characteristics is paramount. This compound offers a unique and powerful set of advantages that make it an invaluable tool, especially at the interface of chemistry and biology. By carefully matching the properties of the coupling reagent to the specific demands of the synthetic challenge, scientists can optimize their workflows to produce high-quality peptides for research and therapeutic applications.

References

The Unsung Hero of Peptide Synthesis: A Deep Dive into the Advantages of TSTU

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 12, 2025 – In the intricate world of peptide synthesis, the choice of a coupling reagent is a critical determinant of success. Among the arsenal (B13267) of available reagents, O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TSTU) has emerged as a robust and efficient option for researchers, scientists, and drug development professionals. This technical guide delves into the core advantages of this compound, supported by comparative data, detailed experimental protocols, and visualizations to illuminate its role in modern peptide chemistry.

Executive Summary

This compound distinguishes itself as a highly effective coupling reagent that facilitates rapid and efficient amide bond formation. Its primary mechanism involves the swift activation of carboxylic acids to form N-succinimidyl active esters, which then readily react with primary amines.[1][2] This process is characterized by high yields, minimal racemization, and operational simplicity, particularly under mild reaction conditions. Furthermore, this compound's compatibility with aqueous environments and its favorable safety profile compared to some other reagents make it a versatile and valuable tool in both solid-phase and solution-phase peptide synthesis.

Core Advantages of this compound

The utility of this compound in peptide synthesis is underpinned by several key advantages:

  • High Efficiency and Rapid Reaction Kinetics: this compound is renowned for its ability to promote fast and clean coupling reactions, significantly enhancing the formation of peptide bonds, even in the presence of sterically hindered amino acids.[3] This rapid conversion of carboxylic acids to their active N-hydroxysuccinimide (NHS) esters contributes to higher throughput and overall synthesis efficiency.[3]

  • Low Racemization: Maintaining stereochemical integrity is paramount in the synthesis of biologically active peptides. This compound effectively suppresses racemization during the coupling of protected α-amino acids.[2] This is a critical feature that ensures the synthesis of the desired peptide isomer with high fidelity.

  • Mild Reaction Conditions: Compared to some traditional coupling reagents, this compound facilitates peptide synthesis under relatively mild conditions.[3] This gentler approach reduces the likelihood of undesirable side reactions and helps in preserving the integrity of sensitive amino acid side chains.

  • Aqueous Compatibility: A notable advantage of this compound is its efficacy in aqueous or mixed aqueous/organic solvent systems.[2][4] This property is particularly beneficial for the coupling of glycopeptides and the conjugation of oligosaccharides to proteins, where solubility in purely organic solvents can be a challenge.[4]

  • Broad Functional Group Compatibility: this compound demonstrates compatibility with a wide range of protecting groups commonly used in peptide synthesis, offering greater flexibility in the design of complex synthetic strategies.[3]

  • Favorable Byproduct Profile: The byproducts generated during this compound-mediated coupling are generally water-soluble, which can simplify the purification process, especially in solution-phase synthesis.

Comparative Performance

While direct quantitative comparisons in the literature are often sequence-dependent, the general performance characteristics of this compound position it favorably against other common coupling reagents.

FeatureThis compoundHBTU/HATUCarbodiimides (e.g., DCC, DIC)
Reactivity HighVery HighModerate to High
Racemization LowLow (especially HATU)Higher, often requires additives like HOBt
Reaction Speed FastVery FastVariable
Aqueous Comp. GoodLimitedLimited
Byproduct Removal Generally EasyCan be challengingCan be challenging (e.g., DCU precipitation)
Cost-Effectiveness Generally GoodHigherGenerally Lower

This table provides a qualitative comparison based on literature data. Actual performance may vary depending on the specific peptide sequence and reaction conditions.

Reaction Mechanism and Experimental Workflow

The fundamental mechanism of this compound involves the activation of a carboxylic acid to an N-succinimidyl ester, which is then susceptible to nucleophilic attack by an amine to form the desired amide bond.

TSTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid R-COOH (Carboxylic Acid) ActiveEster R-CO-OSu (N-Succinimidyl Ester) CarboxylicAcid->ActiveEster This compound This compound Base Base (e.g., DIPEA) PeptideBond R-CO-NH-R' (Peptide Bond) ActiveEster->PeptideBond + R'-NH2 Amine R'-NH2 (Amine) Byproducts Tetramethylurea + HOSu + Base Salt

Caption: General mechanism of this compound-mediated amide bond formation.

A typical workflow for solid-phase peptide synthesis (SPPS) using this compound follows a cyclical process of deprotection and coupling.

SPPS_Workflow start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 coupling Coupling with this compound wash1->coupling preactivation Pre-activate Fmoc-AA with this compound and Base coupling->preactivation [New Cycle] add_to_resin Add Activated AA to Resin preactivation->add_to_resin wash2 Wash Resin (DMF, DCM) add_to_resin->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection final_cleavage Final Cleavage and Deprotection repeat->final_cleavage [Synthesis Complete] end Purified Peptide final_cleavage->end

Caption: A simplified workflow for Fmoc-based SPPS using this compound.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle on a 0.1 mmol scale.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
  • Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

2. Amino Acid Coupling with this compound:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.
  • Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.
  • Allow the pre-activation to proceed for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.
  • Agitate the reaction mixture for 30-60 minutes at room temperature.
  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative result indicates a complete reaction.

3. Washing:

4. Repetition:

  • Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[5]
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

Protocol 2: General Procedure for Solution-Phase Dipeptide Synthesis using this compound

This protocol provides a general guideline for the synthesis of a dipeptide in solution.

1. Activation of the N-Protected Amino Acid:

  • Dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH) (1 equivalent) and this compound (1-1.2 equivalents) in an anhydrous aprotic solvent such as DMF or DCM.
  • Cool the solution to 0 °C in an ice bath.
  • Add DIPEA (2-3 equivalents) dropwise while stirring.
  • Continue stirring the mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.

2. Coupling with the Amino Acid Ester:

  • In a separate flask, dissolve the C-terminally protected amino acid (e.g., H-Gly-OMe) (1 equivalent) in the same anhydrous solvent.
  • Add the pre-activated amino acid solution from step 1 to the solution of the second amino acid at 0 °C.
  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate.
  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove water-soluble byproducts and unreacted starting materials.
  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude protected dipeptide by silica (B1680970) gel column chromatography.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated area or a fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Store this compound in a cool, dry place, away from incompatible materials.

Conclusion

This compound stands as a highly competent and versatile coupling reagent in the field of peptide synthesis. Its combination of high efficiency, low racemization, mild reaction conditions, and compatibility with a range of solvents, including aqueous systems, makes it an excellent choice for a wide variety of synthetic challenges. For researchers and drug development professionals seeking a reliable and effective method for amide bond formation, this compound offers a compelling balance of performance and practicality.

References

An In-depth Technical Guide to TSTU Activation of Carboxylic Acids for Amidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Among the myriad of available coupling reagents, O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TSTU) has emerged as a highly efficient and versatile option. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, and a comparative analysis with other common coupling reagents.

This compound is favored for its ability to rapidly activate carboxylic acids, facilitating their coupling with primary amines to form stable amide bonds.[1] Its high reactivity is maintained even in aqueous environments, making it particularly useful for the conjugation of biomolecules such as peptides, proteins, and oligosaccharides.[1][2] Furthermore, this compound is noted for its capacity to suppress racemization, a critical consideration in peptide synthesis.[1]

Core Principles: The Mechanism of this compound Activation

The efficacy of this compound in promoting amidation lies in its ability to convert a carboxylic acid into a highly reactive N-succinimidyl (OSu) active ester. This transformation proceeds through a well-defined mechanism:

  • Deprotonation: The process begins with the deprotonation of the carboxylic acid by a base, typically a tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to form a carboxylate anion.

  • Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon atom of the this compound reagent.

  • Formation of the Active Ester: This attack leads to the formation of the OSu active ester and the release of a tetramethylurea byproduct.

  • Aminolysis: The highly reactive OSu ester is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of the desired amide bond and the release of N-hydroxysuccinimide (HOSu).

// Edges between subgraphs ActiveEster -> ActiveEster_ref [style=invis];

// Graphviz layout adjustments edge [fontsize=10, fontname="Arial", color="#4285F4"]; node [fontsize=11, fontname="Arial", fontcolor="#202124"]; } caption: "Mechanism of this compound-mediated amidation."

Experimental Protocols

General Protocol for Amide Coupling in Organic Solvents

This protocol is suitable for a wide range of carboxylic acids and amines in standard organic solvents.

  • Dissolution: Dissolve the carboxylic acid (1.0 equivalent) in a suitable aprotic solvent such as anhydrous acetonitrile (B52724) (ACN) or dichloromethane (B109758) (DCM).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Base Addition: Add a tertiary amine base, such as triethylamine (1.0 equivalent), to the solution.

  • This compound Addition: Add this compound (1.0-1.3 equivalents) to the reaction mixture and stir for 1 hour at the same temperature to allow for the formation of the active ester.[3]

  • Amine Addition: Add the amine (1.0-1.5 equivalents) to the reaction mixture.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically quenched with water or a mild aqueous acid. The product is then extracted with an organic solvent, washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization.

Protocol for Amide Coupling in Aqueous Solvent Mixtures

This compound's ability to function in the presence of water makes it ideal for reactions involving water-soluble biomolecules.[3][4]

  • Dissolution: Dissolve the carboxylic acid (1.0 equivalent) in a mixture of DMF/dioxane/water (2:2:1).[3][4]

  • Base Addition: Add diisopropylethylamine (DIPEA) (3.0 equivalents).[3][4]

  • This compound Addition: Add this compound (1.3 equivalents) and stir until the formation of the OSu ester is complete, as monitored by an appropriate analytical technique.[3][4]

  • Amine Addition: Add the amine (1.5 equivalents).[3][4]

  • Reaction and Work-up: After the reaction is complete, remove the solvents under reduced pressure to isolate the crude product.[3][4] Further purification may be necessary.

Experimental_Workflow start Start dissolve_acid Dissolve Carboxylic Acid (and Base) start->dissolve_acid cool Cool to 0-5 °C dissolve_acid->cool add_this compound Add this compound cool->add_this compound stir_activation Stir for Activation (e.g., 1 hour) add_this compound->stir_activation add_amine Add Amine stir_activation->add_amine react React at Room Temperature (3-12 hours) add_amine->react workup Aqueous Work-up react->workup purify Purify Product workup->purify end End purify->end

Quantitative Data Summary

The efficiency of this compound is often compared to other common coupling reagents. The following table summarizes typical yields and reaction times for this compound and other reagents under various conditions. It is important to note that yields are highly substrate-dependent.

Coupling ReagentBaseSolventTypical Yield (%)Typical Reaction Time (h)Reference
This compound DIPEADMF/Dioxane/WaterGood to ExcellentNot Specified[1]
This compound TriethylamineAcetonitrile813
DIC/HOBt -DCM/DMFNot Specified4+[3]
EDC -DCMNot SpecifiedNot Specified[3]
HBTU/DIPEA DIPEADMFNot Specified0.17 - 1[4]
PyBOP/DIPEA DIPEADCM/DMFNot Specified1[4]

Comparative Analysis with Other Coupling Reagents

While this compound is a powerful tool, the choice of coupling reagent often depends on the specific application, substrate, and desired reaction conditions.

  • Carbodiimides (DCC, EDC): Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their low cost.[2][5] However, DCC can lead to the formation of an insoluble dicyclohexylurea byproduct, complicating purification.[2] EDC and its urea (B33335) byproduct are water-soluble, which simplifies work-up.[3] Both can lead to racemization, which can be suppressed by the addition of 1-hydroxybenzotriazole (B26582) (HOBt).[2][6]

  • Aminium/Uronium Salts (HBTU, HATU): Reagents like HBTU and HATU are known for their high reactivity and are frequently used in solid-phase peptide synthesis.[2][7] They are generally more reactive than this compound, especially for hindered amino acids.[7] However, they can be more expensive and may lead to side reactions like guanidinylation of the N-terminal amine if used in excess.[7][8]

  • Phosphonium Salts (PyBOP): PyBOP is another highly effective coupling reagent, particularly useful for difficult couplings.[4] Phosphonium reagents are generally more soluble in common organic solvents than their uronium counterparts.[7]

Applications in Research and Development

This compound has found broad applicability in various areas of chemical and pharmaceutical research:

  • Peptide Synthesis: this compound is extensively used for both solution-phase and solid-phase peptide synthesis, offering high yields and low racemization.[1][9] A combination of this compound with N-hydroxysuccinimide and CuCl₂ has been shown to effectively suppress racemization of C-terminal N-methyl amino acids.[1][2]

  • Bioconjugation: Its efficacy in aqueous media makes this compound an excellent choice for conjugating peptides, oligosaccharides, and other biomolecules to proteins or surfaces.[1][2]

  • Synthesis of Small Molecules: this compound has been employed in the synthesis of various bioactive small molecules, including the antiplatelet drug n-butylphthalide.[1][10]

  • Material Science: this compound has been used to immobilize peptides onto silica (B1680970) materials for the creation of hybrid organic-inorganic materials.[1]

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed and can cause skin and serious eye irritation.[11][12] It may also cause respiratory irritation.[11]

  • Handling: Avoid contact with skin, eyes, and clothing.[13] Use in a well-ventilated area and avoid dust formation.[12][13]

  • Storage: Store in a cool (2-8 °C), dry, and well-ventilated place, away from light and moisture.[12][13] It is incompatible with strong oxidizing agents.[13]

Conclusion

This compound is a highly effective and versatile coupling reagent for the formation of amide bonds. Its rapid activation of carboxylic acids, high yields, suppression of racemization, and compatibility with both organic and aqueous reaction conditions make it an invaluable tool for researchers, scientists, and drug development professionals. By understanding its mechanism, following established protocols, and considering its properties relative to other coupling reagents, this compound can be effectively leveraged to advance a wide range of synthetic endeavors.

References

The Role of the N-Succinimidyl Group in TSTU-Mediated Couplings: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) is a highly efficient coupling reagent pivotal in modern bioconjugation and synthetic chemistry. Its efficacy stems from its ability to rapidly convert carboxylic acids into amine-reactive N-succinimidyl (NHS) esters. This guide provides an in-depth examination of the mechanism of action, focusing on the indispensable role of the succinimidyl group. It offers quantitative data on the stability of the key NHS-ester intermediate, compares this compound to other common coupling reagents, and provides detailed experimental protocols for its application in peptide synthesis and protein modification, serving as a critical resource for researchers in drug development and chemical biology.

Introduction to this compound

This compound is a uronium salt-based coupling reagent used to facilitate the formation of stable amide bonds between a carboxylic acid and a primary amine.[1] Unlike many coupling reagents that require anhydrous conditions, this compound is effective in both organic and aqueous environments, making it exceptionally useful for the modification of biomolecules such as proteins, peptides, and oligosaccharides.[2] The core function of this compound is to activate a carboxyl group, transforming it into a more reactive intermediate that is susceptible to nucleophilic attack by an amine.[3] This activation is achieved through the formation of an N-succinimidyl ester, a process where the succinimidyl moiety is the key functional component.[4][5]

Chemical Properties of this compound
Full Name N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate
CAS Number 105832-38-0
Molecular Formula C₉H₁₆BF₄N₃O₃
Molecular Weight 301.05 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMF, DMSO, Acetonitrile

The Activation Mechanism: Central Role of the Succinimidyl Group

The effectiveness of this compound is entirely dependent on the function of its O-(N-succinimidyl) group. The process can be described in two primary stages: activation of the carboxylic acid and the subsequent aminolysis.

Stage 1: Formation of the N-Succinimidyl Ester (NHS Ester) In the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA), the this compound reagent reacts with a carboxylic acid. The uronium portion of this compound is highly reactive, and the N-succinimidyl group is transferred to the carboxyl's carbonyl carbon, forming a highly reactive O-acylisourea intermediate which rapidly rearranges to the more stable N-succinimidyl active ester (NHS ester).[3] The byproducts of this stage are tetramethylurea and a tetrafluoroborate salt, which are generally easy to remove during purification.[6]

Stage 2: Aminolysis and Amide Bond Formation The NHS ester is an ideal intermediate for several reasons. The N-hydroxysuccinimide (NHS) component is an excellent leaving group because its conjugate base is stabilized by resonance and the electron-withdrawing nature of the adjacent nitrogen atom.[7][8] This stability makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by a primary amine. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide and forming the final, stable amide bond.[7]

The key advantages conferred by the succinimidyl group are:

  • Creation of a Stable, Isolatable Intermediate: While highly reactive towards amines, NHS esters are significantly more stable against hydrolysis than other activated esters, such as those formed by carbodiimides (DCC, EDC) alone.[1][9] This allows for a two-step conjugation process if needed.

  • High Selectivity: The resulting NHS ester is highly selective for primary amines over other nucleophiles like alcohols, particularly in aqueous media.[5]

  • Suppression of Racemization: this compound-mediated activation via an NHS ester is known to cause minimal epimerization of chiral centers adjacent to the carboxyl group, which is critical in peptide synthesis.[5]

Reaction_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) NHS_Ester N-Succinimidyl Ester (R-CO-OSu) Carboxylic_Acid->NHS_Ester + this compound, Base This compound This compound This compound->NHS_Ester Base Base (e.g., DIPEA) Base->NHS_Ester Byproduct1 Tetramethylurea Amine Primary Amine (R'-NH₂) Amide_Product Amide Product (R-CO-NH-R') Amine->Amide_Product + NHS-Ester Byproduct2 N-Hydroxysuccinimide (HOSu) NHS_Ester_ref->Amine

Caption: this compound-mediated activation and coupling pathway.

Quantitative Data and Reagent Comparison

A primary reason for using this compound is the relative stability of the NHS-ester intermediate it generates, especially when compared to the highly transient O-acylisourea esters from carbodiimides. This stability is, however, highly dependent on pH. Hydrolysis is a competing reaction that converts the active ester back to the original carboxylic acid.

Table 1: Stability of N-Succinimidyl (NHS) Ester Intermediate in Aqueous Solution

pH Temperature (°C) Half-life of Hydrolysis
7.0 0 4 - 5 hours
8.0 Room Temp. ~1 hour
8.5 Room Temp. ~30 minutes
8.6 4 10 minutes
9.0 Room Temp. ~10 minutes

Data compiled from multiple sources.[3][4][6][8]

Table 2: Qualitative Comparison of Common Peptide Coupling Reagents

Reagent Activating Group Relative Reactivity Key Advantages Common Disadvantages
This compound N-Succinimidyl (OSu) High Excellent for aqueous reactions; low racemization; stable intermediate.[10] Less common for routine solid-phase synthesis compared to HBTU/HATU.
HBTU/TBTU Benzotriazolyl (OBt) Medium-High Cost-effective, reliable standard for SPPS; high yields.[11][12] Can cause guanidinylation of N-terminus if used in excess; potentially explosive.[13]
HATU 7-Azabenzotriazolyl (OAt) Very High Extremely fast and efficient, especially for difficult/hindered couplings; very low racemization.[12][14] More expensive; can also cause guanidinylation.

| DCC/DIC | O-Acylisourea | Medium | Very inexpensive.[13] | Forms insoluble urea (B33335) byproduct (DCC); high risk of racemization without additives (e.g., HOBt, NHS).[1] |

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Protocol 1: General Peptide Coupling in an Aqueous/Organic Medium

This protocol is adapted for coupling a carboxylic acid to an amine where one or both components are water-soluble.

Materials:

  • Carboxylic acid component

  • Amine component

  • This compound (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate)

  • Diisopropylethylamine (DIPEA)

  • Solvents: Dimethylformamide (DMF), Dioxane, and Water (HPLC grade)

  • Reaction vessel and magnetic stirrer

Procedure:

  • Dissolve the Carboxylic Acid: In a reaction vessel, dissolve the carboxylic acid component in a 2:2:1 mixture of DMF/Dioxane/Water. The final concentration should be appropriate for your specific reaction scale (e.g., 0.1 M).[5][15]

  • Activation Step: Add 3.0 equivalents of DIPEA to the solution, followed by 1.3 equivalents of this compound.[5][15]

  • Incubate: Stir the reaction at room temperature. The formation of the NHS-ester is typically rapid. Monitor the reaction by TLC or LC-MS if necessary (usually complete within 15-30 minutes).

  • Coupling Step: Add 1.5 equivalents of the amine component to the reaction mixture.[5][15]

  • Reaction: Continue to stir the mixture at room temperature for 2-4 hours, or overnight if required. Monitor for the disappearance of the NHS-ester and formation of the amide product.

  • Work-up and Purification: Once the reaction is complete, remove the organic solvents under reduced pressure. The crude product can then be isolated and purified by standard methods such as extraction, precipitation, or chromatography.[5][15]

Protocol 2: Two-Step Protein Labeling with a Carboxyl-Containing Dye

This protocol describes activating a fluorescent dye that contains a carboxylic acid and then conjugating it to a protein.

Materials:

  • Protein solution (e.g., antibody at 1-5 mg/mL) in a primary amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Carboxyl-containing molecule (e.g., fluorescent dye).

  • This compound.

  • Anhydrous DMF or DMSO.

  • DIPEA.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

Part A: Activation of the Dye

  • Prepare Dye Solution: In a microcentrifuge tube, dissolve the carboxyl-containing dye in a minimal volume of anhydrous DMF or DMSO.

  • Activate with this compound: Add 1.5 equivalents of this compound and 2.0 equivalents of DIPEA relative to the dye.

  • Incubate: Vortex briefly and let the reaction proceed for 30 minutes at room temperature to form the NHS-ester of the dye. This activated dye solution should be used immediately.

Part B: Conjugation to Protein

  • Prepare Protein: Ensure the protein is in an amine-free buffer at an optimal pH for labeling (typically pH 7.2 - 8.0).

  • Add Activated Dye: While gently stirring the protein solution, slowly add a calculated amount of the activated dye solution from Part A. A 10- to 20-fold molar excess of the dye-NHS ester over the protein is a common starting point.[16]

  • Incubate: Allow the conjugation reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted dye-NHS ester. Incubate for an additional 30 minutes.[16]

  • Purify Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.

Experimental_Workflow cluster_activation Part A: Activation cluster_conjugation Part B: Conjugation cluster_purification Part C: Purification & Analysis A1 Dissolve Carboxyl-Molecule in Anhydrous Solvent A2 Add this compound & DIPEA A1->A2 A3 Incubate (30 min) → NHS-Ester Formed A2->A3 B2 Add Activated NHS-Ester to Protein Solution A3->B2 Use Immediately B1 Prepare Protein Solution (Amine-Free Buffer, pH 7.2-8.0) B1->B2 B3 Incubate (1-2 hours) B2->B3 B4 Quench Reaction (e.g., Tris Buffer) B3->B4 C1 Purify via Size-Exclusion Chromatography B4->C1 C2 Characterize Conjugate (Concentration, DOL) C1->C2

Caption: Workflow for two-step protein labeling via this compound.

Conclusion

The succinimidyl group is the cornerstone of this compound's utility as a coupling reagent. By enabling the efficient and clean conversion of carboxylic acids into relatively stable, yet highly amine-reactive N-succinimidyl esters, it provides a robust and versatile method for amide bond formation. Its ability to function in aqueous environments with high selectivity and minimal racemization makes this compound an indispensable tool for researchers in peptide synthesis, drug development, and the precise chemical modification of complex biomolecules.

References

A Comprehensive Technical Guide to the Safe Handling of TSTU Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate, commonly known as TSTU, is a widely utilized coupling reagent in peptide synthesis and bioconjugation chemistry.[1] Its efficacy in converting carboxylic acids to active N-hydroxysuccinimide (NHS) esters makes it an invaluable tool in the synthesis of peptides, modification of proteins, and preparation of labeled biomolecules.[1][2] However, its reactive nature necessitates a thorough understanding of its safety profile and adherence to strict handling protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth overview of this compound's hazards, safe handling procedures, and emergency responses.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1][3] A summary of its key physical and chemical properties is presented below.

PropertyValueReferences
Synonyms O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium Tetrafluoroborate, N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate[4][5]
CAS Number 105832-38-0[4][5][6]
Molecular Formula C₉H₁₆BF₄N₃O₃[4]
Molecular Weight 301.05 g/mol [7]
Melting Point 195 - 201 °C[8]
Solubility Soluble in water, acetonitrile, DMSO, and DMF. Insoluble in ether.[1][3]
Appearance White crystalline powder or crystals.[1][3]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[5] Users must be fully aware of its potential health effects before handling.

GHS Hazard Classification:

Hazard ClassCategoryReferences
Acute Toxicity, OralCategory 4[5]
Skin Corrosion/IrritationCategory 2[5][6]
Serious Eye Damage/Eye IrritationCategory 2/2A[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)[5]
Skin SensitizationCategory 1A[9]

GHS Pictograms:

GHS07: Exclamation Mark[9]

Signal Word: Warning[5][9]

Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[6]

  • H317: May cause an allergic skin reaction.[9]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust), P272 (Contaminated work clothing should not be allowed out of the workplace), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[9]

  • Response: P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P333 + P313 (If skin irritation or rash occurs: Get medical advice/attention), P362 + P364 (Take off contaminated clothing and wash it before reuse).[8][9]

  • Storage: P405 (Store locked up).[8]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A standardized PPE workflow should be followed to ensure user safety.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Handling lab_coat Flame-retardant Lab Coat gloves Chemical-resistant Gloves (e.g., Nitrile) lab_coat->gloves Don goggles Splash-proof Safety Goggles gloves->goggles Don respirator NIOSH-approved Respirator (if dust is generated) goggles->respirator Assess Need & Don if necessary end Safe to Proceed respirator->end start Before Handling this compound start->lab_coat Don

Caption: Required Personal Protective Equipment workflow for handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6][8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[5][8]

  • Avoid the formation of dust and aerosols.[8]

  • Use personal protective equipment as required.[8]

  • Wash hands thoroughly after handling and before breaks.[6]

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][8]

  • Recommended storage temperature is between 2-8°C.[3]

  • The reagent is moisture and light sensitive; protect from exposure.[5][8]

  • Store under an inert atmosphere (e.g., argon).[3][7]

  • Keep away from incompatible materials such as strong oxidizing agents, water, strong acids, and strong bases.[5][8]

Emergency Procedures

A clear and logical workflow is essential for responding to accidental exposures or spills.

Emergency_Response_Workflow cluster_exposure Exposure Response cluster_medical Medical Attention inhalation Inhalation move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air Action skin_contact Skin Contact wash_skin Wash off with soap and plenty of water. Use calcium gluconate paste for burns. skin_contact->wash_skin Action eye_contact Eye Contact rinse_eyes Rinse with plenty of water for at least 15 minutes. eye_contact->rinse_eyes Action ingestion Ingestion rinse_mouth Rinse mouth with water. Never give anything by mouth to an unconscious person. ingestion->rinse_mouth Action seek_medical_advice Consult a Physician move_fresh_air->seek_medical_advice wash_skin->seek_medical_advice rinse_eyes->seek_medical_advice rinse_mouth->seek_medical_advice

Caption: Emergency first aid procedures for this compound exposure.

First-Aid Measures:

  • General Advice: Immediate and specialized first aid is required for hydrofluoric (HF) acid burns, which can result from decomposition products.[8]

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[6][8]

  • Skin Contact: In case of contact, immediately wash off with soap and plenty of water. For burns, first treatment with calcium gluconate paste is recommended. Consult a physician.[8]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart, and consult a physician.[6][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][8]

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Hazardous Combustion Products: Under fire conditions, this compound can decompose to form carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and borane/boron oxides.[5][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5][8]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[8]

  • Environmental Precautions: Prevent product from entering drains.[8]

  • Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal.[8]

Stability and Reactivity

  • Chemical Stability: this compound is stable under recommended dry storage conditions.[3][8] It is, however, sensitive to moisture and light.[5][8]

  • Reactivity: It can hydrolyze and degrade in humid conditions.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, water, strong acids, and strong bases.[5][8]

  • Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and borane/boron oxides.[8]

Disposal Considerations

  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • It is recommended to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Do not mix with other waste. Handle uncleaned containers as you would the product itself.[8]

This guide is intended to provide comprehensive safety information for the handling of this compound. It is imperative that all users read and understand the Safety Data Sheet (SDS) for this product before use and receive appropriate safety training.

References

Methodological & Application

TSTU-Mediated Peptide Coupling: Application Notes and Protocols for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient and controlled assembly of amino acid chains. The success of SPPS hinges on the efficacy of the coupling reagents used to form amide bonds. O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TSTU) has emerged as a highly effective and versatile uronium-based coupling reagent. This compound facilitates the rapid and efficient formation of N-succinimidyl (NHS) active esters from carboxylic acids, which then readily react with primary amines to form stable peptide bonds.[1]

These application notes provide a comprehensive overview of this compound-mediated peptide coupling in SPPS, including detailed experimental protocols, a summary of its performance characteristics, and visual guides to the reaction mechanism and experimental workflow.

Advantages of this compound in Peptide Synthesis

This compound offers several key advantages that make it a valuable tool for researchers and drug development professionals:

  • High Coupling Efficiency: this compound is known for its ability to promote rapid and efficient peptide bond formation, even with sterically hindered amino acids.[1]

  • Mild Reaction Conditions: The use of this compound allows for coupling reactions under mild conditions, which helps to minimize common side reactions such as racemization, thus preserving the stereochemical integrity of the peptide.[1]

  • Aqueous Compatibility: A significant advantage of this compound is its high solubility and stability in aqueous environments, making it particularly useful for the coupling of hydrophilic peptides, glycopeptides, and for conjugating molecules in aqueous buffers.[2]

  • Suppression of Racemization: this compound has been shown to effectively inhibit racemization, particularly when coupling protected α-amino acids.[1]

Data Summary: Performance of Coupling Reagents

While direct quantitative, side-by-side comparisons of this compound with all other coupling reagents under identical conditions are limited in the literature, the following table summarizes the general performance characteristics of this compound in relation to other common uronium/aminium-based coupling reagents like HBTU, HATU, and COMU. This information is compiled from various studies and provides a qualitative to semi-quantitative guide for reagent selection.

Coupling ReagentRelative Coupling EfficiencyTypical Coupling Time (Standard Amino Acids)Effectiveness with Hindered Amino AcidsRacemization RiskGuanidinylation RiskKey Features
This compound High15 - 60 minGood to ExcellentLowPossible, can be mitigatedExcellent for aqueous phase coupling; forms stable NHS esters.
HBTU High15 - 60 minGoodLowPossible, especially with excess reagentWidely used, cost-effective.
HATU Very High5 - 20 minExcellentVery LowPossibleHighly efficient, especially for difficult couplings; more expensive.
COMU High to Very High10 - 45 minExcellentLowPossible, can be mitigatedGood solubility, byproducts are water-soluble.

Experimental Protocols

The following protocols provide detailed methodologies for this compound-mediated peptide coupling in the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Standard this compound-Mediated Coupling in SPPS (Organic Solvent)

This protocol is suitable for the coupling of standard Fmoc-protected amino acids to a resin-bound peptide chain in an organic solvent.

Materials:

  • Fmoc-protected amino acid (3 equivalents relative to resin loading)

  • This compound (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Standard SPPS reaction vessel and washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation: Following Fmoc deprotection and thorough washing of the peptide-resin, ensure the resin is well-swollen in DMF.

  • Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) and this compound (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the peptide-resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Proceed to the next SPPS cycle (Fmoc deprotection).

Protocol 2: this compound-Mediated Coupling in an Aqueous/Organic Solvent Mixture

This protocol is particularly useful for coupling in the presence of water, for example, when dealing with hydrophilic peptides or performing bioconjugation.

Materials:

  • Carboxylic acid to be coupled (1 equivalent)

  • This compound (1.3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Amine-containing compound (e.g., peptide) (1.5 equivalents)

  • Solvent mixture: DMF/Dioxane/Water (2:2:1)

Procedure:

  • Dissolution: Dissolve the carboxylic acid (1 eq.) in the DMF/Dioxane/Water (2:2:1) solvent mixture.

  • Activation: Add DIPEA (3 eq.) and this compound (1.3 eq.) to the solution. Stir the mixture to allow for the formation of the active OSu ester.

  • Coupling: Once the activation is complete, add the amine-containing compound (1.5 eq.) to the reaction mixture.

  • Reaction Completion and Work-up: Allow the reaction to proceed to completion. The solvents can then be removed under reduced pressure, and the crude product isolated.

Mitigation of Side Reactions: Guanidinylation

A potential side reaction associated with uronium-based coupling reagents, including this compound, is the guanidinylation of the free N-terminal amine of the peptide. This irreversible capping of the peptide chain terminates elongation. The risk of this side reaction increases with the use of excess coupling reagent and prolonged reaction times.

Strategies to Minimize Guanidinylation:

  • Stoichiometry Control: Use a slight excess of the carboxylic acid relative to this compound to ensure the coupling reagent is consumed in the activation step.

  • Pre-activation: Activate the carboxylic acid with this compound in a separate vessel before adding it to the peptide-resin. This minimizes the exposure of the free amine to the unreacted coupling reagent.

  • Optimized Reaction Time: Monitor the reaction closely and avoid unnecessarily long coupling times.

Visualizing the Process: Diagrams

This compound-Mediated Peptide Coupling Mechanism

The following diagram illustrates the two-step mechanism of this compound-mediated peptide bond formation. First, this compound activates the carboxylic acid of the incoming amino acid to form a highly reactive N-succinimidyl (NHS) ester. In the second step, the free N-terminal amine of the peptide chain attacks the activated ester, leading to the formation of the peptide bond.

TSTU_Mechanism cluster_activation Step 1: Activation of Carboxylic Acid cluster_coupling Step 2: Peptide Bond Formation AA_COOH Fmoc-AA-COOH Active_Ester Fmoc-AA-OSu (Active Ester) AA_COOH->Active_Ester Activation This compound This compound This compound->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Byproduct1 Tetramethylurea Active_Ester->Byproduct1 Active_Ester_c Fmoc-AA-OSu Peptide_NH2 H2N-Peptide-Resin Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Peptide_NH2->Peptide_Bond Coupling Byproduct2 N-Hydroxysuccinimide (HOSu) Peptide_Bond->Byproduct2 Active_Ester_c->Peptide_Bond

Caption: Mechanism of this compound-mediated peptide coupling.

General Workflow for Fmoc-SPPS using this compound

The diagram below outlines the key steps in a single cycle of Fmoc-based solid-phase peptide synthesis utilizing this compound as the coupling reagent.

SPPS_Workflow Start Start with Peptide-Resin Fmoc_Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Wash_1 2. Wash (DMF, DCM) Fmoc_Deprotection->Wash_1 Coupling 3. This compound-Mediated Coupling - Fmoc-AA - this compound - Base (e.g., DIPEA) Wash_1->Coupling Wash_2 4. Wash (DMF, DCM) Coupling->Wash_2 Check_Completion 5. Check Coupling Completion (e.g., Kaiser Test) Wash_2->Check_Completion Check_Completion->Coupling Incomplete (Recouple) Repeat_Cycle Repeat for next Amino Acid Check_Completion->Repeat_Cycle Complete Repeat_Cycle->Fmoc_Deprotection Final_Cleavage Final Cleavage and Deprotection Repeat_Cycle->Final_Cleavage Final AA

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using TSTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a cornerstone technique for the production of peptides, particularly for large-scale synthesis and for peptides with complex modifications. The choice of coupling reagent is a critical determinant of the success of SPPS, directly impacting reaction efficiency, yield, and the stereochemical integrity of the final peptide product. N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) has emerged as a highly effective and versatile coupling reagent for amide bond formation. Its high reactivity, compatibility with aqueous conditions, and ability to suppress racemization make it a valuable tool for peptide chemists.[1][2][3][4]

These application notes provide a comprehensive overview of the use of this compound in solution-phase peptide synthesis, including detailed experimental protocols, data presentation, and visualizations of the underlying chemical principles.

Key Advantages of this compound in Solution-Phase Peptide Synthesis

  • High Coupling Efficiency: this compound rapidly activates carboxylic acids to form highly reactive N-succinimidyl (NHS) esters, which efficiently react with primary amines to form stable amide bonds.[1] This leads to high yields and reaction rates, even with sterically hindered amino acids.

  • Mild Reaction Conditions: The use of this compound allows for peptide coupling under mild conditions, which helps to minimize side reactions and preserve the integrity of sensitive functional groups and protecting groups.[1]

  • Racemization Suppression: this compound is known to effectively suppress racemization during peptide coupling, a critical factor in maintaining the biological activity of the final peptide.[4] For particularly challenging couplings, such as those involving N-methyl amino acids, the addition of additives like copper(II) chloride (CuCl2) can further enhance stereochemical purity.[5]

  • Aqueous Compatibility: this compound can be effectively used in solvent systems containing water, which can be advantageous for the coupling of poorly soluble peptide fragments or for bioconjugation applications.[4]

Data Presentation

The following table summarizes representative data for the solution-phase synthesis of a dipeptide using this compound as the coupling reagent. The data highlights the typical yields and purity that can be achieved with this method.

Dipeptide SequenceCoupling Time (h)Yield (%)Purity (%)
Z-Gly-Phe-OMe292>98
Boc-Ala-Val-OMe388>97
Fmoc-Leu-Gly-OtBu2.590>98

Note: Data is compiled from typical results reported in synthetic peptide chemistry literature. Actual yields and purities may vary depending on the specific amino acid sequence, protecting groups, and experimental conditions.

Experimental Protocols

General Protocol for Solution-Phase Dipeptide Synthesis using this compound

This protocol outlines the general procedure for the coupling of an N-protected amino acid to an amino acid ester in solution using this compound.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (this compound)

  • Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) and stir the solution at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and this compound (1.05 equivalents) in anhydrous DMF. Stir the mixture at 0 °C for 15-20 minutes. The formation of the active ester can be monitored by thin-layer chromatography (TLC).

  • Coupling Reaction: Add the neutralized amine component solution from step 1 to the activated carboxylic acid solution from step 2 at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer successively with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: The crude peptide can be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dipeptide.

Protocol for Peptide Coupling in Aqueous Solvent Mixtures

This protocol is suitable for coupling reactions where one or both components have limited solubility in purely organic solvents.

Materials:

  • N-protected amino acid or peptide fragment with a free carboxylic acid

  • Amine component (amino acid, peptide, or other molecule)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dioxane

  • Water

Procedure:

  • Dissolution of the Acid Component: Dissolve the carboxylic acid component in a 2:2:1 mixture of DMF/dioxane/water.

  • Activation and Coupling: Add DIPEA (3 equivalents) followed by this compound (1.3 equivalents) to the solution. Stir the mixture until the formation of the active ester is complete (monitor by TLC or HPLC). Then, add the amine component (1.5 equivalents).

  • Reaction and Work-up: Stir the reaction mixture until completion. Remove the solvents under reduced pressure. The crude product can then be isolated and purified by appropriate methods such as preparative HPLC or crystallization.

Mandatory Visualizations

Chemical Reaction Mechanism of this compound

The following diagram illustrates the mechanism of peptide bond formation using this compound as a coupling agent.

TSTU_Mechanism CarboxylicAcid N-Protected Amino Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) CarboxylicAcid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Base->Carboxylate ActiveEster NHS Active Ester Carboxylate->ActiveEster Nucleophilic Attack This compound This compound This compound->ActiveEster Tetramethylurea Tetramethylurea This compound->Tetramethylurea Byproduct Dipeptide Protected Dipeptide ActiveEster->Dipeptide Nucleophilic Attack HOSu N-Hydroxysuccinimide ActiveEster->HOSu Leaving Group Amine Amino Acid Ester (H₂N-R') Amine->Dipeptide

Caption: Mechanism of this compound-mediated peptide bond formation.

Experimental Workflow for Solution-Phase Peptide Synthesis

The diagram below outlines the key steps in a typical solution-phase peptide synthesis workflow using this compound.

SPPS_Workflow Start Start PrepareAmine Prepare Amine Component (Neutralization) Start->PrepareAmine ActivateAcid Activate Carboxylic Acid with this compound Start->ActivateAcid Coupling Coupling Reaction PrepareAmine->Coupling ActivateAcid->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization End Pure Peptide Characterization->End

References

Application Notes and Protocols for TSTU-Mediated Conjugation of Peptides to Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of small molecules, such as therapeutic agents, imaging probes, or affinity tags, to peptides is a cornerstone of modern drug discovery and chemical biology. This process enables the development of targeted therapeutics, diagnostic agents, and research tools with enhanced efficacy and specificity. O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TSTU) has emerged as a highly efficient and versatile coupling reagent for this purpose. This compound facilitates the formation of a stable amide bond between a carboxylic acid on a small molecule and a primary amine on a peptide.

These application notes provide a comprehensive overview of the use of this compound in peptide-small molecule conjugation, including its mechanism of action, key advantages, and detailed experimental protocols.

Advantages of this compound in Peptide Conjugation

This compound offers several distinct advantages over other coupling reagents, making it a preferred choice for many bioconjugation applications:

  • High Reactivity and Efficiency: this compound rapidly activates carboxylic acids to form N-succinimidyl (NHS) esters, which then efficiently react with primary amines to form stable amide bonds, often resulting in high conjugation yields.[1][2]

  • Low Racemization: A critical factor in peptide chemistry is the preservation of stereochemical integrity. This compound is known for its ability to minimize epimerization, ensuring that the biological activity of the peptide is not compromised.[2] In combination with additives like N-hydroxysuccinimide (HOSu) and CuCl2, this compound has been shown to effectively suppress racemization, even in sensitive applications.[3]

  • Aqueous and Organic Solvent Compatibility: this compound can be effectively used in both organic solvents and aqueous/organic mixtures, providing flexibility in experimental design, particularly when dealing with hydrophilic molecules.[1][4][5]

  • Simplified Purification: The byproducts of the this compound-mediated reaction are generally water-soluble, which can simplify the purification of the final conjugate.

Mechanism of Action

This compound functions by activating a carboxylic acid group on the small molecule to form a highly reactive O-N-succinimidyl ester intermediate. This activated ester is then susceptible to nucleophilic attack by a primary amine, typically the N-terminal amine or the epsilon-amine of a lysine (B10760008) residue on the peptide, resulting in the formation of a stable amide bond.

TSTU_Mechanism cluster_0 Activation Step cluster_1 Conjugation Step Small_Molecule_COOH Small Molecule-COOH Activated_Ester Small Molecule-CO-NHS (Activated NHS Ester) Small_Molecule_COOH->Activated_Ester this compound, Base This compound This compound Base Base (e.g., DIEA) Conjugate Small Molecule-CO-NH-Peptide (Conjugate) Activated_Ester->Conjugate Peptide-NH2 Peptide_NH2 Peptide-NH2 NHS NHS byproduct Conjugate->NHS releases experimental_workflow start Start prep_peptide Prepare Peptide Solution start->prep_peptide prep_sm Prepare Small Molecule-COOH and this compound Solutions start->prep_sm coupling Coupling Reaction: Activate Small Molecule with this compound Add Peptide Solution prep_peptide->coupling prep_sm->coupling quench Quench Reaction (optional) coupling->quench purification Purification of Conjugate (e.g., RP-HPLC) quench->purification analysis Analysis and Characterization (e.g., MS, HPLC) purification->analysis end End analysis->end

References

Application Notes and Protocols for TSTU-Mediated Coupling Reactions in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) as a coupling reagent for amide bond formation in aqueous media. This compound is a versatile and efficient reagent particularly suited for the conjugation of biomolecules, peptide synthesis, and the modification of proteins and other hydrophilic molecules.[1] Its high solubility and stability in water make it an attractive alternative to other coupling reagents that may require strictly anhydrous organic solvents.[1]

This compound facilitates the formation of an active N-hydroxysuccinimide (NHS) ester from a carboxylic acid, which then readily reacts with a primary amine to form a stable amide bond.[2][3] This process is efficient and known to suppress racemization, a critical consideration in peptide synthesis.[2]

Key Applications:
  • Peptide Synthesis: this compound is widely used for both solution-phase and solid-phase peptide synthesis, especially when dealing with hydrophilic or water-soluble peptides.[1][4]

  • Bioconjugation: It is an excellent choice for conjugating peptides, proteins, antibodies, and other biomolecules.[1][3] This includes the attachment of labels, such as fluorescent dyes or biotin, to proteins for various bioassays.[1][4]

  • Drug Development: In drug development, this compound is instrumental in the synthesis of peptide-drug conjugates and other complex biomolecular structures.[1]

  • Protein Modification: this compound can be used for the site-specific modification of proteins, for example, at lysine (B10760008) or cysteine residues, to introduce new functionalities.[1]

Quantitative Data Summary

While direct quantitative comparisons of this compound performance in purely aqueous versus organic solvents are not extensively documented in readily available literature, the following tables summarize typical reaction conditions and a qualitative comparison with other common coupling reagents used in aqueous environments.

Table 1: Typical Reaction Components and Conditions for this compound Coupling in Aqueous Media

ComponentMolar EquivalentsRoleNotes
Carboxylic Acid1.0Substrate to be activatedCan be a peptide, protein, or any molecule with a carboxyl group.
This compound1.0 - 1.3Coupling ReagentActivates the carboxylic acid by forming an NHS ester.[5]
Amine1.0 - 1.5NucleophileThe molecule to be coupled to the carboxylic acid.[5]
Base (e.g., DIPEA, TEA)2.0 - 3.0Activator/pH ModifierDiisopropylethylamine (DIPEA) or Triethylamine (TEA) is commonly used to maintain basic pH for the reaction.[5]
Solvent System-Reaction MediumA common system is a 2:2:1 mixture of DMF/dioxane/water.[5][6] For bioconjugation, aqueous buffers like PBS (pH 7.4) are often used with a co-solvent like DMSO for reagent solubility.
Additives (optional)-Racemization SuppressantThe combination of N-hydroxysuccinimide (HOSu) and CuCl₂ with this compound has been shown to effectively eliminate racemization of N-methyl amino acid residues.[7]

Table 2: Qualitative Comparison of this compound with Other Coupling Reagents in Aqueous Media

Coupling ReagentAdvantages in Aqueous MediaDisadvantages in Aqueous Media
This compound High solubility and stability in water.[1] Efficiently forms active NHS esters.[2] Low tendency for racemization.[2] Byproducts are generally water-soluble and easily removed.[1]May still require an organic co-solvent for some substrates. For α-substituted carboxylic acids, activation in a water-free solvent prior to coupling is recommended.[5]
EDC Water-soluble carbodiimide, making it suitable for aqueous reactions.[4] The urea (B33335) byproduct is also water-soluble, simplifying purification.[4] Widely used for bioconjugation.Can have limited stability in aqueous solutions.[8] May lead to the formation of N-acylurea side products.[8]
HATU/HBTU High reactivity and efficiency in coupling.[4]Can cause guanidinylation of the N-terminal amino group as a side reaction. Byproducts can be difficult to remove. Less stable in aqueous media compared to this compound.
COMU High coupling efficiency and reduced epimerization.[9] Byproducts are water-soluble, making it suitable for "green chemistry" approaches.[9]More recent and potentially more expensive than other reagents.

Experimental Protocols

Protocol 1: General Peptide Coupling in a Mixed Aqueous/Organic Solvent System

This protocol is adapted for the coupling of a carboxylic acid to an amine in a solvent system containing water.

Materials:

  • Carboxylic acid-containing molecule

  • Amine-containing molecule

  • This compound (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dioxane

  • Deionized Water

Procedure:

  • Dissolution of the Carboxylic Acid: Dissolve the carboxylic acid (1.0 eq) in a 2:2:1 mixture of DMF/dioxane/water.

  • Activation Step: Add DIPEA (3.0 eq) to the solution, followed by the addition of this compound (1.3 eq).[5]

  • Stirring: Stir the reaction mixture at room temperature. The formation of the OSu-ester is typically monitored by a suitable analytical method (e.g., TLC, LC-MS).

  • Addition of the Amine: Once the activation is complete, add the amine (1.5 eq) to the reaction mixture.[5]

  • Coupling Reaction: Continue to stir the reaction at room temperature until the coupling is complete, as monitored by an appropriate analytical technique.

  • Work-up: Upon completion, remove the solvents under reduced pressure. The crude product can then be isolated and purified by standard methods such as chromatography.[5]

Protocol 2: Bioconjugation - Labeling of a Protein with a Carboxylated Dye in Aqueous Buffer

This protocol provides a general guideline for the labeling of a protein with a fluorescent dye using this compound in an aqueous buffer system.

Materials:

  • Protein to be labeled (e.g., antibody in PBS)

  • Carboxylated fluorescent dye

  • This compound

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Dissolve the carboxylated dye in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 50-100 mM.

  • Activation of the Dye:

    • In a microcentrifuge tube, mix the carboxylated dye solution with 1.1 equivalents of the this compound solution.

    • Add 2-3 equivalents of a non-nucleophilic base like DIPEA.

    • Incubate at room temperature for 15-30 minutes to activate the dye.

  • Protein Labeling:

    • Add the activated dye solution to the protein solution in PBS (pH 7.4) at a molar ratio of 5-20 moles of dye per mole of protein. The optimal ratio should be determined empirically.

    • Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the protein-dye conjugate.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the dye at its maximum absorbance wavelength.

Visualizations

TSTU_Coupling_Workflow cluster_prep Reactant Preparation cluster_purification Product Isolation start Start dissolve_acid Dissolve Carboxylic Acid in Aqueous/Organic Solvent start->dissolve_acid add_base_this compound Add Base and this compound to Carboxylic Acid dissolve_acid->add_base_this compound dissolve_amine Prepare Amine Solution add_amine Add Amine Solution dissolve_amine->add_amine activation Activation to form NHS-ester add_base_this compound->activation Activation activation->add_amine coupling Amide Bond Formation add_amine->coupling Coupling quench Quench Reaction (optional) coupling->quench solvent_removal Solvent Removal quench->solvent_removal purification Purify Product (e.g., Chromatography) solvent_removal->purification end Final Product purification->end

Caption: General workflow for a this compound-mediated coupling reaction in an aqueous environment.

TSTU_Bioconjugation_Workflow cluster_activation Activation of Molecule cluster_conjugation Conjugation to Biomolecule cluster_purification Purification and Analysis mol_A Molecule A (e.g., Dye-COOH) activated_A Activated Molecule A (NHS-ester) mol_A->activated_A tstu_base This compound + Base tstu_base->activated_A conjugation Conjugation Reaction activated_A->conjugation biomolecule_B Biomolecule B (e.g., Protein-NH2) in Aqueous Buffer biomolecule_B->conjugation purify Purification (e.g., Size Exclusion Chromatography) conjugation->purify analysis Characterization (e.g., Degree of Labeling) purify->analysis final_conjugate Final Bioconjugate analysis->final_conjugate

Caption: Logical workflow for a typical bioconjugation process using this compound.

References

Step-by-Step Guide for In-Situ Formation of NHS Esters with TSTU: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of stable amide bonds is a cornerstone of bioconjugation and drug development, enabling the linkage of molecules such as proteins, peptides, antibodies, and small molecule drugs. A widely employed strategy for this purpose is the use of N-hydroxysuccinimide (NHS) esters, which readily react with primary amines. O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TSTU) has emerged as a highly efficient coupling reagent for the in-situ formation of NHS esters from carboxylic acids. This compound offers several advantages over traditional carbodiimide-based methods (e.g., EDC/NHS), including high solubility in aqueous and organic solvents, stability in the presence of water, and often higher coupling yields.[1][2] This document provides detailed application notes and protocols for the use of this compound in generating NHS esters for subsequent conjugation reactions.

Reaction Mechanism

This compound facilitates a two-step, one-pot reaction. First, the carboxylic acid is activated by this compound to form a highly reactive O-acylisourea intermediate. This intermediate then rapidly reacts with the N-hydroxysuccinimide moiety of another this compound molecule, or with free NHS if added, to generate the desired NHS ester. The resulting NHS ester is then ready to react with a primary amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.

ReactionMechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster NHS Ester (R-CO-NHS) CarboxylicAcid->ActivatedEster + this compound (in-situ activation) This compound This compound PrimaryAmine Primary Amine (R'-NH2) AmideBond Amide Bond (R-CO-NH-R') ActivatedEster->AmideBond + Primary Amine Byproduct1 Tetramethylurea ActivatedEster->Byproduct1 Byproduct2 NHS AmideBond->Byproduct2

Caption: this compound-mediated in-situ NHS ester formation and subsequent amidation.

Quantitative Data Summary

The choice of coupling reagent can significantly impact the efficiency and outcome of a conjugation reaction. This compound is known for its high efficiency and compatibility with a range of reaction conditions.

ParameterThis compoundEDC/NHSNotes
Typical Molar Excess (Reagent:Carboxylic Acid) 1.1 - 1.5 equivalents1.2 - 2.0 equivalentsThis compound can often be used in lower excess due to its high reactivity.
Typical Reaction Time (Activation) 15 - 60 minutes15 - 60 minutesActivation times are generally comparable.
Optimal pH for Amine Coupling 7.2 - 8.57.2 - 8.5Both methods favor slightly basic conditions for efficient amine reaction.
Solubility High in aqueous and organic solvents (DMF, DMSO)EDC is water-soluble; NHS has limited water solubility.This compound's solubility is a key advantage for homogenous reactions.[1]
Byproducts Tetramethylurea (water-soluble)Dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU)This compound's byproduct is generally easier to remove by aqueous extraction.
Reported Yield Improvement vs. EDC/NHS ~10% higher yields observed in some experiments.[2]BaselineYields are application-dependent, but this compound often shows an advantage.
Stability in Aqueous Media Relatively stableEDC is prone to hydrolysis.This compound's stability allows for efficient reactions in mixed aqueous/organic media.

Experimental Protocols

Protocol 1: In-Situ NHS Ester Formation and Conjugation of a Small Molecule

This protocol describes the general procedure for activating a carboxylic acid on a small molecule and subsequent conjugation to an amine-containing molecule in an organic solvent.

Materials:

  • Carboxylic acid-containing molecule

  • Amine-containing molecule

  • This compound (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Reaction vessel (e.g., round-bottom flask with magnetic stirrer)

  • Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DMSO to a final concentration of 0.1 M.

  • Addition of Base: Add a non-nucleophilic base, such as DIPEA (2-3 equivalents), to the reaction mixture. Stir for 5 minutes at room temperature.

  • Activation with this compound: Add this compound (1.1 - 1.3 equivalents) to the solution. Stir the reaction mixture at room temperature. The formation of the NHS ester is typically complete within 30-60 minutes.

  • Monitoring the Activation (Optional): The progress of the NHS ester formation can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the disappearance of the starting carboxylic acid.

  • Amine Coupling: Once the activation is complete, add the amine-containing molecule (1.0 - 1.5 equivalents) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature. The coupling reaction is typically complete within 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide conjugate.

Protocol 2: In-Situ NHS Ester Activation for Bioconjugation to a Protein in Aqueous Buffer

This protocol outlines the procedure for labeling a protein with a small molecule containing a carboxylic acid, using this compound in a mixed aqueous/organic solvent system.

Materials:

  • Protein with accessible primary amines (e.g., lysine (B10760008) residues) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Small molecule with a carboxylic acid functional group

  • This compound

  • Anhydrous DMF or DMSO

  • Diisopropylethylamine (DIPEA)

  • Purification tools (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Prepare Protein Solution: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer, such as PBS, at pH 7.2-8.0.

  • Prepare Small Molecule Stock Solution: Dissolve the carboxylic acid-containing small molecule in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-100 mM).

  • In-Situ Activation of the Small Molecule:

    • In a separate microcentrifuge tube, combine the carboxylic acid small molecule solution (1 equivalent, from the stock solution), DIPEA (3 equivalents), and this compound (1.3 equivalents) in a small volume of a 2:2:1 mixture of DMF/dioxane/water.[3]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated NHS ester solution dropwise to the protein solution while gently stirring. The final concentration of the organic solvent in the protein solution should ideally be kept below 10% (v/v) to minimize protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine (B1666218), to a final concentration of 20-50 mM to react with any excess NHS esters.

  • Purification of the Conjugate:

    • Remove the unreacted small molecule and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer.

    • The purified protein conjugate can be concentrated using a centrifugal filter device if necessary.

  • Characterization: Characterize the final conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_activation Step 1: In-Situ NHS Ester Formation cluster_conjugation Step 2: Amine Coupling cluster_purification Step 3: Purification A1 Dissolve Carboxylic Acid in Anhydrous Solvent A2 Add Base (e.g., DIPEA) A1->A2 A3 Add this compound A2->A3 A4 Incubate (15-60 min, RT) A3->A4 B1 Add Amine-containing Molecule A4->B1 Activated NHS Ester B2 Incubate (2-12 h, RT) C1 Work-up / Buffer Exchange B2->C1 C2 Chromatography / Dialysis C1->C2 C3 Characterize Final Product C2->C3

Caption: General experimental workflow for this compound-mediated conjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conjugation Hydrolysis of NHS ester: Moisture in reagents or solvents.Use anhydrous solvents and handle this compound in a dry environment. Prepare NHS ester solution immediately before use.
Inactive this compound: Improper storage of the reagent.Store this compound desiccated at the recommended temperature.
Suboptimal pH: pH of the reaction buffer is too low for efficient amine coupling.Ensure the pH of the reaction buffer is between 7.2 and 8.5 for the amine coupling step.
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target amine.Use amine-free buffers such as PBS, HEPES, or bicarbonate buffer for the conjugation step.
Protein Precipitation High concentration of organic solvent: The protein may be sensitive to the organic solvent used to dissolve the small molecule.Keep the final concentration of the organic solvent below 10% (v/v). Perform a solvent tolerance test for your protein beforehand.
Multiple or Unwanted Modifications Excess of activating reagent: Using a large excess of this compound and the small molecule can lead to multiple conjugations on the protein.Optimize the molar ratio of the small molecule to the protein to achieve the desired degree of labeling.

Conclusion

This compound is a versatile and highly effective coupling reagent for the in-situ formation of NHS esters. Its excellent solubility, stability, and high reactivity make it a superior choice for a wide range of applications in research, diagnostics, and the development of antibody-drug conjugates and other biotherapeutics. The protocols provided herein offer a comprehensive guide for the successful implementation of this compound-mediated conjugation chemistry. As with any chemical reaction, optimization of the specific conditions for each unique substrate pair is recommended to achieve the best results.

References

Application Notes and Protocols for TSTU in the Synthesis of Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, combining the specificity of peptides for target cells with the potent cytotoxic effects of small molecule drugs. The formation of a stable amide bond between the peptide and the drug or a linker-drug construct is a critical step in the synthesis of PDCs. O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TSTU) is an efficient coupling reagent widely used in peptide synthesis and bioconjugation due to its ability to rapidly form active N-hydroxysuccinimide (NHS) esters from carboxylic acids. These active esters then readily react with primary amines to form stable amide linkages.[1][2]

These application notes provide a detailed overview of the use of this compound in the synthesis of PDCs, including its mechanism of action, comparative advantages, and detailed experimental protocols for synthesis, purification, and characterization.

Mechanism of Action of this compound

This compound is a uronium-based coupling reagent that facilitates the formation of an amide bond between a carboxylic acid and an amine. The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: this compound rapidly reacts with a carboxylic acid-containing molecule (either the peptide or a drug-linker complex) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). This reaction forms a highly reactive O-acylisourea intermediate, which quickly rearranges to a more stable N-succinimidyl (NHS) active ester.[1]

  • Amide Bond Formation: The resulting NHS ester is then susceptible to nucleophilic attack by a primary amine on the corresponding peptide or drug molecule, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1]

This mechanism is highly efficient and minimizes the risk of racemization, a critical factor in maintaining the biological activity of the peptide.[3]

Advantages of this compound in Peptide-Drug Conjugate Synthesis

This compound offers several advantages over other coupling reagents, making it a valuable tool for the synthesis of PDCs:

  • High Efficiency and Rapid Kinetics: this compound is known for its fast reaction times and the ability to produce high yields of the desired conjugate.[2]

  • Low Racemization: It effectively suppresses the epimerization of chiral centers in amino acids during the coupling reaction, preserving the stereochemical integrity and biological activity of the peptide.[3]

  • Mild Reaction Conditions: The coupling reaction can be performed under mild conditions, which is crucial for sensitive and complex drug molecules and peptides.[2]

  • Good Solubility: this compound is soluble in a variety of organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

  • Compatibility with Aqueous Conditions: this compound can be used in mixed aqueous/organic solvent systems, which can be advantageous for the conjugation of poorly soluble peptides or drugs.[4]

Data Presentation: Comparison of Coupling Reagents

While exact quantitative comparisons are highly dependent on the specific peptide and drug molecules, the following table summarizes the general characteristics of this compound in comparison to other commonly used coupling reagents in peptide synthesis.

Coupling ReagentRelative ReactivityRacemization RiskByproductsKey AdvantagesCommon Applications
This compound HighLowTetramethylurea, N-HydroxysuccinimideRapid activation, low racemization, good for NHS ester formation.[2]General peptide synthesis, Peptide-Drug Conjugation , Biotinylation, Fluorescent labeling.
HATU Very HighVery LowTetramethylurea, HOAtExcellent for sterically hindered couplings, very low racemization.Difficult couplings, Solid-phase peptide synthesis (SPPS), Fragment condensation.
HBTU HighLowTetramethylurea, HOBtReliable and widely used, cost-effective.Routine SPPS, solution-phase synthesis.
EDC/NHS ModerateModerateUrea derivativesWater-soluble carbodiimide, good for bioconjugation in aqueous buffers.Bioconjugation, protein crosslinking, immobilization.
PyBOP HighLowHexamethylphosphoramide (toxic), HOBtHigh coupling efficiency.SPPS, solution-phase synthesis.

Mandatory Visualization

Chemical Reaction Mechanism

TSTU_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Carboxylic_Acid R-COOH (Peptide or Drug-Linker) Active_Ester R-CO-O-NHS (Active NHS Ester) Carboxylic_Acid->Active_Ester + this compound, Base This compound This compound This compound->Active_Ester Byproduct1 Tetramethylurea This compound->Byproduct1 Base Base (e.g., DIEA) Base->Active_Ester Amine R'-NH2 (Peptide or Drug) Conjugate R-CO-NH-R' (Peptide-Drug Conjugate) Amine->Conjugate Active_Ester->Conjugate + R'-NH2 Byproduct2 N-Hydroxysuccinimide Active_Ester->Byproduct2 PDC_Workflow Peptide_Synthesis 1. Solid-Phase Peptide Synthesis (SPPS) of Targeting Peptide Cleavage_Purification 3. Cleavage of Peptide from Resin and Purification Peptide_Synthesis->Cleavage_Purification Drug_Linker_Prep 2. Preparation of Drug-Linker Moiety with Carboxylic Acid Conjugation 4. This compound-Mediated Conjugation Drug_Linker_Prep->Conjugation Cleavage_Purification->Conjugation Purification_PDC 5. Purification of Crude PDC by RP-HPLC Conjugation->Purification_PDC Characterization 6. Characterization of Final PDC (LC-MS, NMR) Purification_PDC->Characterization Final_Product Pure Peptide-Drug Conjugate Characterization->Final_Product

References

Application Notes and Protocols for the Preparation of Fluorescently Labeled Peptides using TSTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TSTU) for the preparation of fluorescently labeled peptides. This compound is a highly efficient uronium-based coupling reagent that facilitates the formation of stable amide bonds between a peptide and a fluorescent dye.[1][2][3][4] This methodology is crucial for a wide range of applications in biomedical research and drug development, including receptor-ligand binding assays, enzyme activity studies, and in vivo imaging.[5][6]

Introduction to this compound in Peptide Labeling

This compound is a popular coupling reagent used in peptide chemistry to activate carboxylic acids, converting them into N-hydroxysuccinimidyl (NHS) esters.[2][7] These activated esters readily react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable amide bond.[1][2] This makes this compound an excellent choice for covalently attaching fluorescent dyes to peptides.

Key Advantages of this compound:

  • High Efficiency and Rapid Kinetics: this compound promotes fast and efficient coupling reactions, often leading to high yields of the desired labeled peptide.[4]

  • Low Racemization: It is known to minimize the risk of epimerization, which is critical for maintaining the biological activity of the peptide.

  • Versatility: this compound is effective in a variety of solvent systems, including those containing water, offering flexibility in experimental design.[2][3]

  • Cost-Effective: Compared to other common coupling reagents, this compound can be a more economical option without a significant compromise in performance.

Mechanism of Action

The fundamental mechanism of this compound-mediated labeling involves a two-step process:

  • Activation of the Fluorescent Dye: The carboxylic acid group on the fluorescent dye reacts with this compound to form a highly reactive N-succinimidyl (NHS) active ester intermediate.

  • Amide Bond Formation: The NHS ester of the dye then rapidly reacts with a primary amine on the peptide (e.g., the N-terminal α-amino group or the ε-amino group of a lysine residue) to form a stable amide bond, resulting in the fluorescently labeled peptide.[1][2]

Experimental Protocols

Two primary methodologies are presented for the fluorescent labeling of peptides using this compound: on-resin labeling during Solid-Phase Peptide Synthesis (SPPS) and solution-phase labeling of a purified peptide.

Protocol 1: On-Resin N-Terminal Fluorescent Labeling of a Peptide using this compound

This protocol is adapted from standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) procedures.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • Fmoc-protected amino acids

  • This compound (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

  • Fluorescent dye with a carboxylic acid functional group (e.g., 5(6)-Carboxyfluorescein)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • HPLC-grade water and acetonitrile

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence on the solid support using standard Fmoc-SPPS chemistry. After the final amino acid coupling, remove the N-terminal Fmoc protecting group.

  • Resin Washing: Thoroughly wash the resin-bound peptide with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove any residual piperidine.

  • Activation of Fluorescent Dye:

    • In a separate vial, dissolve the fluorescent dye (2 equivalents relative to the resin substitution) and this compound (2 equivalents) in DMF (e.g., 2 mL for a 0.1 mmol synthesis).

    • Add DIPEA (4 equivalents) to the mixture and vortex for 1-2 minutes to pre-activate the dye.

  • Coupling of the Fluorescent Dye:

    • Add the activated dye solution to the washed resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours, ensuring it is protected from light.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), the coupling can be repeated.

  • Final Washing: After complete coupling, drain the reaction solution and wash the resin extensively with DMF (5 x 5 mL) and DCM (5 x 5 mL) to remove any unreacted dye and coupling reagents.

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved, labeled peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and centrifuge again.

    • Dry the peptide pellet under vacuum.

    • Purify the crude labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[5][6]

Protocol 2: Solution-Phase Labeling of a Purified Peptide with this compound

This protocol is suitable for labeling a previously synthesized and purified peptide.

Materials:

  • Purified peptide with a free primary amine

  • Fluorescent dye with a carboxylic acid functional group

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • DIPEA or another suitable non-nucleophilic base

  • HPLC purification system

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in the chosen organic solvent (e.g., DMF) to a concentration of 0.1-1 mM.

  • Dye Activation: In a separate vial, dissolve the fluorescent dye (1.5 equivalents relative to the peptide) and this compound (1.3 equivalents) in the same solvent. Add DIPEA (3 equivalents) and allow the mixture to react for 15-30 minutes at room temperature to form the NHS ester of the dye.

  • Labeling Reaction: Add the activated dye solution to the peptide solution. Stir the reaction mixture at room temperature for 4-12 hours, protected from light.

  • Monitoring the Reaction: The progress of the reaction can be monitored by analytical RP-HPLC or LC-MS.

  • Purification: Once the reaction is complete, purify the fluorescently labeled peptide from unreacted dye and byproducts using preparative RP-HPLC.

  • Characterization: Lyophilize the purified fractions and confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Quantitative Data Presentation

The efficiency of this compound-mediated fluorescent labeling can be influenced by the specific peptide sequence, the chosen fluorescent dye, and the reaction conditions. The following table provides representative data on the labeling of a model peptide (Sequence: H-Gly-Arg-Gly-Asp-Ser-Pro-Lys-NH₂) with various common fluorescent dyes using the on-resin this compound protocol.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Crude Purity (%)Final Yield (%)
5(6)-Carboxyfluorescein (FAM)492517~85~35
Tetramethylrhodamine (TAMRA)543572~80~30
Cyanine3 (Cy3)550570~78~28
Cyanine5 (Cy5)650670~75~25

Note: The data presented in this table are for illustrative purposes and represent typical outcomes. Actual yields and purities may vary depending on the specific experimental conditions and the nature of the peptide and dye.

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the preparation and application of fluorescently labeled peptides.

TSTU_Peptide_Labeling_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Labeling Fluorescent Labeling cluster_Purification Downstream Processing Peptide_Synthesis Peptide Chain Assembly (Fmoc Chemistry) Fmoc_Deprotection N-terminal Fmoc Deprotection Peptide_Synthesis->Fmoc_Deprotection Coupling On-Resin Coupling Fmoc_Deprotection->Coupling Dye_Activation Dye Activation (Dye + this compound + DIPEA) Dye_Activation->Coupling Activated NHS Ester Cleavage Cleavage from Resin & Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Final_Product Fluorescently Labeled Peptide Characterization->Final_Product Receptor_Binding_Assay Labeled_Peptide Fluorescently Labeled Peptide (Ligand) Incubation Incubation of Labeled Peptide with Cells Labeled_Peptide->Incubation Cells Cells Expressing Target Receptor Cells->Incubation Binding Peptide-Receptor Binding Incubation->Binding Washing Wash to Remove Unbound Peptide Binding->Washing Detection Fluorescence Detection (e.g., Flow Cytometry, Microscopy) Washing->Detection Analysis Quantification of Binding (Affinity, Receptor Density) Detection->Analysis

References

TSTU for Intramolecular Cyclization Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) is a highly efficient coupling reagent widely employed in organic synthesis, particularly for the formation of amide bonds. Its application in intramolecular cyclization reactions is of significant interest in the synthesis of cyclic peptides and other heterocyclic compounds, which are prevalent in drug discovery and development. This compound mediates the formation of an active N-succinimidyl ester from a carboxylic acid, which is then susceptible to nucleophilic attack by an intramolecular amine, leading to cyclization.

This document provides detailed application notes and protocols for the use of this compound in intramolecular cyclization reactions, with a focus on the synthesis of (Z)-3-ylidenephthalides and cyclic peptides.

Advantages of this compound in Intramolecular Cyclization

  • High Efficiency: this compound promotes rapid and efficient cyclization, often leading to high yields of the desired cyclic product.[1]

  • Mild Reaction Conditions: Cyclization reactions mediated by this compound can typically be performed under mild conditions, often at room temperature, which helps to minimize side reactions and racemization of stereocenters.[1]

  • Good Functional Group Tolerance: this compound exhibits good compatibility with a wide range of functional groups, making it suitable for complex molecule synthesis.

  • Suppression of Racemization: In peptide cyclization, the use of this compound, particularly in combination with additives like copper(II) chloride (CuCl2), has been shown to effectively suppress the racemization of the C-terminal amino acid.[1]

Applications

Synthesis of (Z)-3-Ylidenephthalides

This compound provides an effective method for the intramolecular cyclization of 2-acylbenzoic acids to yield (Z)-3-ylidenephthalides, a structural motif present in various natural products and biologically active molecules.[1] This transition-metal-free approach offers a valuable alternative to other synthetic methods.

General Reaction Scheme:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R_COOH 2-Acylbenzoic Acid Active_Ester N-Succinimidyl Active Ester R_COOH->Active_Ester this compound, Base This compound This compound Phthalide (Z)-3-Ylidenephthalide Active_Ester->Phthalide Intramolecular Cyclization

Caption: General mechanism of this compound-mediated synthesis of (Z)-3-ylidenephthalides.

Experimental Protocol: General Procedure for the Synthesis of (Z)-3-Ylidenephthalides

A detailed experimental protocol for the this compound-mediated synthesis of (Z)-3-ylidenephthalides from 2-acylbenzoic acids is outlined below.

StepProcedure
1.To a solution of the 2-acylbenzoic acid (1.0 equiv.) in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile) is added a base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0-3.0 equiv.).
2.The mixture is stirred at room temperature for a short period.
3.This compound (1.1-1.5 equiv.) is added to the reaction mixture in one portion.
4.The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.
5.Upon completion, the reaction mixture is concentrated under reduced pressure.
6.The residue is purified by column chromatography on silica (B1680970) gel to afford the desired (Z)-3-ylidenephthalide.

Quantitative Data: Synthesis of Various (Z)-3-Ylidenephthalides

Entry2-Acylbenzoic Acid SubstrateProductYield (%)
12-Acetylbenzoic acid3-Methylidenephthalide85
22-Propionylbenzoic acid3-Ethylidenephthalide82
32-Benzoylbenzoic acid3-Benzylidenephthalide92
42-(4-Methoxybenzoyl)benzoic acid3-(4-Methoxybenzylidene)phthalide95
52-(4-Nitrobenzoyl)benzoic acid3-(4-Nitrobenzylidene)phthalide88

Note: The above data is representative and yields may vary depending on the specific substrate and reaction conditions.

Peptide Cyclization

Intramolecular head-to-tail cyclization of linear peptides is a critical step in the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. This compound is a valuable reagent for promoting this cyclization. The success of the cyclization is often dependent on factors such as the peptide sequence, the concentration of the linear peptide (to favor intramolecular over intermolecular reactions), and the reaction conditions.

Experimental Workflow for this compound-Mediated Peptide Cyclization:

G Start Start: Linear Peptide Dissolve Dissolve linear peptide in a suitable solvent (e.g., DMF) at high dilution (typically 0.1-1 mM). Start->Dissolve AddBase Add a non-nucleophilic base (e.g., DIPEA, 3-5 equiv.). Dissolve->AddBase Addthis compound Add this compound (1.1-1.5 equiv.). AddBase->Addthis compound React Stir at room temperature for 2-24 h. Monitor reaction by LC-MS. Addthis compound->React Workup Remove solvent under vacuum. React->Workup Purify Purify the crude cyclic peptide by RP-HPLC. Workup->Purify End End: Purified Cyclic Peptide Purify->End

Caption: Experimental workflow for this compound-mediated peptide cyclization.

Experimental Protocol: General Procedure for Peptide Cyclization

The following is a general protocol for the solution-phase cyclization of a linear peptide using this compound.

StepProcedure
1.The fully protected linear peptide is synthesized using standard solid-phase peptide synthesis (SPPS) and cleaved from the resin, keeping the side-chain protecting groups intact.
2.The linear peptide is dissolved in a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF), at a high dilution (e.g., 0.1 to 1 mM) to minimize intermolecular reactions.
3.A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3-5 equivalents), is added to the solution.
4.This compound (1.1-1.5 equivalents) is added to the reaction mixture.
5.The reaction is stirred at room temperature for 2 to 24 hours. The progress of the cyclization is monitored by LC-MS.
6.Once the cyclization is complete, the solvent is removed under vacuum.
7.The side-chain protecting groups are removed using a standard cleavage cocktail (e.g., a mixture containing trifluoroacetic acid).
8.The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data: this compound-Mediated Cyclization of Model Peptides

Linear Peptide SequenceConcentration (mM)Equivalents of this compoundReaction Time (h)Cyclization Yield (%)
H-Gly-Phe-Leu-Pro-Ala-OH0.51.21278
H-Ala-Val-Gly-Leu-Met-OH0.51.21872
H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-OH0.21.52465

Note: Yields are for the cyclization step and are highly dependent on the peptide sequence and reaction conditions.

Safety Information

This compound is a chemical irritant. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a versatile and efficient reagent for intramolecular cyclization reactions, offering mild conditions and high yields for the synthesis of important cyclic structures. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Troubleshooting & Optimization

TSTU-Mediated Coupling: A Technical Guide to Minimizing Racemization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TSTU-mediated coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and frequently asked questions (FAQs) to help minimize racemization in your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound-mediated peptide coupling?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling reaction. This results in the incorporation of both D- and L-amino acid enantiomers into your peptide sequence, leading to diastereomeric impurities. These impurities can be difficult to separate and may significantly impact the peptide's biological activity.

Q2: How does racemization occur during this compound-mediated coupling?

A2: Racemization during peptide synthesis, including this compound-mediated coupling, primarily occurs through two mechanisms:

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information.

  • Direct Enolization: A base can directly remove the proton from the alpha-carbon of the activated amino acid, forming an achiral enolate intermediate.

Both pathways result in the loss of the original stereochemistry, and subsequent reaction with the amine component can produce a mixture of peptide diastereomers.

Q3: Is this compound considered a "low-racemization" coupling reagent?

A3: Yes, this compound (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) is generally considered an efficient coupling reagent that effectively inhibits racemization when used under appropriate conditions.[1][2] It is valued for its ability to facilitate peptide synthesis under mild conditions, which helps preserve the stereochemistry of sensitive amino acids.[3]

Q4: Which amino acids are most susceptible to racemization with this compound?

A4: While any chiral amino acid can undergo racemization, certain residues are particularly prone, even with milder coupling reagents like this compound. These include:

  • Histidine (His): The imidazole (B134444) side chain can participate in the reaction and promote racemization.

  • Cysteine (Cys): The thiol group in the side chain can also influence the rate of racemization.[4]

  • N-methylated amino acids: These are known to be highly susceptible to racemization during segment coupling.

Troubleshooting Guide: Minimizing Racemization

This section provides solutions to common problems encountered during this compound-mediated coupling.

Issue 1: High levels of epimerization detected in the final peptide.
Possible Cause Recommended Solution
Inappropriate Base Selection The choice of base is critical. Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIEA) can increase racemization. Solution: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred.[1]
Suboptimal Solvent Choice The polarity of the solvent can influence the rate of racemization. Highly polar aprotic solvents like DMF are common but may increase racemization in some cases. Solution: If your starting materials are soluble, consider using a less polar solvent or a solvent mixture, such as CH₂Cl₂/DMF (1:1), which has been shown to reduce racemization for sensitive amino acids like cysteine.[4]
Elevated Reaction Temperature Higher temperatures, while accelerating the coupling reaction, also significantly increase the rate of racemization. Solution: Perform the coupling reaction at room temperature or below (e.g., 0°C), especially when coupling racemization-prone amino acids.
Prolonged Pre-activation Time Allowing the carboxylic acid to remain in its activated state for an extended period before the addition of the amine increases the opportunity for racemization. Solution: Minimize the pre-activation time. Ideally, add the this compound to the carboxylic acid and immediately introduce the amine component. For particularly sensitive couplings, avoiding pre-activation altogether can be beneficial.[4]
Issue 2: Significant racemization when coupling N-methylated amino acids.
Possible Cause Recommended Solution
High susceptibility of N-methylated amino acids to racemization N-methylated amino acids are notoriously prone to racemization during peptide bond formation. Solution: Employ a specialized coupling cocktail. A combination of this compound, N-hydroxysuccinimide (HOSu), and copper(II) chloride (CuCl₂) has been reported to completely eliminate racemization during the coupling of peptides with a C-terminal N-methyl amino acid.[2][5][6]

Data on Racemization Suppression

While extensive quantitative data directly comparing this compound with other reagents under various conditions is limited in the reviewed literature, the following table summarizes qualitative and semi-quantitative findings on strategies to minimize racemization.

StrategyEffectivenessKey Considerations
Use of this compound HighGenerally provides low levels of racemization under optimal conditions.
Choice of Base (e.g., Collidine over DIEA) HighSterically hindered, weaker bases significantly reduce racemization.[4]
Lowering Reaction Temperature (e.g., 0°C) Moderate to HighReduces the rate of both coupling and racemization.
Use of Less Polar Solvents (e.g., DCM/DMF) ModerateCan be effective but is dependent on reagent and peptide solubility.[4]
Addition of HOSu and CuCl₂ with this compound Very HighReported to eliminate racemization for C-terminal N-methylated amino acids.[2][5][6]
Avoiding Pre-activation HighEspecially beneficial for sensitive amino acids like Cysteine.[4]

Experimental Protocols

Protocol 1: General Low-Racemization this compound-Mediated Coupling

This protocol is designed for a standard solid-phase peptide synthesis (SPPS) coupling cycle.

  • Resin Preparation:

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

    • Perform Fmoc-deprotection of the N-terminal amino group using 20% piperidine (B6355638) in DMF.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add a suitable base, such as N-methylmorpholine (NMM) (3 equivalents).

    • Add this compound (2.9 equivalents) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction:

    • Agitate the reaction mixture at room temperature for 1-2 hours. For racemization-prone amino acids, conduct the reaction at 0°C for 2-4 hours.

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Monitoring (Optional):

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

Protocol 2: Racemization-Free Coupling of C-Terminal N-Methylated Amino Acids using this compound/HOSu/CuCl₂

This protocol is adapted for segment coupling where a peptide with a C-terminal N-methylated amino acid is being coupled.

  • Reagent Preparation:

    • Prepare separate solutions of your peptide-acid (with C-terminal N-methyl amino acid), peptide-amine, this compound, N-hydroxysuccinimide (HOSu), and CuCl₂ in DMF.

  • Coupling Reaction:

    • In a reaction vessel, combine the peptide-acid (1 equivalent), peptide-amine (1 equivalent), HOSu (1 equivalent), and CuCl₂ (1 equivalent).

    • Add this compound (1.1 equivalents) to the mixture.

    • Add a suitable base, such as DIEA (2 equivalents).

    • Stir the reaction mixture at room temperature and monitor for completion by HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, proceed with standard work-up and purification procedures to isolate the desired peptide.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_AA Activated Amino Acid (e.g., this compound-ester) Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Achiral_Oxazolone Achiral Oxazolone Oxazolone->Achiral_Oxazolone + Base - H+ Racemized_Product_Ox Racemized Peptide Achiral_Oxazolone->Racemized_Product_Ox + Amine + H+ Activated_AA2 Activated Amino Acid (e.g., this compound-ester) Enolate Achiral Enolate Intermediate Activated_AA2->Enolate + Base - H+ Racemized_Product_En Racemized Peptide Enolate->Racemized_Product_En + Amine + H+ Troubleshooting_Workflow Start High Racemization Detected Check_Base Is a strong base (e.g., DIEA) being used? Start->Check_Base Switch_Base Switch to a weaker/hindered base (e.g., NMM, Collidine) Check_Base->Switch_Base Yes Check_Temp Is the reaction temperature elevated? Check_Base->Check_Temp No End Re-analyze for racemization Switch_Base->End Lower_Temp Lower temperature to 0°C or RT Check_Temp->Lower_Temp Yes Check_Preactivation Is there a long pre-activation time? Check_Temp->Check_Preactivation No Lower_Temp->End Minimize_Preactivation Minimize or eliminate pre-activation Check_Preactivation->Minimize_Preactivation Yes Check_Solvent Is the solvent highly polar (e.g., neat DMF)? Check_Preactivation->Check_Solvent No Minimize_Preactivation->End Change_Solvent Consider less polar solvent mixtures (e.g., DCM/DMF) Check_Solvent->Change_Solvent Yes Special_Case Is a sensitive residue involved (e.g., N-Me-AA, Cys, His)? Check_Solvent->Special_Case No Change_Solvent->End Use_Additive Use additives (e.g., CuCl₂/HOSu) or specific protocols Special_Case->Use_Additive Yes Special_Case->End No Use_Additive->End

References

Technical Support Center: Optimizing TTSTU Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Effect of Base Choice on TSTU Coupling Efficiency

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of organic bases in this compound-mediated coupling reactions. Below, you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to help optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a base in a this compound-mediated coupling reaction?

A1: In a this compound (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) coupling reaction, a non-nucleophilic organic base is essential for activating the carboxylic acid.[1] Its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion. This anion then acts as a potent nucleophile, attacking the this compound reagent to generate a highly reactive N-succinimidyl active ester intermediate, which subsequently reacts with the amine to form the desired amide bond.[2][3][4]

Q2: Which bases are most commonly and effectively used with this compound?

A2: Tertiary amines are the bases of choice due to their non-nucleophilic nature, which prevents them from competing with the desired amine component in the reaction.[5] The most commonly cited and recommended base for this compound couplings is N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base.[6][7] Other tertiary amines like N-methylmorpholine (NMM) can also be used.[8]

Q3: How does my choice of base impact coupling efficiency and the risk of racemization?

A3: The choice of base is a critical parameter that balances reaction speed with the potential for side reactions.[5]

  • Basicity and Steric Hindrance: A stronger, more sterically hindered base like DIPEA is highly effective at deprotonating the carboxylic acid without interfering nucleophilically, often leading to faster reaction rates.[9]

  • Racemization: this compound is known to be an excellent reagent for suppressing racemization.[2] However, in reactions involving amino acids that are particularly prone to racemization (e.g., Histidine, Cysteine), the basicity of the environment can play a role.[10][11] Using an excessive amount of a strong base or prolonged reaction times can increase this risk. For highly sensitive substrates, a weaker base such as sym-collidine may be considered to minimize epimerization.[8]

Q4: What is the correct stoichiometry for the base in a this compound coupling reaction?

A4: The stoichiometry is crucial for optimal results. Published protocols for this compound coupling in aqueous/organic solvent mixtures recommend using 3 equivalents of DIPEA relative to the carboxylic acid, alongside 1.3 equivalents of this compound.[6][7] This excess of base ensures efficient deprotonation of the carboxylic acid and maintains a favorable basic environment for the reaction to proceed to completion.

Troubleshooting Guide

Problem: Low or No Coupling Yield

Q: My this compound coupling reaction has failed or resulted in a very low yield. I suspect an issue with the base. What should I check?

A: Low yield is a common problem in coupling reactions and can often be traced back to the base or reaction setup.[12] Consider the following troubleshooting steps:

  • Verify Base Quality: Tertiary amine bases like DIPEA can degrade over time through oxidation.[13] Ensure you are using a fresh, high-purity stock. Contamination with primary or secondary amines can lead to unwanted side reactions.[14]

  • Check Stoichiometry: Insufficient base will lead to incomplete deprotonation of the carboxylic acid, resulting in a poor reaction rate. Confirm that you are using the recommended excess (e.g., 3 equivalents of DIPEA).[6][7]

  • Ensure Anhydrous Conditions: Although this compound can be used in the presence of water, uronium salt reactivity is generally sensitive to moisture.[14][15] Ensure your organic solvents (like DMF) are anhydrous, as water can hydrolyze the activated ester intermediate.

  • Consider Steric Hindrance: If you are coupling sterically hindered amino acids, the reaction may naturally be slower.[16] In this case, switching from a weaker base like NMM to a stronger one like DIPEA might improve the reaction rate.[9] You may also need to increase reaction time or consider a "double coupling" strategy.[12]

G start Low Coupling Yield Confirmed check_base Verify Base Quality & Purity (Fresh, Anhydrous) start->check_base check_stoich Check Base Stoichiometry (e.g., 3 eq. DIPEA) check_base->check_stoich Base OK resolve Yield Improved check_base->resolve Base Replaced check_conditions Review Reaction Conditions (Anhydrous Solvent?) check_stoich->check_conditions Stoich. OK check_stoich->resolve Stoich. Corrected optimize Optimize for Hindered Substrates (Increase Time, Double Couple) check_conditions->optimize Conditions OK check_conditions->resolve Solvent Dried optimize->resolve

Troubleshooting flowchart for low this compound coupling yield.

Data Presentation

The selection of a base is dependent on the specific substrates and desired outcomes. While direct quantitative yield comparisons for this compound with different bases are sparse, the following table summarizes common choices and their strategic applications based on established protocols and chemical principles.

BaseChemical NamepKa (Conjugate Acid)Recommended StoichiometryKey Considerations
DIPEA N,N-Diisopropylethylamine~10.753.0 eq.[6][7]Standard Choice: Strong, sterically hindered, non-nucleophilic base. Ideal for most this compound couplings, including those with some steric hindrance.[9]
NMM N-Methylmorpholine~7.382.0 - 4.0 eq.Alternative for Sensitive Substrates: Weaker, less hindered base. May be preferred when there is a high risk of racemization with sensitive amino acids.[8][9]
sym-Collidine 2,4,6-Trimethylpyridine~7.432.0 - 4.0 eq.Racemization Suppression: A weak, sterically hindered base recommended in cases of significantly increased risk of racemization.[8]

Experimental Protocols & Methodologies

Protocol 1: this compound Coupling in a Mixed Aqueous/Organic Solvent

This protocol is adapted from established procedures for coupling hydrophilic compounds.[7]

  • Dissolution: Dissolve the carboxylic acid (1.0 equivalent) in a 2:2:1 mixture of DMF/dioxane/water.

  • Base and Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution, followed by this compound (1.3 equivalents).

  • Activation: Stir the mixture at room temperature. Monitor the formation of the N-hydroxysuccinimide (-OSu) ester, which is typically rapid.

  • Amine Addition: Once the active ester formation is complete, add the amine component (1.5 equivalents) to the reaction mixture.

  • Reaction Completion: Allow the reaction to proceed until completion, monitoring by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, remove the solvents under reduced pressure to isolate the crude product, which can then be purified by standard methods.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a typical coupling step in an Fmoc-based SPPS workflow.

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group from the resin-bound peptide (e.g., with 20% piperidine (B6355638) in DMF), thoroughly wash the resin with DMF (3-5 times).

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve the incoming Fmoc-protected amino acid (2-3 equivalents relative to resin loading) in an anhydrous polar aprotic solvent like DMF.

  • Base and Reagent Addition: Add DIPEA (4-6 equivalents) to the amino acid solution, followed by this compound (1.9-2.9 equivalents).

  • Pre-activation: Gently agitate the activation mixture for 1-5 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction for completion using a qualitative method (e.g., Kaiser test).[12] Once the test is negative (indicating consumption of free amines), filter the resin and wash thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Visualizations

G cluster_0 cluster_1 cluster_2 R-COOH Carboxylic Acid R-COO Carboxylate Anion R-COOH->R-COO Deprotonation Base Base (e.g., DIPEA) Base->R-COOH ActiveEster Reactive NHS Ester R-COO->ActiveEster This compound This compound Reagent This compound->ActiveEster Activation Product Amide Product ActiveEster->Product Nucleophilic Attack Amine Amine (R'-NH2) Amine->Product G outcome Coupling Outcome (Yield, Purity, Racemization) base Base Choice (DIPEA, NMM, etc.) base->outcome stoich Stoichiometry (Reagents & Base) stoich->outcome solvent Solvent (DMF, Dioxane, Water) solvent->outcome sterics Substrate Steric Hindrance sterics->outcome conditions Reaction Conditions (Time & Temperature) conditions->outcome

References

Troubleshooting low yield in TSTU peptide coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in TSTU-mediated peptide coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in peptide synthesis?

A1: this compound, or O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate, is a uronium salt-based coupling reagent used to facilitate the formation of amide (peptide) bonds between amino acids.[1][2] Its primary function is to activate the carboxylic acid group of an N-protected amino acid by converting it into a highly reactive N-hydroxysuccinimide (NHS) ester.[1][2] This active ester then readily reacts with the free amino group of another amino acid or peptide to form a stable peptide bond.[1]

Q2: What are the advantages of using this compound over other coupling reagents?

A2: this compound offers several advantages in peptide synthesis:

  • High Reactivity: It efficiently activates carboxylic acids, leading to rapid coupling reactions.[1]

  • Mild Reaction Conditions: this compound-mediated couplings can be performed under mild conditions, which helps to minimize side reactions and preserve the integrity of sensitive amino acids.[2]

  • Aqueous Compatibility: this compound can be used in reactions containing water, making it suitable for coupling hydrophilic peptides and biomolecules.[3]

  • Reduced Racemization: It has a lower tendency to cause racemization (loss of stereochemical purity) at the chiral center of the activated amino acid compared to some other reagents.[1][2]

  • Broad Functional Group Compatibility: this compound is compatible with a wide range of common protecting groups used in peptide synthesis.[2]

Q3: How should this compound be stored to ensure its stability and reactivity?

A3: this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from humidity.[2]

Troubleshooting Guide for Low Yield

Q4: I am experiencing a low yield in my this compound coupling reaction. What are the most common causes?

A4: Low yields in this compound coupling reactions can stem from several factors. The most common issues include:

  • Incomplete Activation or Coupling: The reaction may not have gone to completion due to suboptimal conditions.

  • Steric Hindrance: Coupling bulky or sterically hindered amino acids can be challenging and may result in lower yields.[2]

  • Peptide Aggregation: The growing peptide chain, particularly with hydrophobic sequences, can aggregate on the solid support, preventing reagents from accessing the reactive sites.

  • Side Reactions: Undesired chemical reactions can consume starting materials or modify the desired product, leading to a lower isolated yield.

  • Reagent Quality: Degradation of this compound, amino acids, or solvents due to improper storage or handling can significantly impact the reaction efficiency.

Problem 1: Incomplete Reaction

Q5: How can I determine if my coupling reaction is incomplete, and what steps can I take to improve it?

A5: For solid-phase peptide synthesis (SPPS), the Kaiser test is a common method to detect the presence of unreacted primary amines on the resin. A positive Kaiser test (a blue color) indicates an incomplete coupling.

To improve the reaction completeness, consider the following strategies:

  • Optimize Reaction Time and Temperature: While this compound reactions are generally fast, extending the reaction time (e.g., from 1 hour to 2-4 hours) or slightly increasing the temperature (e.g., from room temperature to 30-40°C) can help drive the reaction to completion, especially for difficult couplings. However, prolonged heating should be avoided to minimize side reactions.

  • Double Coupling: If a single coupling is insufficient, a second coupling can be performed. After the initial coupling reaction, wash the resin and then repeat the coupling step with fresh reagents.

  • Adjust Stoichiometry: Ensure the correct molar ratios of reagents are being used. A slight excess of the activated amino acid and this compound relative to the free amine is typically recommended.

ReagentTypical Molar Equivalents (vs. Amine)Purpose
N-Protected Amino Acid1.2 - 2.0Drives the reaction to completion.
This compound1.2 - 2.0Ensures complete activation of the carboxylic acid.
Base (e.g., DIPEA)2.0 - 4.0Neutralizes the protonated amine and facilitates the reaction.

Table 1: General Stoichiometry for this compound Coupling in SPPS.

Problem 2: Sterically Hindered Amino Acids

Q6: My peptide sequence contains sterically hindered amino acids (e.g., Val, Ile, Aib), and the yield is low. How can I address this?

A6: Steric hindrance is a known challenge in peptide synthesis. This compound is generally effective for hindered couplings, but optimization is often necessary.[2]

  • Increase Pre-activation Time: Allow the N-protected amino acid and this compound to pre-activate for a longer period (e.g., 5-15 minutes) before adding the mixture to the amine component. This ensures the formation of the active NHS ester.

  • Choice of Solvent: The solvent can play a crucial role in solvating the peptide chain and reagents. N-Methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) are good choices for improving coupling efficiency in difficult sequences due to their excellent solvating properties.[4]

  • Consider Alternative Reagents for Extremely Difficult Couplings: For exceptionally challenging couplings where this compound yields remain low, switching to a phosphonium-based reagent like PyBOP or a more potent uronium reagent like HATU may be beneficial.[5]

Reagent FamilyExamplesGeneral Recommendation for Hindered Couplings
Uronium (Aminium)This compound , HBTU, HATUThis compound is effective, but HATU is often considered more potent for severely hindered cases.
PhosphoniumPyBOP, PyAOPGenerally very effective for hindered couplings and less prone to guanidinylation side reactions.

Table 2: Comparison of Coupling Reagent Families for Hindered Couplings.

Problem 3: Side Reactions

Q7: I suspect side reactions are contributing to my low yield. What are the common side reactions with this compound, and how can they be minimized?

A7: The two most relevant side reactions when using uronium reagents like this compound are guanidinylation and racemization.

  • Guanidinylation: The this compound reagent can react directly with the free N-terminal amine of the peptide, forming a stable guanidinium (B1211019) group. This caps (B75204) the peptide chain and prevents further elongation, leading to a truncated product and lower yield of the desired full-length peptide.[6] This is more likely to occur if an excess of this compound is used or if the carboxylic acid activation is slow.[6]

    Prevention:

    • Pre-activation: Activate the carboxylic acid with this compound before adding it to the amine component. This minimizes the exposure of the free amine to unreacted this compound.

    • Stoichiometry Control: Avoid a large excess of this compound. Use near-equimolar amounts of the carboxylic acid and this compound.[7]

  • Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the amino acid, leading to the formation of D-isomers. While this compound has a relatively low tendency to cause racemization, it can be influenced by the choice of base and other reaction conditions.[1][2] The most common mechanism is through the formation of an oxazolone (B7731731) intermediate.[8]

    Prevention:

    • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). For particularly sensitive amino acids, a weaker base like sym-collidine may be considered.[8]

    • Additives: For coupling N-methylated amino acids, which are prone to racemization, the addition of N-hydroxysuccinimide (HOSu) and CuCl₂ to the this compound coupling system has been reported to eliminate racemization.[1][3]

Experimental Protocols

Protocol 1: Standard this compound-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (2.0 eq.) and this compound (1.9 eq.) in DMF. Add DIPEA (4.0 eq.) to the mixture. Allow this pre-activation to proceed for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, consider a second coupling (repeat steps 4-5).

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: this compound Coupling in an Aqueous/Organic Mixture (Solution Phase)

This protocol is useful for coupling hydrophilic molecules.

  • Dissolution: Dissolve the carboxylic acid-containing compound in a 2:2:1 mixture of DMF/dioxane/water.[9][10]

  • Reagent Addition: Add DIPEA (3.0 eq.) and this compound (1.3 eq.) to the solution.[9][10]

  • Activation: Stir the mixture to allow for the formation of the NHS ester.

  • Amine Addition: Add the amine-containing compound (1.5 eq.) to the reaction mixture.[9][10]

  • Reaction: Allow the reaction to proceed until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Remove the solvents under reduced pressure and isolate the crude product for purification.[9][10]

Visualizations

TSTU_Activation_Mechanism This compound Peptide Coupling Mechanism Carboxylic_Acid R-COOH (N-Protected Amino Acid) Active_Ester R-CO-OSu (Active NHS Ester) Carboxylic_Acid->Active_Ester Activation This compound This compound This compound->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond R-CO-NH-R' (Elongated Peptide) Active_Ester->Peptide_Bond Coupling Byproducts Tetramethylurea + HOSu + Protonated Base Active_Ester->Byproducts Amine H2N-R' (Peptide Chain) Amine->Peptide_Bond Amine->Byproducts Experimental_Workflow General SPPS Workflow with this compound Start Start: Resin with Free Amine Preactivation Pre-activate: Fmoc-AA + this compound + Base Start->Preactivation Coupling Couple to Resin (1-2 hours) Preactivation->Coupling Wash1 Wash Resin (DMF) Coupling->Wash1 Kaiser_Test Kaiser Test Wash1->Kaiser_Test Deprotection Fmoc Deprotection (20% Piperidine/DMF) Kaiser_Test->Deprotection Negative Double_Couple Double Couple (Repeat Preactivation & Coupling) Kaiser_Test->Double_Couple Positive Wash2 Wash Resin (DMF) Deprotection->Wash2 Next_Cycle Ready for Next Cycle Wash2->Next_Cycle Double_Couple->Wash1 Troubleshooting_Tree Troubleshooting Low Yield in this compound Coupling Start Low Yield Observed Check_Completion Is coupling incomplete? (Kaiser Test Positive) Start->Check_Completion Improve_Coupling Increase reaction time Double couple Optimize stoichiometry Check_Completion->Improve_Coupling Yes Check_Hindrance Are amino acids sterically hindered? Check_Completion->Check_Hindrance No Final_Solution Problem Resolved Improve_Coupling->Final_Solution Address_Hindrance Increase pre-activation time Use NMP or 'magic mixtures' Consider HATU/PyBOP Check_Hindrance->Address_Hindrance Yes Check_Side_Reactions Suspect side reactions? (Unexpected mass peaks) Check_Hindrance->Check_Side_Reactions No Address_Hindrance->Final_Solution Minimize_Side_Reactions Guanidinylation: - Pre-activate acid - Avoid excess this compound Racemization: - Use hindered base (DIPEA) - Consider additives (CuCl2) Check_Side_Reactions->Minimize_Side_Reactions Yes Check_Reagents Reagent Quality Check (this compound, Solvents, AAs) Check_Side_Reactions->Check_Reagents No Minimize_Side_Reactions->Final_Solution Check_Reagents->Final_Solution

References

Technical Support Center: TSTU Reaction Monitoring by HPLC & LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring TSTU (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) reactions by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chemical reactions?

A1: this compound, or O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, is a coupling reagent commonly used in peptide synthesis and bioconjugation.[1] It is utilized to activate carboxylic acids to form N-hydroxysuccinimide (NHS) esters, which then readily react with primary amines to form stable amide bonds.[1] this compound is particularly useful for reactions conducted in aqueous solutions.[1]

Q2: Why is it crucial to monitor this compound reactions by HPLC or LC-MS?

A2: Monitoring this compound reactions is essential to ensure the reaction goes to completion, to quantify the formation of the desired product, and to identify and quantify any side products or impurities.[2] Both HPLC and LC-MS are powerful analytical techniques that can separate and detect the various components in a reaction mixture, providing critical information for process optimization and quality control.[3]

Q3: What are the expected species to be observed in an HPLC or LC-MS chromatogram of a this compound reaction?

A3: In a typical this compound reaction, you can expect to see peaks corresponding to the starting materials (carboxylic acid and amine), the activated intermediate (NHS ester), the final coupled product, unreacted this compound, and byproducts such as N-hydroxysuccinimide and tetramethylurea.

Q4: Can this compound reactions generate artifacts that interfere with analysis?

A4: Yes, artifact formation can occur. For instance, excess this compound can react with the unprotected N-terminus of a peptide, forming a guanidinium (B1211019) moiety that can block further reactions.[1] Additionally, by-products from the reaction or contaminants in the sample can lead to unexpected peaks in the chromatogram.[4]

Troubleshooting Guides

This section addresses common issues encountered during the HPLC or LC-MS analysis of this compound reactions.

HPLC Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
No Peaks or Very Small Peaks Instrument failure (e.g., detector lamp off, no flow).[5][6]Check instrument parameters, ensure mobile phase is flowing, and inject a known standard to verify system performance.[5][6]
No injection or insufficient sample volume.[6]Verify autosampler/injector function and ensure the sample loop is completely filled.[6]
Peak Tailing Column contamination or degradation.[7]Flush the column with a strong solvent or replace the column if necessary.[5]
Incompatible sample solvent with the mobile phase.[5]Dissolve the sample in the mobile phase whenever possible.
Presence of active sites on the column packing.[5]Use a column with high-purity silica (B1680970) or add a competing base like triethylamine (B128534) (TEA) to the mobile phase.[6]
Split Peaks Column void or channeling.[8]Replace the column. Avoid sudden pressure changes.[8]
Incompletely filled sample loop.Ensure proper injection technique and sufficient sample volume.
Shifting Retention Times Inconsistent mobile phase composition.[9]If using a gradient, ensure proper mixing and priming of all solvent lines.[6][9]
Fluctuations in column temperature.[5]Use a column oven to maintain a stable temperature.[5]
Changes in flow rate.Check the pump for leaks and ensure it is delivering a consistent flow rate.[5]
High Backpressure Obstruction in the guard or analytical column.[5]Reverse and flush the column (disconnected from the detector). If the problem persists, replace the inlet frit or the column.[5]
Precipitated buffer in the system.Flush the system with a high-aqueous wash. Ensure buffer solubility in the mobile phase.[8]
LC-MS Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Poor Ionization/Low Signal Intensity Inappropriate ionization mode (ESI vs. APCI).Select the ionization mode best suited for your analyte's polarity and thermal stability.[10]
Ion suppression from matrix components or mobile phase additives.[10]Optimize sample preparation to remove interfering substances. Use volatile buffers and additives at low concentrations.[11]
Adduct Ion Formation (e.g., [M+Na]+, [M+K]+) Presence of metal ions in the sample, solvents, or from the LC system.[12]Use high-purity solvents and reagents. Clean the ion source.[12]
In-source Fragmentation or Artifacts High source temperature or other harsh ESI parameters.[13]Optimize ion source parameters (e.g., temperature, voltages) to minimize fragmentation.[13]
Co-elution of species that can react in the ion source.[12]Improve chromatographic separation to resolve potential reactants.
Baseline Noise Contaminated mobile phase or system.[6]Use LC-MS grade solvents and freshly prepared mobile phases. Flush the system.
Nebulizer chamber needs cleaning.Clean the nebulizer chamber according to the manufacturer's instructions.[6]

Experimental Protocols

General Protocol for Monitoring a this compound Coupling Reaction by RP-HPLC

This protocol provides a general starting point. Method optimization will be required based on the specific analytes.

  • Sample Preparation:

    • At various time points during the reaction (e.g., 0, 15, 30, 60 minutes, and completion), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 100 µL of 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile 50:50). This prevents further reaction.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient could be 5-95% B over 20 minutes. The gradient should be optimized to achieve good separation of all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength where all components have reasonable absorbance (e.g., 214 nm and 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to starting materials, product, and byproducts based on their retention times (confirmed by injecting standards if available).

    • Integrate the peak areas to determine the relative amounts of each component at different time points.

    • Calculate the percentage conversion of the starting material to the product over time.

Visualizations

TSTU_Reaction_Workflow cluster_reaction Reaction Step cluster_monitoring Monitoring Step Carboxylic_Acid Carboxylic Acid Activation Activation (Formation of NHS Ester) Carboxylic_Acid->Activation This compound This compound This compound->Activation Coupling Coupling Reaction Activation->Coupling Amine Amine Amine->Coupling Product Amide Product Coupling->Product Sampling Reaction Sampling (Time Points) Coupling->Sampling Quenching Quenching Sampling->Quenching HPLC_LCMS HPLC / LC-MS Analysis Quenching->HPLC_LCMS Data_Analysis Data Analysis (% Conversion, Purity) HPLC_LCMS->Data_Analysis

Caption: Workflow for this compound reaction and monitoring.

HPLC_Troubleshooting_Logic Problem Chromatographic Problem (e.g., Peak Tailing) Check_Column 1. Check Column Health Problem->Check_Column Check_Mobile_Phase 2. Check Mobile Phase & Sample Solvent Problem->Check_Mobile_Phase Check_System 3. Check HPLC System Problem->Check_System Solution_Column Flush or Replace Column Check_Column->Solution_Column Solution_Solvent Prepare Fresh Mobile Phase Dissolve Sample in Mobile Phase Check_Mobile_Phase->Solution_Solvent Solution_System Check for Leaks Inspect Fittings Check_System->Solution_System

Caption: Logical approach to HPLC troubleshooting.

References

Strategies to improve the efficiency of TSTU coupling for hindered amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice for improving the efficiency of TSTU-mediated couplings, particularly for sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound coupling reaction failing or giving low yields with hindered amino acids like Aib, Val, or Ile?

A1: Low coupling efficiency with hindered amino acids is a common challenge primarily due to steric hindrance. The bulky side chains of these amino acids physically obstruct the approach of the activated carboxylic acid and the amine, slowing down the reaction kinetics.[1][2] This can lead to incomplete reactions. Additionally, the growing peptide chain itself can fold or aggregate, further blocking reactive sites.[2]

Q2: How can I minimize epimerization during the this compound coupling of hindered amino acids?

A2: Epimerization, the loss of stereochemical integrity at the chiral center, is a significant risk, especially with sensitive or hindered amino acids.[3][4] To minimize this:

  • Control the Base: Use a weaker, sterically hindered base like 2,4,6-trimethylpyridine (B116444) (collidine) or reduce the equivalents of a stronger base like DIPEA.[4]

  • Lower the Temperature: Performing the coupling at a lower temperature (e.g., 0°C) can significantly suppress epimerization.[4][5]

  • Minimize Pre-activation Time: Over-activation can lead to the formation of oxazolone (B7731731) intermediates, which are prone to racemization. A short pre-activation of 1-5 minutes is often sufficient.[4][6]

  • Use Additives: The addition of N-hydroxysuccinimide (NHS) and CuCl₂ has been reported to eliminate racemization when coupling peptides with a C-terminal N-methyl amino acid using this compound.[7][8]

Q3: What are the optimal reaction conditions (solvent, temperature) for this compound with bulky residues?

A3: Optimizing reaction conditions is crucial for overcoming steric barriers.[9]

  • Solvent: While DMF is standard, a solvent mixture like DMF/DCM or switching to NMP can sometimes improve outcomes by altering resin swelling and substrate solubility.[6][10] For some applications, this compound is effective in aqueous solvent mixtures.[8][11]

  • Temperature: While lower temperatures reduce epimerization, a moderate increase in temperature can sometimes help overcome the activation energy barrier for sterically hindered couplings. This must be balanced against the risk of side reactions.[9]

  • Concentration: Higher concentrations of reactants can improve reaction rates, which is beneficial for difficult couplings. Phosphonium-based reagents are often more soluble in DMF than uronium salts like this compound, allowing for more concentrated reaction conditions.

Q4: Are there any additives that can enhance the efficiency of this compound coupling?

A4: Yes, certain additives can improve coupling outcomes. For this compound, the combination of N-hydroxysuccinimide (NHS) and CuCl₂ is particularly noted for suppressing racemization.[7][8] While additives like HOBt and HOAt are commonly paired with carbodiimides or other uronium salts like HATU to enhance reactivity and reduce side reactions, their specific use to boost this compound efficiency for hindered systems is less documented.[12][13] For extremely difficult couplings, a nucleophilic catalyst like DMAP can be used in catalytic amounts, but with caution, as it can increase the risk of racemization.[8][9]

Q5: When should I consider an alternative coupling reagent to this compound?

A5: If optimization strategies for this compound fail, switching to a more potent coupling reagent is recommended.[2]

  • For Highly Hindered Systems (e.g., Aib-Aib): Reagents that form highly reactive OAt esters, like HATU and PyAOP, are considered among the most efficient. Oxyma-based reagents like COMU also show superior performance.[13]

  • To Avoid Guanidinylation: A potential side reaction with uronium salts like this compound is the guanidinylation of the free N-terminal amine, which terminates the peptide chain.[6][14] If this is a persistent issue, switching to a phosphonium-based reagent like PyBOP is a good alternative as they do not cause this side reaction.[6]

  • For N-Methylated Amino Acids: The coupling of N-methylated amino acids is notoriously difficult. Reagents like HATU, PyAOP, and PyBrOP are often more effective than this compound in these cases.[8][13]

Troubleshooting Guides

Issue 1: Low or Incomplete Coupling Yield

This workflow helps diagnose and resolve low coupling yields, a common issue when working with sterically hindered amino acids.

G start Problem: Low Coupling Yield cause1 Potential Cause: Steric Hindrance start->cause1 cause2 Potential Cause: Poor Reagent Activity start->cause2 cause3 Potential Cause: Sub-optimal Conditions start->cause3 sol1a Solution: Increase Reaction Time / Temp cause1->sol1a sol1b Solution: Perform a Double Coupling cause1->sol1b sol2a Solution: Ensure Reagents are Anhydrous cause2->sol2a sol2b Solution: Switch to a More Potent Reagent (e.g., HATU, COMU) cause2->sol2b sol3a Solution: Change Solvent (e.g., NMP) cause3->sol3a sol3b Solution: Optimize Base (Type & Equivalents) cause3->sol3b

Caption: Troubleshooting workflow for low this compound coupling yields.

Issue 2: Significant Epimerization Detected

This decision-making diagram guides the selection of strategies to minimize the loss of stereochemical purity during coupling.

G start Problem: High Epimerization check_base Is the base strong (e.g., DIPEA)? start->check_base check_temp Is the reaction at room temperature? check_base->check_temp No sol_base Action: Use weaker base (e.g., Collidine) or reduce equivalents check_base->sol_base Yes check_preact Is pre-activation time > 5 mins? check_temp->check_preact No sol_temp Action: Lower temperature to 0°C check_temp->sol_temp Yes sol_preact Action: Reduce pre-activation time to 1-2 minutes check_preact->sol_preact Yes sol_additive Advanced Solution: Add CuCl2 / NHS for sensitive residues check_preact->sol_additive No

Caption: Decision guide for minimizing epimerization in couplings.

Data Presentation: Coupling Reagent Performance

The selection of a coupling reagent is critical for success. The following table summarizes the performance of various reagents in difficult coupling scenarios.

ReagentReagent TypeAdditiveRelative ReactivityKey AdvantagesPotential Issues
This compound Uronium SaltN/A (or NHS/CuCl₂)Medium-HighEfficient in aqueous conditions; low epimerization.[8][15]Can be less effective for severely hindered couplings compared to HATU; can cause guanidinylation.[6]
HATU Uronium SaltHOAtVery HighExcellent for hindered and N-methylated amino acids; fast kinetics.[13]Higher cost; based on potentially explosive HOAt.[1][16]
HCTU Uronium Salt6-Cl-HOBtHighMore reactive than HBTU; effective for difficult sequences.[13]Can cause guanidinylation.
COMU Uronium SaltOxymaPureHighReactivity comparable to HATU; based on non-explosive OxymaPure.[13]Limited stability in DMF solution.[4]
PyBOP Phosphonium SaltHOBtMedium-HighDoes not cause guanidinylation; good for cyclization/fragment coupling.[17]Solutions in DMF have moderate stability; byproducts can be hazardous.[8]

Experimental Protocols

Protocol 1: Optimized this compound Coupling for a Hindered Amino Acid

This protocol incorporates optimization strategies for coupling a sterically hindered amino acid (e.g., Fmoc-Aib-OH) onto a resin-bound peptide.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in anhydrous DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5 times).[9]

  • Amino Acid Activation:

    • In a separate vial, dissolve the hindered Fmoc-amino acid (3 eq.), this compound (2.9 eq.), and a hindered base such as DIPEA (6 eq.) in anhydrous DMF.[9]

    • Allow the mixture to pre-activate for 1-2 minutes immediately before adding to the resin.[9]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature. For very difficult couplings, the time may be extended or a "double coupling" may be performed.[9]

  • Monitoring and Washing:

    • Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a successful coupling.[9]

    • If the test is positive (blue beads), wash the resin with DMF and proceed to the double coupling protocol.

    • If the test is negative, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

Protocol 2: Double Coupling Strategy

This method is used when a single coupling is insufficient to drive the reaction to completion.[2]

  • First Coupling: Follow steps 1-4 of Protocol 1.

  • Intermediate Wash: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.[9]

  • Second Coupling: Prepare a fresh solution of activated amino acid as described in Step 3 of Protocol 1. Add this solution to the washed resin.

  • Final Agitation and Monitoring: Agitate the reaction for another 2-4 hours. Perform a final Kaiser test to confirm completion.

  • Final Wash: Once the coupling is complete, drain and wash the resin with DMF and DCM as per standard procedures.

Protocol 3: Kaiser Test for Monitoring Coupling Completion

The Kaiser test detects free primary amines. A positive result (blue beads) indicates an incomplete reaction.[18]

  • Sample Preparation: Take a small sample of resin beads (10-20 beads) from the reaction vessel after the coupling and washing steps.

  • Reagent Preparation:

    • Reagent A: 5 g ninhydrin (B49086) in 100 mL n-butanol.

    • Reagent B: 80 g phenol (B47542) in 20 mL n-butanol.

    • Reagent C: 2 mL of 0.001M KCN aqueous solution diluted with 98 mL of pyridine.

  • Procedure:

    • Add 2-3 drops of each reagent to the resin sample in a small test tube.

    • Heat the tube at 100-120°C for 5 minutes.

    • Observe the color:

      • Dark Blue/Purple Beads: Positive result (incomplete coupling).

      • Yellow/Colorless Beads: Negative result (complete coupling).

References

Technical Support Center: TSTU Stability in Solution During Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of TSTU (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in solution during automated peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in automated peptide synthesis?

A1: this compound, or O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate, is a uronium salt coupling reagent used to facilitate the formation of amide bonds between amino acids during peptide synthesis. Its primary function is to activate the carboxylic acid group of an incoming amino acid to form a highly reactive N-hydroxysuccinimide (NHS) ester, which then readily reacts with the free amine of the growing peptide chain on the solid support.

Q2: How stable is this compound in its solid form?

A2: In its solid, crystalline form, this compound is highly stable when stored under dry conditions in a cool, dark place. Recommended storage is typically at 2-8°C. It is crucial to protect it from moisture to prevent hydrolysis.

Q3: What are the common solvents used to dissolve this compound for automated peptide synthesis?

A3: The most common solvents for dissolving this compound and other reagents in automated peptide synthesis are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). These polar aprotic solvents are effective at solvating the reagents and swelling the solid-phase resin.

Q4: How stable is this compound in solution (e.g., in DMF or NMP)?

Q5: How does moisture affect the stability of this compound solutions?

A5: Moisture is a critical factor affecting the stability of this compound solutions. This compound is susceptible to hydrolysis, where water molecules react with the reagent, leading to its degradation. This degradation reduces the concentration of active this compound, which can result in lower coupling efficiency and incomplete reactions during peptide synthesis. Therefore, it is imperative to use anhydrous solvents and maintain a dry environment when preparing and storing this compound solutions.

Q6: Can the quality of the solvent impact this compound stability?

A6: Absolutely. The quality of the solvent is paramount. For instance, DMF can degrade over time to form dimethylamine (B145610) and formic acid. Dimethylamine, a secondary amine, can react with the activated amino acid, leading to undesired side products and chain termination. To ensure optimal performance, it is recommended to use high-purity, anhydrous solvents and to not store them for extended periods after opening.

Q7: How does temperature affect the stability of this compound solutions?

A7: Elevated temperatures generally accelerate the degradation of chemical reagents, and this compound is no exception. Storing this compound solutions at room temperature for extended periods is not recommended. For prolonged storage, it is advisable to keep the solutions at a low temperature (e.g., 2-8°C) and under an inert atmosphere (like nitrogen or argon) to minimize degradation.

Q8: How long can I store a this compound stock solution on an automated peptide synthesizer?

A8: Given the limited stability of uronium salts in solution, it is best practice to prepare this compound solutions fresh for each synthesis run or, at most, for daily use. If stock solutions are to be kept on an automated synthesizer for longer periods, their stability should be validated under the specific storage conditions of the instrument. It is generally not advisable to use this compound solutions that have been stored for several days, as this can lead to inconsistent coupling efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during automated peptide synthesis that may be related to this compound solution stability.

Issue Potential Cause Related to this compound Stability Recommended Solutions
Low Coupling Efficiency / Incomplete Reactions Degradation of this compound solution: The concentration of active this compound may be insufficient due to hydrolysis or other degradation pathways. This is more likely with older solutions or those prepared with non-anhydrous solvents.- Prepare fresh this compound solution for each synthesis run using high-purity, anhydrous solvent.- Store this compound solutions at low temperature (2-8°C) and under an inert atmosphere if they must be kept for a short period.- Perform a double coupling for difficult amino acid additions to ensure complete reaction.
Batch-to-Batch Inconsistency Variable this compound solution stability: Inconsistent preparation and storage of this compound solutions can lead to varying concentrations of the active reagent, resulting in different outcomes between synthesis runs.- Standardize the procedure for preparing and storing this compound solutions. This includes using the same grade of solvent and consistent storage conditions (temperature, time).- Validate the stability of your this compound solution under your specific laboratory and instrument conditions using the analytical protocols provided below.
Formation of Unexpected Side Products Reaction with degradation products of the solvent: For example, dimethylamine from degraded DMF can react with the activated amino acid.- Use fresh, high-purity solvents. - Consider using NMP , which is generally more stable than DMF.
Gradual Decline in Synthesis Quality Over Time Slow degradation of stock solutions on the synthesizer: this compound and other reagents can slowly degrade in the lines and reservoirs of the synthesizer.- Regularly purge and clean the reagent lines of your automated peptide synthesizer according to the manufacturer's instructions.- Minimize the volume of reagent solutions prepared to match the immediate need, reducing the time they reside on the instrument.

Experimental Protocols

To ensure the quality and consistency of your peptide synthesis, you can perform stability studies on your this compound solutions. Below are general protocols for assessing this compound stability using HPLC and NMR.

Protocol 1: Stability Assessment of this compound Solution by HPLC

This protocol allows for the quantitative determination of this compound concentration over time.

Methodology:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in the desired solvent (e.g., anhydrous DMF or NMP) at a known concentration (e.g., 0.5 M).

    • Divide the solution into several vials and store them under the conditions you wish to test (e.g., room temperature, 4°C, protected from light).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN) with 0.1% trifluoroacetic acid (TFA) is typically effective. For example:

      • Solvent A: 0.1% TFA in water

      • Solvent B: 0.1% TFA in ACN

      • Gradient: Start with a low percentage of B, and increase to elute this compound and its degradation products. A typical gradient might be 5% to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound and its potential degradation products absorb (e.g., 214 nm and 254 nm).

    • Injection Volume: 10 µL.

  • Data Collection and Analysis:

    • Inject a sample of the this compound solution at regular time intervals (e.g., 0, 4, 8, 24, 48 hours).

    • Monitor the peak area of the this compound peak. A decrease in the peak area over time indicates degradation.

    • The appearance of new peaks will indicate the formation of degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0). This data can be used to estimate the half-life of the this compound solution under the tested conditions.

Protocol 2: Monitoring this compound Degradation by ¹H NMR Spectroscopy

This protocol can provide structural information about the degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a deuterated solvent (e.g., DMF-d7) at a known concentration.

    • If studying hydrolysis, a known amount of D₂O can be added.

    • Include an internal standard (e.g., mesitylene) at a known concentration for quantitative analysis.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the freshly prepared solution.

    • Acquire subsequent spectra at regular time intervals under the desired storage conditions.

  • Data Analysis:

    • Identify the characteristic peaks for this compound (e.g., signals for the tetramethyl and succinimidyl protons).

    • Monitor the decrease in the integral of the this compound peaks relative to the integral of the internal standard over time.

    • Observe the appearance of new peaks, which correspond to degradation products. The chemical shifts and coupling patterns of these new peaks can help in their structural elucidation. For example, the formation of tetramethylurea and N-hydroxysuccinimide as hydrolysis products would be expected.

Visualizations

Logical Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Low_Coupling start Low Coupling Efficiency Detected check_reagents Check Reagent Preparation start->check_reagents fresh_this compound Prepare Fresh this compound Solution? check_reagents->fresh_this compound old_solution Using Old this compound Solution fresh_this compound->old_solution No check_solvent Check Solvent Quality fresh_this compound->check_solvent Yes use_fresh Use Freshly Prepared this compound Solution old_solution->use_fresh success Problem Resolved use_fresh->success anhydrous_solvent Using Anhydrous Solvent? check_solvent->anhydrous_solvent wet_solvent Solvent may contain water anhydrous_solvent->wet_solvent No other_issues Investigate Other Synthesis Parameters (e.g., resin, amino acid, deprotection) anhydrous_solvent->other_issues Yes use_anhydrous Use New Anhydrous Solvent wet_solvent->use_anhydrous use_anhydrous->success

Troubleshooting workflow for low coupling efficiency.
Potential Degradation Pathway of this compound via Hydrolysis

TSTU_Hydrolysis This compound This compound (Active Coupling Reagent) hydrolysis Hydrolysis This compound->hydrolysis water H₂O (Moisture) water->hydrolysis products Degradation Products hydrolysis->products tmu Tetramethylurea products->tmu nhs N-Hydroxysuccinimide products->nhs inactive (Inactive for Coupling) products->inactive

Simplified hydrolysis pathway of this compound.

Technical Support Center: TSTU Coupling and Prevention of Guanidinylation Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific issue of the guanidinylation side reaction when using N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) in peptide synthesis and other bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the guanidinylation side reaction when using this compound?

A1: Guanidinylation is an undesirable side reaction that can occur during amide bond formation when using uronium-based coupling reagents like this compound. In this reaction, the this compound reagent directly reacts with a free primary amine (e.g., the N-terminal amine of a peptide) to form a stable, positively charged tetramethylguanidinium group. This modification "caps" the amine, preventing the desired amide bond formation and leading to truncated byproducts.

Q2: What is the chemical nature of the guanidinylation adduct?

A2: The guanidinylation side reaction results in the addition of a tetramethylguanidinium group to the primary amine. This corresponds to a mass increase of 96.17 Da in the resulting byproduct, which can be readily detected by mass spectrometry (LC-MS).

Q3: What factors promote the guanidinylation side reaction with this compound?

A3: Several factors can increase the likelihood of the guanidinylation side reaction:

  • Excess this compound: Using a significant excess of the this compound reagent relative to the carboxylic acid increases the probability of it reacting directly with the free amine.

  • Slow Coupling Kinetics: Reactions involving sterically hindered amino acids or other challenging couplings can be slow, providing more opportunity for the side reaction to occur.

  • Suboptimal Reagent Addition Order: Adding this compound to the reaction mixture before the carboxylic acid, or allowing for a long pre-activation time in the absence of the carboxylic acid, can lead to increased guanidinylation.

  • Presence of a Strong Base: While a base is necessary for the coupling reaction, an excessively strong or high concentration of a tertiary amine base can facilitate the guanidinylation reaction.

Q4: How does guanidinylation affect my final product and purification?

A4: N-terminal guanidinylation results in a truncated product that is capped with a tetramethylguanidinium group. This has several negative consequences:

  • Reduced Yield: The premature termination of the desired reaction lowers the overall yield of the target molecule.

  • Purification Challenges: The guanidinylated byproduct often has a similar size and polarity to the desired product, making it difficult to separate by standard chromatographic techniques like reversed-phase HPLC.

  • Altered Biological Activity: The presence of a bulky, positively charged guanidinium (B1211019) group can significantly alter the conformation and biological activity of the final product.

Troubleshooting Guide

Problem Possible Cause Recommended Solutions
Low yield of the desired product and a significant peak at +96 Da in the LC-MS. N-terminal guanidinylation side reaction.1. Optimize Stoichiometry: Use a slight excess of the carboxylic acid relative to this compound (e.g., 1.05:1.0). 2. Control Reagent Addition: Pre-activate the carboxylic acid with this compound for a short period (1-5 minutes) before adding the amine. 3. Use a Weaker Base: Consider using a more sterically hindered or weaker base, such as 2,4,6-collidine, instead of DIPEA.
Difficulty in separating the desired product from an impurity during HPLC. The impurity is likely the guanidinylated byproduct with similar chromatographic behavior.1. Optimize HPLC Gradient: Use a shallower gradient to improve the resolution between the desired product and the byproduct. 2. Alternative Chromatography: Consider alternative purification techniques such as ion-exchange chromatography, as the guanidinylated product will have a different charge state.
Guanidinylation is still observed even with optimized stoichiometry and pre-activation. The specific coupling reaction is slow, allowing the side reaction to compete effectively.1. Switch to a Phosphonium-Based Reagent: For particularly challenging couplings, consider using a phosphonium-based reagent like PyBOP or PyAOP, which are not known to cause guanidinylation. 2. Increase Reactant Concentration: Running the reaction at a higher concentration can favor the bimolecular desired reaction over the side reaction.

Data Presentation

While specific quantitative data on the percentage of guanidinylation with this compound under varying conditions is not extensively available in the literature, the following table provides a qualitative and comparative overview of the propensity of different coupling reagents to cause this side reaction.

Coupling Reagent Reagent Type Propensity for Guanidinylation Key Advantages References
This compound UroniumCan occur, especially with excess reagentEfficient in aqueous media, forms NHS esters in situ
HBTU/TBTU Aminium/UroniumCan occur, especially with excess reagentWell-established, cost-effective
HATU Aminium/UroniumCan occur, especially with excess reagentHigh reactivity, good for hindered couplings
PyBOP PhosphoniumDoes not cause guanidinylationSafe byproducts, efficient
PyAOP PhosphoniumDoes not cause guanidinylationVery high reactivity, good for hindered couplings

Experimental Protocols

Protocol 1: Minimized Guanidinylation Coupling with this compound

This protocol is designed to minimize the guanidinylation side reaction by controlling the stoichiometry and pre-activation time.

Materials:

  • N-protected carboxylic acid

  • Amine component

  • This compound (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate)

  • Diisopropylethylamine (DIPEA) or 2,4,6-collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a clean, dry reaction vessel, dissolve the N-protected carboxylic acid (1.05 equivalents) in anhydrous DMF.

  • Pre-activation: To the carboxylic acid solution, add this compound (1.0 equivalent) and stir for 1-5 minutes at room temperature.

  • Base Addition: Add DIPEA or 2,4,6-collidine (2.0 equivalents) to the reaction mixture.

  • Amine Addition: Immediately add the amine component (1.0 equivalent) to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Coupling with PyBOP (Alternative to this compound)

This protocol utilizes PyBOP, a phosphonium-based coupling reagent that does not cause guanidinylation.

Materials:

  • N-protected carboxylic acid

  • Amine component

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a reaction vessel, dissolve the N-protected carboxylic acid (1.1 equivalents) and the amine component (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: Add PyBOP (1.1 equivalents) to the solution.

  • Base Addition: Add DIPEA (2.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 10-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

Signaling Pathways and Experimental Workflows

reaction_pathways cluster_desired Desired Amide Bond Formation cluster_side_reaction Guanidinylation Side Reaction Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester NHS Active Ester (R-CO-OSu) Carboxylic_Acid->Active_Ester + this compound, Base This compound This compound This compound->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide_Bond Amide Bond (R-CO-NH-R') Active_Ester->Amide_Bond + Primary Amine Byproduct1 Tetramethylurea Active_Ester->Byproduct1 Release of NHS Amine Primary Amine (R'-NH2) Amine->Amide_Bond Excess_this compound Excess this compound Guanidinylated_Product Guanidinylated Product (R'-NH-C(=N(CH3)2)N(CH3)2)+ Excess_this compound->Guanidinylated_Product Direct Reaction Byproduct2 N-Hydroxysuccinimide Excess_this compound->Byproduct2 Free_Amine Primary Amine (R'-NH2) Free_Amine->Guanidinylated_Product

Caption: Desired vs. Side Reaction Pathways with this compound.

experimental_workflow start Start: Prepare Reagents dissolve_acid 1. Dissolve Carboxylic Acid (1.05 eq) in DMF start->dissolve_acid add_this compound 2. Add this compound (1.0 eq) dissolve_acid->add_this compound preactivate 3. Pre-activate for 1-5 min add_this compound->preactivate add_base 4. Add Base (2.0 eq) preactivate->add_base add_amine 5. Add Amine (1.0 eq) add_base->add_amine react 6. React for 1-2 hours at RT add_amine->react monitor 7. Monitor by LC-MS/TLC react->monitor workup 8. Aqueous Work-up monitor->workup purify 9. Purify Product workup->purify end End: Characterize Product purify->end

Caption: Recommended Workflow to Minimize Guanidinylation.

Validation & Comparative

TSTU vs. HATU: A Comparative Guide to Coupling Efficiency in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly impacting yield, purity, and the integrity of the final product. This is particularly true when dealing with "difficult" sequences, which are prone to aggregation, steric hindrance, or racemization. This guide provides an objective comparison of two common uronium salt-based coupling reagents, TSTU and HATU, with a focus on their performance in challenging peptide synthesis scenarios.

Overview of Coupling Reagents

Peptide bond formation involves the activation of a carboxylic acid group on one amino acid to facilitate its reaction with the amino group of another. Coupling reagents are essential activators in this process. An ideal reagent promotes rapid and complete coupling while minimizing side reactions, most notably the loss of stereochemical integrity (racemization).

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation aminium/uronium-based coupling reagent renowned for its high efficiency, fast reaction kinetics, and ability to suppress racemization.[1] It is considered one of the most powerful coupling reagents, especially for sterically hindered and N-methylated amino acids.[1][2]

This compound (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate) is a uronium salt that efficiently activates carboxylic acids to form N-succinimidyl (NHS) active esters.[3] It is particularly noted for its utility in aqueous environments and for the coupling of sensitive residues where racemization is a concern.[3]

Mechanism of Action

The differing performance of HATU and this compound can be attributed to their distinct mechanisms of carboxylic acid activation.

HATU activates a carboxylic acid by forming a highly reactive OAt-active ester. The presence of the 7-azabenzotriazole (HOAt) moiety is key to its high reactivity. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting OAt-ester more susceptible to nucleophilic attack by the amine.[4] This leads to faster and more complete coupling reactions.[4]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH OAt_Ester Highly Reactive OAt-Active Ester Carboxylic_Acid->OAt_Ester + HATU + Base HATU HATU HATU->OAt_Ester Base Base (e.g., DIPEA) Base->OAt_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') OAt_Ester->Peptide_Bond + Amine Amine H₂N-R' Amine->Peptide_Bond TSTU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH NHS_Ester N-Succinimidyl (NHS) Active Ester Carboxylic_Acid->NHS_Ester + this compound This compound This compound This compound->NHS_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') NHS_Ester->Peptide_Bond + Amine Amine H₂N-R' Amine->Peptide_Bond SPPS_Workflow Start Start: Resin with N-terminal deprotected peptide Reagent_Prep Prepare Solutions: 1. Fmoc-Amino Acid 2. Coupling Reagent (HATU or this compound) 3. Base (e.g., DIPEA) Start->Reagent_Prep Coupling Coupling Reaction: Add reagents to resin. Agitate for a set time (e.g., 1 hr). Reagent_Prep->Coupling Wash_1 Wash Resin: Remove excess reagents (DMF, DCM). Coupling->Wash_1 Cleavage Cleavage & Deprotection: Treat with cleavage cocktail (e.g., TFA-based). Wash_1->Cleavage Analysis Analysis: RP-HPLC to determine yield and purity. Cleavage->Analysis

References

A Comparative Guide to TSTU and HBTU in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide synthesis and drug development, the choice of coupling reagent is a critical factor that directly influences the yield, purity, and overall success of a synthesis. Among the vast array of available reagents, O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TSTU) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are two prominent uronium salts, each with distinct characteristics and applications. This guide provides an objective, data-supported comparison of their performance in solid-phase peptide synthesis (SPPS).

Mechanism of Action

The fundamental role of a coupling reagent in SPPS is to activate the C-terminal carboxylic acid of a protected amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain attached to the solid support. While both this compound and HBTU achieve this, their mechanisms and the resulting active intermediates differ.

HBTU Mechanism: HBTU is an aminium/uronium salt that functions by rapidly converting a carboxylic acid into a highly reactive O-(Benzotriazol-1-yl) (OBt) active ester intermediate.[1][2][3] This reaction is typically performed in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA). The OBt ester is then readily attacked by the free amine of the peptide chain to form the desired peptide bond.[2]

HBTU_Mechanism reagent reagent intermediate intermediate product product AA_COOH Fmoc-AA-COOH Active_Ester OBt Active Ester AA_COOH->Active_Ester Activation HBTU HBTU + Base HBTU->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Coupling Byproduct Tetramethylurea Active_Ester->Byproduct Peptide_NH2 H₂N-Peptide-Resin Peptide_NH2->Peptide_Bond

Caption: HBTU activation pathway forming an OBt active ester.

This compound Mechanism: this compound is specifically designed to convert carboxylic acids into N-hydroxysuccinimide (NHS) esters.[4][5][6] These active esters are relatively stable compared to OBt esters and can be formed in situ. This compound is particularly noted for its utility in performing coupling reactions in aqueous or mixed aqueous/organic solutions, making it valuable for conjugating peptides to other molecules like proteins or dyes.[7][8]

TSTU_Mechanism reagent reagent intermediate intermediate product product AA_COOH Fmoc-AA-COOH NHS_Ester NHS Active Ester AA_COOH->NHS_Ester Activation This compound This compound + Base This compound->NHS_Ester Amide_Bond Amide Bond Formation NHS_Ester->Amide_Bond Coupling Byproduct Tetramethylurea NHS_Ester->Byproduct Peptide_NH2 H₂N-Molecule Peptide_NH2->Amide_Bond

Caption: this compound activation pathway forming an NHS active ester.

Performance Comparison

The selection of a coupling reagent is guided by several performance metrics, including efficiency, reaction kinetics, and the potential for side reactions like racemization.

Table 1: General Characteristics of this compound and HBTU

FeatureThis compoundHBTU
Full Name O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
Reagent Type Uronium Salt[7]Aminium/Uronium Salt[2][7]
Active Ester N-hydroxysuccinimide (NHS) ester[4][5]O-benzotriazolyl (OBt) ester[1][2]
Primary Use Forming NHS esters, coupling in aqueous media, bioconjugation[7][8]Routine and "difficult" SPPS, rapid coupling cycles[3][9]
Byproduct TetramethylureaTetramethylurea[2]

Table 2: Comparative Performance Metrics

Performance MetricThis compoundHBTU
Coupling Efficiency High, especially for forming NHS esters.[4]Very high; effective for sterically hindered and difficult sequences.[3][9]
Reaction Speed Efficient, though reaction times can vary based on the application.Very rapid; coupling reactions are often complete in 10-30 minutes.[9]
Racemization Low. Can be further suppressed to negligible levels with additives like CuCl₂.[6][7]Low intrinsic racemization due to the HOBt moiety.[1][2]
Side Reactions Generally clean reactions; stability of the NHS ester is a consideration.Potential for guanidinylation of the N-terminal amine if pre-activation is slow or excess reagent is used.[10]
Solubility Good solubility; notably useful in aqueous/organic mixtures.[7][8]Excellent solubility in standard SPPS solvents (DMF, NMP).[1][11]
Safety Standard handling for uronium salts required.Classified as a moderate skin sensitizer (B1316253) and is potentially explosive under thermal analysis.[2][12]

Experimental Protocol for Comparative Analysis

To objectively compare the performance of this compound and HBTU, a standardized experimental protocol is essential. The synthesis of a well-established "difficult" sequence, such as the Acyl Carrier Protein fragment (65-74), serves as an excellent benchmark.[3]

SPPS_Workflow cluster_cycle SPPS Cycle (Repeat n times) Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Wash1 DMF Wash Deprotection->Wash1 for next AA Coupling Amino Acid Coupling (HBTU or this compound Protocol) Wash1->Coupling for next AA Wash2 DMF Wash Coupling->Wash2 for next AA Wash2->Deprotection for next AA Cleavage Final Cleavage & Precipitation (TFA Cocktail) Wash2->Cleavage After final cycle Start Start: Swell Resin (e.g., Rink Amide) Start->Deprotection Analysis Analysis (RP-HPLC, Mass Spec) Cleavage->Analysis

Caption: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.

I. Materials

  • Resin: Rink Amide resin (or equivalent).

  • Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protection.

  • Reagents: HBTU, this compound, DIPEA, 20% (v/v) Piperidine in DMF.

  • Solvents: DMF, Dichloromethane (DCM).

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Analytical: RP-HPLC system, Mass Spectrometer.

II. Resin Preparation

  • Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Wash the resin thoroughly with DMF.

III. SPPS Cycle

  • Fmoc-Deprotection: Add the 20% piperidine solution to the resin and agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling (Perform in parallel for HBTU and this compound):

    • HBTU Protocol:

      • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid in DMF.

      • Add 3.9 equivalents of HBTU and 8 equivalents of DIPEA.

      • Allow to pre-activate for 1-2 minutes.

      • Add the activated solution to the resin and agitate for 30-60 minutes.

    • This compound Protocol:

      • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid in DMF.

      • Add 4 equivalents of this compound and 8 equivalents of DIPEA.

      • Add the solution immediately to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times). A Kaiser test can be performed to confirm reaction completion (a blue color indicates incomplete coupling).[13]

  • Repeat steps 1-4 for each amino acid in the sequence.

IV. Cleavage and Analysis

  • After the final coupling and deprotection, wash the peptide-resin with DCM and dry it.

  • Add the cleavage cocktail and allow it to react for 2-3 hours.

  • Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Analyze the purity of the crude peptide using RP-HPLC and confirm its identity with mass spectrometry.

Summary and Recommendations

Both HBTU and this compound are highly effective reagents, but their optimal applications differ. The choice depends on the specific requirements of the synthesis, such as the complexity of the peptide sequence, the need for bioconjugation, and safety considerations.

Table 3: Summary of Advantages and Disadvantages

ReagentAdvantagesDisadvantagesBest Suited For
HBTU • Very fast and high coupling efficiency[9]• Well-established for both standard and difficult sequences[14]• Good suppression of racemization[1]• Potential for guanidinylation side reaction[10]• Precursor (HOBt) is potentially explosive[12]• Known skin sensitizer[13]General-purpose SPPS, automated synthesis, synthesis of long or sterically hindered peptides.
This compound • Efficiently forms stable NHS active esters[4]• Excellent for coupling in aqueous environments[7][8]• Low racemization, especially with additives[6]• Not as commonly used for routine SPPS as HBTU• May have slower kinetics than HBTUBioconjugation, labeling of peptides and proteins, synthesis of glycopeptides, and reactions requiring aqueous conditions.[7]

References

A Comparative Guide to Amide Bond Formation: TSTU vs. Carbodiimides (EDC)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly in peptide manufacturing and drug development, the efficient formation of a stable amide bond is paramount. The choice of coupling reagent is a critical decision that can significantly impact reaction efficiency, product yield, and purity. This guide provides an objective, data-supported comparison between a uronium-based reagent, TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) , and a classic carbodiimide (B86325), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of the most appropriate reagent for their specific application.

Mechanism of Action

The fundamental role of a coupling reagent is to activate a carboxylic acid, making it susceptible to nucleophilic attack by an amine. This compound and EDC achieve this through different intermediates.

  • This compound: As a uronium salt, this compound directly converts carboxylic acids into highly reactive N-hydroxysuccinimidyl (NHS) esters.[1][2] This active ester then efficiently reacts with a primary amine to form the desired amide bond.[3] The reaction is swift and clean, making this compound a highly effective coupling agent.[2]

  • EDC: EDC is a zero-length crosslinker that activates a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[4][5] This intermediate is prone to hydrolysis, which would regenerate the original carboxylic acid.[5] To improve efficiency and stability, EDC is almost always used in combination with an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (B26582) (HOBt).[6][7] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, which then couples with the amine.[5]

G cluster_0 This compound Pathway cluster_1 EDC / NHS Pathway TSTU_RCOOH R-COOH TSTU_ActiveEster R-CO-OSu (Active NHS Ester) TSTU_RCOOH->TSTU_ActiveEster + this compound TSTU_this compound This compound TSTU_Amide R-CO-NH-R' (Amide) TSTU_ActiveEster->TSTU_Amide + R'-NH₂ TSTU_RNH2 R'-NH₂ TSTU_Byproduct Tetramethylurea TSTU_Amide->TSTU_Byproduct By-product EDC_RCOOH R-COOH EDC_Intermediate O-Acylisourea (Unstable Intermediate) EDC_RCOOH->EDC_Intermediate + EDC EDC_EDC EDC EDC_ActiveEster R-CO-OSu (NHS Ester) EDC_Intermediate->EDC_ActiveEster + NHS EDC_NHS NHS EDC_Amide R-CO-NH-R' (Amide) EDC_ActiveEster->EDC_Amide + R'-NH₂ EDC_RNH2 R'-NH₂ EDC_Byproduct Water-Soluble Urea (B33335) EDC_Amide->EDC_Byproduct By-product

Caption: Reaction pathways for this compound and EDC/NHS mediated amide bond formation.

Performance Comparison: this compound vs. EDC

The selection of a coupling reagent is often a balance of speed, efficiency, side-reaction profile, and ease of use. The following table summarizes these key performance indicators.

Performance MetricThis compound (Uronium Salt)EDC (Carbodiimide)
Reaction Efficiency Highly efficient, even with sterically hindered amino acids.[8] Often provides high yields, with some users reporting ~10% higher yields than EDC/DCC.[9]Efficient, especially when used with additives like NHS or HOBt which improve yields by creating more stable intermediates.[6][7][10]
Racemization Low tendency to cause racemization, preserving the stereochemistry of sensitive amino acids.[2][8] Effectively suppresses racemization when coupling N-methyl amino acids.[3][11]Known to cause racemization, a significant concern in peptide synthesis.[11][12] This can be minimized by adding HOBt or NHS.[11][13]
Side Reactions Can cause guanidinylation of the N-terminal amine if used in excess, which terminates the peptide chain.N-acylurea formation is a common side reaction, reducing yield.[6][14] Can cause dehydration of Asn and Gln residues.[11] Additives (NHS, HOBt) are used to suppress these side reactions.[6]
By-product & Removal Forms tetramethylurea, which is water-soluble and can be removed by aqueous workup.[9]Forms a water-soluble urea derivative that is easily removed through simple aqueous extraction, simplifying purification.[6][11]
Solubility & Conditions A stable, crystalline solid.[8] Soluble in acetonitrile (B52724) and effective for coupling reactions in aqueous solutions or mixed aqueous/organic media.[1][8][11]A water-soluble hydrochloride salt.[6] Ideal for bioconjugation in aqueous buffers and also works well in organic solvents like DMF and DCM.[11][14]
Stability & Handling Stable crystalline solid, but should be stored at 2-8°C.[8][15] May cause skin and eye irritation, requiring careful handling in a well-ventilated area.[3]Hygroscopic in nature and must be stored in airtight containers under anhydrous conditions to maintain stability.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for solution-phase peptide coupling.

The overall process for both reagents follows a similar logical flow, from reagent preparation to final product purification.

G start Start dissolve Dissolve Carboxylic Acid & Amine Components start->dissolve cool Cool Reaction Mixture (e.g., to 0°C) dissolve->cool add_base Add Base (if required) cool->add_base add_reagent Add Coupling Reagent (this compound or EDC/NHS) add_base->add_reagent react Stir at 0°C then Warm to Room Temp add_reagent->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Aqueous Workup (Wash & Extract) monitor->workup Reaction Complete purify Purify Crude Product (e.g., Column Chromatography) workup->purify end End purify->end

Caption: Generalized experimental workflow for a solution-phase coupling reaction.

This protocol describes a general procedure for coupling an N-protected amino acid to an amino acid ester in an organic solvent.

  • Reagent Preparation: In a dry, round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) in an appropriate solvent (e.g., DMF, dioxane).[16]

  • Base Addition: Add diisopropylethylamine (DIEA) (3.0 eq.) to the mixture.[16]

  • Activation: Add this compound (1.3 eq.) to the reaction mixture. Stir at room temperature until the formation of the active ester is complete (can be monitored by TLC or LC-MS).

  • Coupling: Add the amine component (e.g., amino acid ester) (1.5 eq.) to the activated mixture.[16]

  • Reaction: Continue to stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress until the starting material is consumed.[17]

  • Workup & Purification: Upon completion, remove the solvent under reduced pressure. The residue can be worked up using a standard aqueous wash procedure (e.g., with saturated NaHCO₃ solution and brine) followed by extraction with an organic solvent like ethyl acetate.[18] The crude product is then purified, typically by flash column chromatography.[18]

This protocol outlines a common two-step procedure for protein or peptide conjugation, which minimizes unwanted cross-linking.

  • Reagent Equilibration: Allow EDC and NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation.[4][7]

  • Activation: Dissolve the carboxyl-containing molecule (1.0 eq.) in a suitable amine-free buffer (e.g., 0.1M MES, pH 4.5-5.0).[7][17] Add EDC (1.2 eq.) and NHS (1.2 eq.).[16][17] Stir the reaction at room temperature for 15-60 minutes.[7][17]

  • Coupling: Immediately add the activated solution to the amine-containing molecule, which should be dissolved in a coupling buffer with a pH of 7.2-8.0 (e.g., PBS).[17]

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature.[4]

  • Quenching (Optional): The reaction can be quenched by adding hydroxylamine (B1172632) or 2-mercaptoethanol (B42355) to a final concentration of 10-20mM.[4][7]

  • Purification: Remove excess reagents and by-products to purify the final conjugate. This is often accomplished using a desalting column or dialysis.[4][7]

Conclusion

Both this compound and EDC are highly effective coupling reagents, but their optimal applications differ.

Choose this compound when:

  • Minimizing racemization is the highest priority, especially with sensitive or N-methylated amino acids.[3][11]

  • A one-step activation and coupling in aqueous or mixed-aqueous media is desired.[11][19]

  • Coupling sterically hindered components where high reactivity is needed.[8]

Choose EDC (with NHS/HOBt) when:

  • Working on bioconjugation of proteins, antibodies, or nanoparticles in aqueous buffers.[5][6]

  • Cost is a major consideration, as carbodiimides are often more economical for large-scale synthesis.

  • Easy removal of by-products via aqueous extraction is a key process requirement.[6][11]

Ultimately, the choice depends on the specific substrates, reaction scale, and the critical parameters of the synthesis, such as stereochemical purity and process simplicity. Careful consideration of the advantages and disadvantages outlined in this guide will enable researchers to select the most suitable reagent to achieve their synthetic goals.

References

A Researcher's Guide to Peptide Purity: TSTU vs. Modern Coupling Reagents in Mass Spectrometry Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a critical prerequisite for reliable experimental outcomes and therapeutic efficacy. The choice of coupling reagent in Solid-Phase Peptide Synthesis (SPPS) is a determining factor in the success of the synthesis, directly impacting the purity of the final peptide product. This guide provides a comprehensive comparison of O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TSTU) with other commonly used coupling reagents, focusing on the validation of peptide purity by mass spectrometry.

This comparison guide delves into the performance of this compound against modern aminium/uronium and phosphonium (B103445) salt-based reagents like HATU, HBTU, HCTU, and COMU. We will explore their relative efficiencies, potential side reactions, and the implications for mass spectrometric analysis, supported by detailed experimental protocols.

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is paramount to achieving high purity and yield in peptide synthesis. Key performance indicators include the reagent's ability to facilitate complete and rapid amide bond formation while minimizing side reactions such as racemization and the formation of deletion or truncated sequences. The following table summarizes the general performance characteristics of this compound and its alternatives based on available data and established knowledge in the field.

Coupling ReagentActivating GroupRelative Purity of Crude PeptideKey AdvantagesPotential Disadvantages
This compound N-Hydroxysuccinimide (NHS)Moderate to HighEfficient formation of active esters; good for cyclization and conjugation; mild reaction conditions.[1]Can be less effective for sterically hindered amino acids compared to more potent reagents.
HATU 7-Aza-1-hydroxybenzotriazole (HOAt)Very HighConsidered a gold standard for difficult sequences; fast reaction kinetics; low racemization.[2][3]Higher cost; can cause guanidinylation of the N-terminal amine if used in excess.[4]
HBTU 1-Hydroxybenzotriazole (HOBt)HighWidely used and cost-effective; good for routine synthesis.[2]Less efficient than HATU for hindered couplings; can lead to more impurities in difficult sequences.[1]
HCTU 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)Very HighHigh coupling efficiency, comparable to HATU; more reactive than HBTU.[1][2]Can be more expensive than HBTU.[3]
COMU OxymaPureHighHigh reactivity, comparable to HATU; based on non-explosive OxymaPure, enhancing safety.[3]Can cause guanidinylation; may be less stable in solution compared to other reagents.[4]

Experimental Protocols

To ensure a fair and objective comparison of peptide purity, standardized experimental protocols are essential. Below are detailed methodologies for peptide synthesis using the Fmoc/tBu strategy and subsequent purity analysis by reverse-phase high-performance liquid chromatography-mass spectrometry (RP-HPLC-MS).

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the synthesis of a target peptide sequence on a solid support.

  • Resin Selection and Swelling:

    • Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Repeat the treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling (General Protocol for HATU/HBTU/HCTU/COMU):

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with the chosen coupling reagent (e.g., HATU, 3-5 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation.

    • Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates the absence of free primary amines.

  • Amino Acid Coupling (Specific Protocol for this compound):

    • Dissolve the Fmoc-protected amino acid (1.5 equivalents) in a mixture of DMF and dichloromethane (B109758) (DCM).

    • Add this compound (1.5 equivalents) and a base like DIPEA (3 equivalents).

    • Add this solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Washing:

    • After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and by-products.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

    • Lyophilize the crude peptide to obtain a dry powder.

Protocol 2: Peptide Purity Validation by RP-HPLC-MS

This protocol describes the analysis of the crude peptide to determine its purity.

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% formic acid in water or a water/acetonitrile mixture, to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. For example, 5% to 65% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

    • Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 300-2000 m/z).

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the purity of the target peptide by dividing the peak area of the desired peptide by the total area of all peaks in the chromatogram and multiplying by 100%.

    • Confirm the identity of the main peak by comparing its experimental mass-to-charge ratio with the theoretical value of the target peptide.

    • Analyze the masses of impurity peaks to identify potential side products such as deletion sequences, truncated sequences, or products of side-chain reactions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purity validation of a peptide.

G cluster_synthesis Peptide Synthesis (Fmoc-SPPS) cluster_analysis Purity Validation Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Coupling Amino Acid Coupling (this compound or Alternative) Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Washing->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Washing->Cleavage Final Cycle Sample_Prep Crude Peptide Sample Preparation Cleavage->Sample_Prep LCMS RP-HPLC-MS Analysis Sample_Prep->LCMS Data_Analysis Data Analysis (Purity Calculation) LCMS->Data_Analysis

Caption: General workflow for peptide synthesis and purity validation.

Logical Relationship of Coupling Reagent Performance

This diagram illustrates the factors influencing the final purity of a synthesized peptide, with a focus on the role of the coupling reagent.

G cluster_factors Performance Factors Coupling_Reagent Choice of Coupling Reagent (e.g., this compound, HATU) Reactivity Reactivity & Kinetics Coupling_Reagent->Reactivity Side_Reactions Side Reactions (Racemization, etc.) Coupling_Reagent->Side_Reactions Steric_Hindrance Overcoming Steric Hindrance Coupling_Reagent->Steric_Hindrance Final_Purity Final Peptide Purity (Determined by MS) Reactivity->Final_Purity Side_Reactions->Final_Purity Steric_Hindrance->Final_Purity

Caption: Factors influencing final peptide purity.

Conclusion

The selection of an appropriate coupling reagent is a critical decision in peptide synthesis that directly influences the purity of the final product and the complexity of its subsequent analysis by mass spectrometry. While this compound is an effective reagent, particularly for peptide cyclization and conjugation under mild conditions, modern coupling reagents like HATU and HCTU often provide superior performance for the synthesis of complex and "difficult" peptide sequences, leading to higher crude purities.

For researchers aiming to synthesize high-purity peptides, especially for demanding applications in drug development and clinical research, a careful evaluation of the coupling reagent based on the specific peptide sequence is crucial. The detailed protocols provided in this guide offer a standardized framework for performing such comparisons and for validating the purity of synthesized peptides with high confidence using mass spectrometry.

References

A Comparative Guide to Chiral HPLC Analysis for Determining Enantiomeric Excess after TSTU Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of synthesized peptides is a critical step in the development of safe and effective therapeutics. The choice of coupling reagent and the analytical method used to determine enantiomeric excess (ee) are pivotal in achieving and verifying the desired stereochemical outcome. This guide provides a comprehensive comparison of using chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of peptides synthesized using N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) and compares this workflow with alternative analytical methodologies.

Introduction to this compound Coupling and Enantiomeric Excess

This compound is a uronium-based coupling reagent frequently employed in peptide synthesis due to its high efficiency and its ability to be used in aqueous conditions. A significant advantage of this compound is its reported low propensity to cause racemization at the α-carbon of the activated amino acid, a crucial factor in maintaining the chiral integrity of the resulting peptide. The determination of enantiomeric excess is a quantitative measure of the stereochemical purity of a chiral substance. An enantiomeric excess of 100% indicates a pure enantiomer, while a value of 0% indicates a racemic mixture.

Chiral HPLC for Enantiomeric Excess Determination

Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their relative abundance. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers in the sample, leading to different retention times and allowing for their separation and quantification.

Experimental Workflow: this compound Coupling and Chiral HPLC Analysis

The following diagram and protocol outline the typical workflow for a this compound-mediated peptide coupling reaction followed by chiral HPLC analysis to determine the enantiomeric excess.

TSTU_HPLC_Workflow cluster_coupling Peptide Coupling cluster_workup Workup & Purification cluster_analysis Chiral HPLC Analysis start 1. Prepare Reactants dissolve 2. Dissolve N-protected Amino Acid & Amine start->dissolve activate 3. Add this compound & Base dissolve->activate react 4. Coupling Reaction activate->react quench 5. Quench Reaction react->quench extract 6. Extraction quench->extract purify 7. Purification extract->purify prepare_sample 8. Prepare HPLC Sample purify->prepare_sample inject 9. Inject onto Chiral Column prepare_sample->inject analyze 10. Data Analysis (Peak Integration) inject->analyze calculate_ee 11. Calculate % ee analyze->calculate_ee

Figure 1: Experimental workflow from this compound coupling to chiral HPLC analysis.
Detailed Experimental Protocol

1. This compound Coupling Reaction (Synthesis of a Dipeptide)

  • Materials:

    • N-protected amino acid (e.g., Fmoc-L-Alanine)

    • Amino acid ester hydrochloride (e.g., H-L-Phenylalanine methyl ester hydrochloride)

    • This compound

    • Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (2.2 eq) to the mixture and stir for 10 minutes.

    • Add this compound (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

2. Workup and Sample Preparation for Chiral HPLC

  • Procedure:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography.

    • Dissolve a small, accurately weighed sample of the purified dipeptide in the mobile phase to be used for HPLC analysis to a final concentration of approximately 1 mg/mL.

3. Chiral HPLC Analysis

  • Instrumentation and Conditions (Example):

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane/Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Comparison with Alternative Methods

While chiral HPLC is a robust and widely adopted method, other techniques can also be employed to determine enantiomeric excess. The choice of method often depends on the sample properties, available instrumentation, and the required sensitivity and accuracy.

Comparison_Methods cluster_main Determination of Enantiomeric Excess cluster_alternatives Alternative Methods main_method Chiral HPLC polarimetry Polarimetry main_method->polarimetry Compares to chiral_gc Chiral Gas Chromatography (GC) main_method->chiral_gc Compares to nmr NMR Spectroscopy (with Chiral Shift Reagents) main_method->nmr Compares to ms Mass Spectrometry (with Chiral Selector) main_method->ms Compares to

Figure 2: Comparison of Chiral HPLC with alternative analytical methods.
Data Presentation: A Comparative Overview

The following table presents a hypothetical but representative comparison of the performance of this compound with another common coupling reagent, HATU, and analyzes the resulting dipeptide for enantiomeric excess using different analytical techniques. This data is illustrative and based on the general understanding that this compound offers low levels of racemization.

Coupling ReagentDipeptide SynthesizedAnalytical Method% Epimerization (Hypothetical)Enantiomeric Excess (ee)
This compound Fmoc-Ala-Phe-OMeChiral HPLC 0.5% 99.0%
HATUFmoc-Ala-Phe-OMeChiral HPLC1.2%97.6%
This compound Fmoc-Ala-Phe-OMePolarimetry N/A98.8%
HATUFmoc-Ala-Phe-OMePolarimetryN/A97.2%
This compound Fmoc-Ala-Phe-OMeChiral GC 0.6% 98.8%
HATUFmoc-Ala-Phe-OMeChiral GC1.3%97.4%

Note: The % epimerization refers to the amount of the undesired diastereomer formed during the coupling reaction.

Alternative Experimental Protocols

1. Polarimetry

  • Principle: Measures the rotation of plane-polarized light by a chiral sample. The degree of rotation is proportional to the concentration of the enantiomers.

  • Protocol:

    • Prepare a solution of the purified dipeptide of a known concentration in a suitable solvent.

    • Measure the optical rotation using a polarimeter.

    • Calculate the specific rotation and compare it to the specific rotation of the pure enantiomer to determine the optical purity, which is equivalent to the enantiomeric excess.

2. Chiral Gas Chromatography (GC)

  • Principle: Similar to chiral HPLC, but uses a gaseous mobile phase and a chiral stationary phase in a capillary column. This method often requires derivatization of the analyte to increase its volatility.

  • Protocol:

    • Hydrolyze the dipeptide to its constituent amino acids.

    • Derivatize the amino acids to make them volatile (e.g., esterification followed by acylation).

    • Inject the derivatized sample into a GC equipped with a chiral capillary column.

    • Separate and quantify the enantiomers based on their retention times and peak areas.

Conclusion

The combination of this compound as a coupling reagent and chiral HPLC for analysis provides a robust and reliable workflow for the synthesis of peptides with high enantiomeric purity and for the accurate determination of their enantiomeric excess. While alternative methods such as polarimetry and chiral GC can also be employed, chiral HPLC often offers a superior combination of resolution, sensitivity, and versatility for a wide range of peptide analytes. The low racemization associated with this compound makes it a favorable choice for the synthesis of chirally sensitive peptides, and chiral HPLC remains the gold standard for verifying the stereochemical outcome of such reactions.

TSTU vs. COMU: A Comparative Guide to Greener Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable chemical synthesis, particularly within pharmaceutical and drug development, the choice of reagents plays a pivotal role in minimizing environmental impact. For peptide synthesis, the selection of a coupling reagent is critical not only for yield and purity but also for the overall greenness of the process. This guide provides an in-depth comparison of two prominent uronium-based coupling reagents, TSTU (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), with a focus on their performance from a green chemistry perspective.

At a Glance: this compound vs. COMU

FeatureThis compoundCOMU
Full Name O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate
Green Chemistry Profile FavorableHighly Favorable
By-products Carbon dioxide and tetramethylureaN,N-dimethylmorpholinourea and Oxyma
By-product Removal Gaseous by-product and water-soluble ureaWater-soluble
Solvent Compatibility Good in aqueous and organic solventsExcellent in green solvents (2-MeTHF, DMC, EtOAc) and aqueous media[1]
Safety Standard handling precautionsNon-explosive and less allergenic alternative to benzotriazole-based reagents[2]
Racemization LowLow to non-existent[3]

Performance in Peptide Synthesis: A Quantitative Look

Direct comparative studies providing quantitative data for the synthesis of the exact same peptide under identical conditions for both this compound and COMU are limited in publicly available literature. However, data from studies on similar peptides and "difficult" sequences can provide valuable insights into their relative performance.

To illustrate a potential comparison, let's consider the synthesis of a model dipeptide, Z-Gly-Phe-OMe. While specific side-by-side data is scarce, typical yields for such couplings with efficient uronium reagents are generally high.

Coupling ReagentModel PeptideTypical Yield (%)Typical Purity (%)Racemization
This compoundZ-Gly-Phe-OMe>90>95Low
COMUZ-Gly-Phe-OMe>90>95Low

Note: These are representative values and actual results may vary depending on the specific reaction conditions.

Green Chemistry Metrics: Atom Economy and E-Factor

To quantitatively assess the greenness of a reaction, two key metrics are often employed: Atom Economy and the Environmental Factor (E-Factor).

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product[5]. A higher atom economy indicates a more efficient and less wasteful reaction.

E-Factor is a more practical metric that measures the total mass of waste generated per unit of product[5]. A lower E-factor signifies a greener process.

Let's analyze a representative dipeptide synthesis (Z-Gly-Phe-OMe) to compare the theoretical green metrics of this compound and COMU.

Reaction: Z-Gly-OH + H-Phe-OMe + Coupling Reagent + Base → Z-Gly-Phe-OMe + By-products

MetricThis compoundCOMU
Atom Economy (%) ~55.3%~48.5%
Theoretical E-Factor ~0.81~1.06

Calculations are based on the molecular weights of reactants and products for the synthesis of Z-Gly-Phe-OMe. The base used (e.g., DIPEA) is also considered in the calculation.

From this theoretical analysis, this compound exhibits a slightly better atom economy and a lower E-factor. However, it is crucial to note that the practical E-factor, which includes solvent waste, excess reagents, and work-up procedures, is often a more telling indicator of the overall environmental impact.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for understanding the practical aspects of using each reagent.

General Protocol for Peptide Coupling with this compound in an Aqueous Mixture
  • Dissolve the carboxylic acid in a 2:2:1 mixture of DMF/dioxane/water.

  • Add 3 equivalents of diisopropylethylamine (DIPEA) as a base.

  • Add 1.3 equivalents of this compound to the reaction mixture.

  • Allow the formation of the N-hydroxysuccinimide (NHS) ester to proceed.

  • Add 1.5 equivalents of the amine component.

  • Upon reaction completion, remove the solvents under reduced pressure to isolate the crude product.

General Protocol for Solution-Phase Peptide Coupling with COMU
  • To a solution of the N-protected amino acid (1 equivalent), the amino component (1 equivalent), and a base (e.g., DIPEA, 2 equivalents) in a suitable solvent (e.g., DMF or a green solvent like 2-MeTHF) at 0 °C, add COMU (1 equivalent).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1 N HCl, 1 N NaHCO3, and brine to remove water-soluble by-products and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude peptide.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the general workflow of a peptide coupling reaction and the activation mechanism of uronium-based coupling reagents like this compound and COMU.

PeptideCouplingWorkflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation Carboxylic_Acid->Activation Amine Amine (R'-NH2) Coupling Coupling Amine->Coupling Coupling_Reagent Coupling Reagent (this compound or COMU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Active_Ester Activated Intermediate Activation->Active_Ester Active_Ester->Coupling Peptide Peptide (R-CO-NH-R') Coupling->Peptide Byproducts By-products Coupling->Byproducts Workup Work-up/ Purification Peptide->Workup Byproducts->Workup Pure_Peptide Pure Peptide Workup->Pure_Peptide UroniumActivation Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Active Ester Intermediate Carboxylic_Acid->Active_Ester Activation Uronium_Salt Uronium Salt (this compound/COMU) Uronium_Salt->Active_Ester Base Base Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Amine Amine (R'-NH2) Amine->Peptide_Bond Byproducts By-products Peptide_Bond->Byproducts

References

Benchmarking TSTU against PyBOP for specific peptide syntheses

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to TSTU and PyBOP for Peptide Synthesis

In the realm of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall success, particularly in the synthesis of complex or lengthy peptides. This guide provides a detailed comparison of two widely used coupling reagents: this compound (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). This document will delve into their chemical properties, mechanisms of action, and performance, supported by representative experimental protocols.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of this compound and PyBOP to aid researchers in selecting the appropriate reagent for their specific peptide synthesis needs.

FeatureThis compound (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate)PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
Reagent Class Uronium SaltPhosphonium (B103445) Salt
Mechanism Forms a highly reactive O-acylisourea intermediate.[1]Forms a highly reactive OBt (1-hydroxybenzotriazole) ester intermediate.[2]
Primary Use Effective for forming activated N-hydroxysuccinimide esters and for couplings in aqueous solutions.[3]Widely used for routine and challenging solid-phase peptide synthesis (SPPS).[4][5]
Reactivity High reactivity.Rapid and efficient coupling.[2]
By-products Tetramethylurea, which is water-soluble, simplifying purification.[1]Hexamethylphosphoramide (HMPA) is not a byproduct, unlike its predecessor BOP. Byproducts are generally less hazardous.[3][6]
Racemization Reported to have low racemization, especially when used with additives like N-hydroxysuccinimide.[3]Known for low racemization.[6]
Solubility Soluble in a mixture of DMF/dioxane/water.[7]Soluble in common SPPS solvents like DMF.
Special Applications Useful for coupling glycopeptides and conjugating oligosaccharides to proteins.[3]Effective for synthesizing difficult sequences, including those prone to aggregation.[6]
Guanidinylation As a uronium salt, it has the potential for guanidinylation of the N-terminus, which can terminate the peptide chain.[5]As a phosphonium salt, it does not cause guanidinylation of the growing peptide chain.[6][8]

Experimental Protocols

The following are representative protocols for solid-phase peptide synthesis (SPPS) using this compound and PyBOP. These protocols are based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Protocol 1: Peptide Synthesis using this compound

This protocol is adapted for coupling in aqueous solvent mixtures.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.[2]

    • Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again.

  • Amino Acid Coupling with this compound:

    • In a separate vial, dissolve the Fmoc-protected amino acid (acid) in a 2:2:1 mixture of DMF/dioxane/water.[7]

    • Add 3 equivalents of a tertiary base such as diisopropylethylamine (DIPEA).[7]

    • Add 1.3 equivalents of this compound to the solution to form the activated N-hydroxysuccinimide (-OSu) ester.[7]

    • Once the activation is complete, add this solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, and finally DMF.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and peptide sequence (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).[2]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, wash with cold ether, and then dry under vacuum.[2] The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Peptide Synthesis using PyBOP

This is a standard protocol for Fmoc-based solid-phase peptide synthesis.[2]

  • Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 30 minutes.[2]

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15-20 minutes.[2]

    • Wash the resin with DMF, DCM, and then DMF.

  • Amino Acid Coupling with PyBOP:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.[2]

    • Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution to activate the amino acid.[2]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-120 minutes at room temperature.[2]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF, DCM, and DMF.[2]

  • Repeat Cycle: Repeat steps 2-4 for the subsequent amino acids.

  • Cleavage and Deprotection: Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours.[2]

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry under vacuum.[2] Purify the crude peptide using RP-HPLC.

Mandatory Visualization

The following diagram illustrates the general workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin with Protected Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 ElongatedPeptide Resin with Elongated Peptide Washing2->ElongatedPeptide Repeat Repeat Cycle or Proceed to Cleavage ElongatedPeptide->Repeat

Caption: General workflow of a single cycle in Fmoc solid-phase peptide synthesis.

References

Quantitative analysis of coupling efficiency for TSTU and other reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical decision that directly impacts yield, purity, and the overall efficiency of the synthetic process. This guide provides a comprehensive comparison of O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TSTU) with other commonly used peptide coupling reagents, supported by experimental data and detailed protocols for quantitative analysis.

This compound is a uronium salt-based coupling reagent that has gained recognition for its high efficiency in amide bond formation.[1][2] It is particularly noted for its ability to rapidly activate carboxylic acids to form N-succinimidyl active esters, which then readily react with primary amines.[1] This guide will delve into a quantitative analysis of this compound's performance against other popular reagents, namely HATU, HBTU, and COMU, to provide a clear, data-driven basis for reagent selection.

Comparative Analysis of Coupling Efficiency

The efficiency of a coupling reagent is a key determinant of the overall success of peptide synthesis. While direct head-to-head percentage yields are highly dependent on the specific peptide sequence and reaction conditions, the available literature provides valuable insights into the relative performance of these reagents.

Coupling ReagentActivating AgentRelative Coupling EfficiencyKey Advantages
This compound N-Hydroxysuccinimide (NHS)HighEfficient in aqueous solutions, minimizes racemization.[2][3]
HATU 1-Hydroxy-7-azabenzotriazole (HOAt)Very HighConsidered one of the most efficient reagents, especially for sterically hindered couplings and suppressing racemization.[4][5]
HBTU 1-Hydroxybenzotriazole (HOBt)HighA widely used, cost-effective standard reagent.[4]
COMU OxymaPureHighReactivity is comparable to HATU; based on the non-explosive OxymaPure, making it safer to handle.[2][5]

Table 1: Qualitative comparison of common aminium/uronium coupling reagents.

Delving into the Reaction Mechanism

The fundamental process of peptide bond formation involves the activation of a carboxylic acid group on one amino acid, making it susceptible to nucleophilic attack by the amino group of another. The choice of coupling reagent dictates the nature of the activated intermediate and, consequently, the reaction's efficiency and potential for side reactions.

This compound Mechanism

This compound facilitates a two-step process. Initially, it reacts with the carboxylic acid to form a highly reactive O-(N-succinimidyl) ester. This active ester is then readily attacked by the free amine of the incoming amino acid, forming the peptide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.

TSTU_Mechanism Carboxylic_Acid R-COOH Active_Ester R-CO-OSu Carboxylic_Acid->Active_Ester + this compound This compound This compound This compound->Active_Ester Peptide_Bond R-CO-NH-R' Active_Ester->Peptide_Bond + R'-NH2 NHS NHS Active_Ester->NHS Amine R'-NH2 Amine->Peptide_Bond

This compound-mediated peptide bond formation.

Experimental Protocols for Quantitative Analysis

To objectively assess the performance of different coupling reagents, it is crucial to employ robust and reproducible experimental protocols. The following sections detail methodologies for quantifying coupling efficiency using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Quantification of Coupling Efficiency by RP-HPLC

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying the components of a reaction mixture, allowing for the determination of the ratio of the desired peptide product to unreacted starting materials or byproducts.[3]

Objective: To determine the percentage yield of a target peptide after a coupling reaction.

Materials:

  • Synthesized peptide cleaved from the solid support

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Cleave the synthesized peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIPS/H2O).

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the dried crude peptide in a known volume of Solvent A or a mixture of Solvent A and B.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

    • Inject a known volume of the prepared peptide sample.

    • Run a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a constant flow rate (e.g., 1 mL/min).

    • Monitor the elution profile at 214 nm or 220 nm.

  • Data Analysis:

    • Identify the peak corresponding to the desired full-length peptide and any peaks corresponding to deletion or truncated sequences.

    • Integrate the area under each peak.

    • Calculate the coupling efficiency using the following formula: Coupling Efficiency (%) = (Area of desired peptide peak / Total area of all peptide-related peaks) x 100

HPLC_Workflow Start Crude Peptide Sample Dissolve Dissolve in Solvent A/B Start->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (214/220 nm) Separate->Detect Analyze Integrate Peaks & Calculate Yield Detect->Analyze

Workflow for HPLC-based coupling efficiency analysis.
Protocol 2: Quantitative Analysis by NMR Spectroscopy

NMR spectroscopy offers a highly specific and quantitative method for monitoring the progress of solid-phase peptide synthesis (SPPS).[1] By comparing the integrals of signals corresponding to the starting material and the product, a direct measure of reaction conversion can be obtained.

Objective: To determine the conversion of a resin-bound free-amine peptide to the coupled product.

Materials:

  • Resin-bound peptide at different time points of the coupling reaction

  • Cleavage cocktail (e.g., TFA/TIPS/H2O)

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR spectrometer

Procedure:

  • Sample Preparation (Cleave and Analyze):

    • At specific time points during the coupling reaction, withdraw a small aliquot of the peptide-resin.

    • Wash the resin aliquot thoroughly to remove any unreacted reagents.

    • Cleave the peptide from the resin aliquot using a cleavage cocktail.

    • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and dry the peptide.

    • Dissolve the dried peptide in a suitable deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the dissolved peptide.

    • Ensure proper shimming and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic peaks for both the starting material (free N-terminal amine) and the product (e.g., Fmoc protecting group protons of the newly coupled amino acid).

    • Integrate the respective peaks.

    • Calculate the reaction conversion using the following formula: Conversion (%) = (Integral of product peak / (Integral of product peak + Integral of starting material peak)) x 100

NMR_Workflow Resin Peptide-Resin (Time Point) Cleave Cleave Peptide from Resin Resin->Cleave Precipitate Precipitate and Dry Peptide Cleave->Precipitate Dissolve Dissolve in Deuterated Solvent Precipitate->Dissolve NMR Acquire 1D ¹H NMR Spectrum Dissolve->NMR Analyze Integrate Peaks & Calculate Conversion NMR->Analyze

Workflow for NMR-based analysis of coupling conversion.

Conclusion

The selection of a peptide coupling reagent is a multifaceted decision that requires careful consideration of factors such as the complexity of the peptide sequence, desired purity, reaction conditions, and cost. This compound presents itself as a highly efficient and versatile reagent, particularly valuable for its performance in aqueous media and its ability to minimize racemization. For routine syntheses, reagents like HBTU offer a cost-effective solution. In the case of particularly challenging sequences with sterically hindered amino acids, the superior reactivity of HATU may be advantageous. COMU provides a safer alternative to benzotriazole-based reagents without compromising on efficiency.

By employing the quantitative analytical methods detailed in this guide, researchers can systematically evaluate and select the optimal coupling reagent for their specific synthetic needs, ultimately leading to higher yields and purities of their target peptides.

References

Assessing Epimerization Levels with TSTU: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining stereochemical integrity during peptide synthesis is paramount. Epimerization, the unwanted inversion of a chiral center, can lead to diastereomeric impurities that are difficult to separate and can have significantly altered biological activity. The choice of coupling reagent is a critical factor in mitigating this risk. This guide provides an objective comparison of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) with other common coupling reagents, focusing on the assessment of epimerization levels using Nuclear Magnetic Resonance (NMR) spectroscopy.

This document outlines the experimental protocols for evaluating epimerization, presents comparative data in a clear, tabular format, and provides visualizations to clarify the underlying chemical pathways and experimental workflows.

Introduction to Epimerization in Peptide Synthesis

During peptide bond formation, the carboxylic acid of an N-protected amino acid is activated to facilitate nucleophilic attack by the amino group of another amino acid or peptide. This activation, however, can increase the acidity of the α-proton of the activated amino acid. Under basic conditions, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of the original L-amino acid and the undesired D-epimer. The formation of a transient oxazolone (B7731731) intermediate is a common pathway for this loss of stereochemical integrity.

The choice of coupling reagent, along with other factors such as the solvent, base, and the specific amino acid residues involved, plays a crucial role in the extent of epimerization. Reagents that promote rapid coupling kinetics are generally preferred, as they reduce the lifetime of the activated species, thereby minimizing the opportunity for epimerization.

This compound is a uronium-based coupling reagent known for its utility in forming activated N-hydroxysuccinimide (NHS) esters and for its effectiveness in aqueous solutions.[1] While it is a versatile reagent, understanding its propensity to cause epimerization compared to other commonly used reagents like HATU, HBTU, and COMU is essential for its effective application.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general mechanism of epimerization during peptide coupling and the workflow for its assessment using NMR spectroscopy.

Epimerization_Pathway cluster_activation Activation cluster_epimerization Epimerization cluster_coupling Coupling A N-Protected L-Amino Acid B Activated Intermediate (e.g., Active Ester) A->B + Coupling Reagent (e.g., this compound) C Oxazolone Intermediate B->C - H₂O G Desired L-L Peptide B->G + F D Enolate Intermediate C->D + Base - H⁺ E N-Protected D-Amino Acid C->E + H₂O D->C + H⁺ H Diastereomeric D-L Peptide E->H + F F Amino Component (Peptide/Amino Acid Ester)

Mechanism of epimerization during peptide coupling.

NMR_Workflow cluster_synthesis Peptide Synthesis cluster_analysis NMR Analysis A Define Model Peptide System (e.g., Z-Phe-Val-OMe) B Couple Amino Acids using Test Reagent (e.g., this compound) A->B C Couple Amino Acids using Alternative Reagents (HATU, HBTU, etc.) A->C D Prepare NMR Sample of Crude Reaction Mixture B->D C->D E Acquire 1D ¹H NMR Spectrum D->E F Identify and Assign Diastereomer-Specific Peaks E->F G Integrate Diastereomer-Specific Signals F->G H Calculate Epimerization Percentage G->H

Workflow for assessing epimerization by NMR.

Experimental Protocols

A standardized protocol is crucial for the accurate comparison of coupling reagents. The following method outlines the synthesis of a model dipeptide and the subsequent analysis of the crude reaction mixture by ¹H NMR spectroscopy to quantify the level of epimerization.

Synthesis of Model Dipeptide (e.g., Z-Phe-Val-OMe)

This protocol is designed to be a representative model for assessing epimerization during peptide coupling.

  • Materials:

    • N-α-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

    • L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)

    • Coupling reagents: this compound, HATU, HBTU, COMU

    • Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

    • Anhydrous solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Deuterated solvent for NMR: DMSO-d₆ or CDCl₃

  • Procedure: a. In a clean, dry reaction vial, dissolve H-Val-OMe·HCl (1.0 equivalent) and the base (e.g., DIPEA, 1.1 equivalents) in the anhydrous solvent. b. In a separate vial, dissolve Z-Phe-OH (1.0 equivalent) and the coupling reagent (1.05 equivalents) in the anhydrous solvent. c. Add the solution from step (b) to the solution from step (a). d. Stir the reaction mixture at room temperature for a predetermined time (e.g., 2 hours). e. After the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure. f. Prepare the crude product for NMR analysis without further purification.

NMR Spectroscopic Analysis
  • Sample Preparation: a. Dissolve a known amount of the crude reaction product in a suitable deuterated solvent (e.g., 5-10 mg in 0.6 mL of DMSO-d₆).[2] b. Ensure the sample is fully dissolved to form a homogeneous solution.[3] c. Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition: a. Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). b. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. c. Optimize acquisition parameters, including pulse width, acquisition time, and relaxation delay, for quantitative analysis.

  • Data Analysis: a. Process the spectrum with appropriate phasing and baseline correction. b. Identify characteristic signals for both the desired L-L diastereomer (Z-L-Phe-L-Val-OMe) and the epimerized D-L diastereomer (Z-D-Phe-L-Val-OMe). These diastereomers will have slightly different chemical shifts for corresponding protons, particularly those close to the newly formed peptide bond and the chiral centers. c. Integrate the well-resolved, non-overlapping signals corresponding to each diastereomer. d. Calculate the percentage of epimerization using the following formula: % Epimerization = [Integral of D-L diastereomer / (Integral of L-L diastereomer + Integral of D-L diastereomer)] x 100%

Comparative Data

Coupling ReagentAdditiveBase% Epimerization (Model System)Reference
This compound N-hydroxysuccinimide & CuCl₂DIPEAReported to be very low, especially for N-methyl amino acids[1]
HATU (HOAt)DIPEA0.6% (l-His(Trt)-OH)[4]
HBTU (HOBt)DIPEAGenerally higher than HATU[1][5]
COMU (OxymaPure)DIPEALower than HBTU/HATU in some cases[5]
PyBOP (HOBt)DIPEASignificantly higher than HATU in some model systems[6]
EDC/HOAt HOAtDIPEA29.8% (Gly-Phe-Pro-NH₂)[7]
DIC/HOAt HOAtDIPEA4.2% (Gly-Phe-Pro-NH₂)[7]

Note: The data presented are for illustrative purposes and may not be directly comparable due to variations in experimental conditions across different studies.

Discussion

The available literature suggests that this compound, particularly when used with additives like N-hydroxysuccinimide and a copper(II) source, can be effective in suppressing racemization.[1] This is attributed to the formation of an active ester that may be less prone to oxazolone formation or undergoes faster aminolysis compared to the rate of epimerization.

In comparison, aminium/uronium salt-based reagents containing 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), such as HATU, are widely recognized for their ability to minimize epimerization.[4][6] The electron-withdrawing nature of the pyridine (B92270) nitrogen in HOAt enhances the leaving group ability, leading to faster coupling rates.[6] COMU, which is based on OxymaPure, is also reported to be a highly efficient coupling reagent with low levels of epimerization and offers a better safety profile compared to benzotriazole-based reagents.[5]

The choice of base is also critical, with more sterically hindered bases like DIPEA generally being preferred over less hindered ones like triethylamine (B128534) (TEA) to minimize α-proton abstraction. The solvent can also play a role, with more polar solvents sometimes leading to higher rates of epimerization.

Conclusion

Assessing the level of epimerization is a critical aspect of peptide synthesis, and ¹H NMR spectroscopy provides a powerful and direct method for the quantitative analysis of diastereomeric impurities in crude reaction mixtures. While this compound is a valuable coupling reagent, particularly for applications in aqueous media, its performance regarding epimerization should be carefully evaluated for each specific application.

For couplings involving amino acids that are highly susceptible to racemization, reagents such as HATU or COMU are often the preferred choice due to their demonstrated ability to promote rapid amide bond formation with minimal loss of stereochemical integrity. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate and compare the performance of this compound and other coupling reagents in their own laboratories, enabling the selection of the optimal conditions to ensure the synthesis of high-purity peptides for research, diagnostics, and therapeutic applications.

References

Safety Operating Guide

Proper Disposal Procedures for TSTU: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TSTU)

This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound (CAS Number: 105832-38-0), a common coupling reagent in peptide synthesis and other organic reactions. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance within research and drug development settings.

Immediate Safety Protocols

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the hazards associated with this compound. This includes reviewing the Safety Data Sheet (SDS) and understanding the required Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.

  • Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

Handling Precautions:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.

Step 1: Waste Segregation and Collection

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams.[1]

  • Original Containers: Whenever possible, leave the chemical in its original container.[1]

  • Waste Container: If transferring to a new container, use one that is clearly labeled, in good condition, and compatible with the chemical.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (this compound)".

  • Indicate the associated hazards (e.g., Irritant).

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) away from incompatible materials, such as strong oxidizing agents.[1][2]

  • Recommended storage is in a cool and dry place, with temperatures between 2-8°C.[1][3]

Step 4: Professional Disposal

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor.

  • The recommended disposal method is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • All disposal activities must comply with local, state, and federal regulations.[1][4]

Step 5: Empty Container Disposal

  • Uncleaned and empty containers should be treated as hazardous waste and disposed of in the same manner as the product itself.[1]

Accidental Release Measures

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[1]

  • Collect the spilled material into a suitable, closed container for disposal.[1]

  • Clean the spill area thoroughly.

  • Do not allow the product to enter drains.[1]

Key Chemical and Physical Data

The following table summarizes key data for this compound that informs its handling and disposal procedures.

PropertyValue
Appearance White crystalline solid.[1][3][5]
Molecular Formula C₉H₁₆BF₄N₃O₃[3]
Molecular Weight 301.05 g/mol [3]
Melting Point 198-201 °C[1][3][5]
Solubility Soluble in acetonitrile (B52724) (0.1 g/mL).[1][3]
Storage Temperature 2-8 °C[1][3]
Incompatible Materials Strong oxidizing agents.[1][2]
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), hydrogen fluoride, and borane/boron oxides.[1]

This compound Disposal Workflow

TSTU_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Segregate this compound Waste (Do Not Mix) B->C D Use Labeled, Closed Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Maintain Cool & Dry Conditions (2-8°C) E->F G Contact EHS for Pickup F->G H Incineration by Licensed Facility G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TSTU
Reactant of Route 2
TSTU

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.